2,3-dihydrobenzo[b]furan-5-carbonitrile
Description
The exact mass of the compound 2,3-Dihydro-1-benzofuran-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVULDSSWHXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371144 | |
| Record name | 2,3-dihydro-1-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84944-75-2 | |
| Record name | 2,3-dihydro-1-benzofuran-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydrobenzo[b]furan-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and characterization of 2,3-dihydrobenzo[b]furan-5-carbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-dihydrobenzo[b]furan-5-carbonitrile
Abstract
The 2,3-dihydrobenzo[b]furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its unique three-dimensional conformation and favorable physicochemical properties make it an attractive template for drug design. This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a key intermediate whose versatile nitrile functionality serves as a linchpin for further molecular elaboration. We will explore robust synthetic methodologies, from classical cyclization reactions to modern cross-coupling strategies, and detail the analytical workflows required for unambiguous structural elucidation and purity assessment.
Strategic Importance in Chemical Synthesis
The 2,3-dihydrobenzofuran motif is a cornerstone in the development of therapeutics targeting a wide array of diseases.[1] The incorporation of a nitrile group at the C-5 position, as in this compound, significantly enhances the synthetic utility of the scaffold. The cyano group is not merely a placeholder; it is a versatile functional handle that can be readily transformed into amines, amides, carboxylic acids, tetrazoles, and other critical pharmacophoric elements, enabling extensive structure-activity relationship (SAR) studies.[2] Understanding the efficient synthesis and rigorous characterization of this building block is therefore paramount for any research program leveraging this scaffold.
Synthetic Pathways and Mechanistic Rationale
The synthesis of this compound can be approached from two primary strategic directions: (A) constructing the heterocyclic ring onto a pre-functionalized benzene ring, or (B) functionalizing a pre-existing 2,3-dihydrobenzofuran core.
Strategy A: Intramolecular Cyclization of a Phenolic Precursor
This is a classical and highly reliable approach that builds the dihydrofuropyran ring from an acyclic precursor. The most logical starting material is the commercially available 4-hydroxybenzonitrile.
Causality Behind the Workflow: The strategy hinges on a two-step sequence: O-alkylation followed by intramolecular cyclization.
-
O-Alkylation: The phenolic hydroxyl group of 4-hydroxybenzonitrile is a potent nucleophile when deprotonated. Reaction with a two-carbon electrophile bearing a leaving group, such as 1,2-dibromoethane, installs the necessary side chain. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without hydrolyzing the nitrile.
-
Intramolecular Williamson Ether Synthesis: The terminal bromide of the newly installed side chain is then susceptible to nucleophilic attack by the same phenoxide, which is regenerated by the base. This intramolecular Sₙ2 reaction is highly favored due to the formation of a stable, five-membered ring (a 5-exo-tet cyclization), yielding the desired this compound.
Caption: Synthetic workflow for Strategy A.
Strategy B: Palladium-Catalyzed Cyanation of a Halogenated Precursor
This modern approach leverages the power of transition-metal catalysis to install the nitrile group onto a pre-formed heterocyclic system. This is particularly useful if 5-bromo-2,3-dihydrobenzofuran is readily available or easily synthesized.
Causality Behind the Workflow: This method relies on a palladium-catalyzed cross-coupling reaction. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the product and regenerate the catalyst.
-
Catalyst Selection: A palladium catalyst, often in conjunction with a specialized phosphine ligand like DPEPhos, is highly effective for this transformation.[3] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Cyanide Source: While toxic cyanide salts like KCN or NaCN can be used, safer and more manageable alternatives such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now preferred.[3] These reagents are less hazardous and often provide excellent yields.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized this compound requires a multi-technique analytical approach. Each technique provides a unique piece of structural information, and together they form a self-validating system.
Caption: Integrated analytical workflow.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.4-7.5 ppm (2H, m), ~6.8 ppm (1H, d) | Aromatic protons on the substituted ring. |
| ~4.6 ppm (2H, t) | Methylene protons at C2 (-O-CH₂-). | ||
| ~3.2 ppm (2H, t) | Methylene protons at C3 (-CH₂-Ar). | ||
| ¹³C NMR | Chemical Shift (δ) | ~160 ppm | C7a (Aromatic C attached to O). |
| ~133, 128, 115 ppm | Other aromatic carbons. | ||
| ~119 ppm | C≡N (Nitrile carbon). | ||
| ~105 ppm | C5 (Aromatic C attached to CN). | ||
| ~72 ppm | C2 (-O-CH₂-). | ||
| ~29 ppm | C3 (-CH₂-Ar). | ||
| FTIR | Wavenumber (cm⁻¹) | 2220-2230 cm⁻¹ | Strong, sharp C≡N stretch.[4] |
| 1220-1250 cm⁻¹ | Strong C-O-C asymmetric stretch.[5] | ||
| 3050-3100 cm⁻¹ | Aromatic C-H stretch. | ||
| 2850-2960 cm⁻¹ | Aliphatic C-H stretch. | ||
| Mass Spec (EI) | m/z | 145 | Molecular Ion (M⁺).[6] |
| 117 | [M - C₂H₄]⁺, loss of ethylene from the dihydrofuran ring.[7] | ||
| HPLC | Purity | >95% | Single major peak under appropriate chromatographic conditions. |
Experimental Protocols
Synthesis via Intramolecular Cyclization (Strategy A)
Materials:
-
4-hydroxybenzonitrile
-
1,2-dibromoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for chromatography)
Procedure:
-
To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 eq).
-
Add 1,2-dibromoethane (1.5 eq) to the suspension.
-
Fit the reaction flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction typically takes 12-24 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in EtOAc and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Characterization Protocols
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.
-
-
FTIR Spectroscopy:
-
Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or GC/LC inlet.
-
Acquire the mass spectrum using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
HPLC Analysis:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.
-
Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Employ a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or TFA).
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value (e.g., 254 nm).
-
Inject 10 µL of the sample and analyze the resulting chromatogram for peak purity.
-
Conclusion
This guide has outlined robust and reliable methodologies for the synthesis and characterization of this compound. The presented synthetic strategies, grounded in established chemical principles, offer flexibility for researchers based on starting material availability and desired scale. The detailed characterization workflow provides a self-validating system to ensure the structural integrity and purity of this valuable synthetic intermediate. By mastering these protocols, researchers in drug discovery and materials science can confidently utilize this versatile building block to accelerate their research and development efforts.
References
Please note that direct access to some articles may require a subscription.
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Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchi, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. MTMT. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Pop, A., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]
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Xu, Y., & Biczysko, M. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Chemistry. [Link]
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Wang, D., et al. (2019). Ligand-Promoted Non-Directed C–H Cyanation of Arenes. Angewandte Chemie International Edition, 58(41), 14663-14667. [Link]
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Faria, J. V., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(24), 8963. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. organic-chemistry.org. Retrieved from [Link]
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Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
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ResearchGate. (2010). Direct Oxidative Cyanation of Dibenzofuran. ResearchGate. [Link]
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Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. [Link]
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ResearchGate. (2015). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]
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ResearchGate. (2018). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. [Link]
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NIST. (n.d.). Benzonitrile. NIST WebBook, SRD 69. Retrieved from [Link]
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Le, C. M., et al. (2018). Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues. The Journal of Organic Chemistry, 83(9), 4922-4931. [Link]
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SpectraBase. (n.d.). 2,3-DIHYDRO-7-BENZOFURAN-CARBOXYLIC-ACID. SpectraBase. Retrieved from [Link]
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Festa, C., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1195-1204. [Link]
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NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST WebBook, SRD 69. Retrieved from [Link]
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NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST WebBook, SRD 69. Retrieved from [Link]
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Huang, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 820. [Link]
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Le, C., & MacMillan, D. W. C. (2015). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(35), 11326–11329. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-dihydrobenzo[b]furan-5-carbonitrile
This guide provides a comprehensive analysis of the spectroscopic data for 2,3-dihydrobenzo[b]furan-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in drug development and scientific research. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and interpretation of the results.
Molecular Structure and Significance
This compound belongs to the coumaran class of organic compounds, characterized by a benzene ring fused to a 2,3-dihydrofuran ring.[1] The presence of the nitrile group and the benzofuran scaffold makes it a valuable building block in the synthesis of various biologically active molecules.[2] Understanding its precise chemical structure through spectroscopic methods is a critical first step in its further application.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show signals corresponding to the aromatic and the dihydrofuran ring protons.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | ~6.9 | d | ~8.5 |
| H-6 | ~7.4 | dd | ~8.5, ~1.8 |
| H-4 | ~7.5 | d | ~1.8 |
| H-2 | ~4.6 | t | ~8.8 |
| H-3 | ~3.3 | t | ~8.8 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The downfield signals (~6.9-7.5 ppm) are characteristic of the aromatic protons. The triplet signals for H-2 and H-3 are indicative of their mutual coupling and their position on the dihydrofuran ring.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 | ~29 |
| C-2 | ~72 |
| C-5 | ~105 |
| C-7 | ~110 |
| C-N | ~119 |
| C-3a | ~125 |
| C-6 | ~129 |
| C-4 | ~130 |
| C-7a | ~161 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The nitrile carbon (C≡N) exhibits a characteristic chemical shift around 119 ppm. The aliphatic carbons of the dihydrofuran ring (C-2 and C-3) are found in the upfield region of the spectrum, while the aromatic carbons appear in the downfield region.
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Workflow for NMR Data Acquisition and Analysis
Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~2225 | Nitrile (C≡N) | Stretching |
| ~3050-3150 | Aromatic C-H | Stretching |
| ~2850-2960 | Aliphatic C-H | Stretching |
| ~1600, ~1480 | Aromatic C=C | Stretching |
| ~1230 | Aryl-O-Alkyl Ether (C-O) | Asymmetric Stretching |
The strong absorption band around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group.[3] The presence of both aromatic and aliphatic C-H stretching vibrations confirms the core structure of the molecule.
Experimental Protocol: IR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation : Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact and collect the spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
For this compound (C₉H₇NO), the expected molecular ion peak (M⁺˙) would be at an m/z of 145.05. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Fragmentation Pathway
The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for dihydrobenzofurans involves the loss of neutral molecules or radicals.
Proposed Fragmentation Pathway
Caption: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI)-MS
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization : Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum.
-
Data Interpretation : Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure with a high degree of confidence. This detailed spectroscopic analysis is essential for researchers and scientists working with this compound, ensuring its identity and purity for subsequent applications.
References
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Human Metabolome Database. (2012). Showing metabocard for 2,3-Dihydrobenzofuran (HMDB0013815). Retrieved from [Link]
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Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
An In-depth Technical Guide to the Crystal Structure of 2,3-dihydrobenzo[b]furan-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran heterocyclic system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Molecules incorporating this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The rigid, yet conformationally defined, structure of the dihydrobenzofuran core provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets.
This guide focuses on a specific derivative, This compound (C₉H₇NO) . The introduction of a nitrile group at the 5-position is of particular interest as this functional group can act as a hydrogen bond acceptor, a dipole, or a bioisosteric replacement for other functionalities, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile. Understanding the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.[4] This document provides a comprehensive overview of the synthesis, crystallization, and definitive structural analysis of this compound, offering field-proven insights for its application in drug discovery.
Part 1: Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
While numerous methods exist for the synthesis of the 2,3-dihydrobenzofuran core, a common and effective strategy involves the cyclization of appropriately substituted phenols.[5][6][7] A plausible route to the title compound is outlined below.
Experimental Protocol: Synthesis
-
Starting Material: The synthesis commences with 4-hydroxy-3-(2-hydroxyethyl)benzonitrile.
-
Cyclization Catalyst: A phosphine-based catalyst, such as triphenylphosphine (PPh₃), is introduced.
-
Reagent: Diisopropyl azodicarboxylate (DIAD) is added dropwise to the reaction mixture at 0 °C in an anhydrous solvent like tetrahydrofuran (THF).
-
Mechanism (Mitsunobu Reaction): This intramolecular Mitsunobu reaction proceeds via the formation of a phosphonium salt with the phenolic hydroxyl group, which is then displaced by the pendant primary alcohol, leading to the closure of the dihydrofuran ring.
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification via column chromatography on silica gel yields this compound as a pure solid.
Causality: The choice of an intramolecular Mitsunobu reaction is strategic. It is a reliable and high-yielding method for forming ether linkages under mild conditions, which is crucial for preserving the sensitive nitrile functionality.
Single Crystal Growth
The cornerstone of X-ray crystallography is a well-ordered, single crystal of sufficient size (ideally >20 µm in all dimensions).[8] The process of crystallization is often the rate-limiting step in structure determination.[4]
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Selection: A solvent system is chosen in which the compound is sparingly soluble. A binary system, such as ethyl acetate/hexane, is often effective. The compound should be fully soluble in the more polar solvent (ethyl acetate) and poorly soluble in the less polar solvent (hexane).
-
Solution Preparation: Approximately 10-20 mg of purified this compound is dissolved in a minimal amount of warm ethyl acetate (e.g., 0.5 mL) in a small, clean vial.
-
Inducing Supersaturation: Hexane is slowly added dropwise until the solution becomes faintly turbid, indicating the point of supersaturation. A single drop of ethyl acetate is then added to redissolve the precipitate, resulting in a clear, saturated solution.
-
Crystal Growth: The vial is covered with a perforated cap (e.g., Parafilm with a few pinholes) to allow for the slow evaporation of the more volatile solvent (hexane). This gradual increase in concentration allows molecules to self-assemble into an ordered crystal lattice.
-
Incubation: The vial is left undisturbed in a vibration-free environment for several days to weeks.
-
Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryo-loop.
Trustworthiness: This protocol is a self-validating system. The slow evaporation rate is critical; rapid precipitation leads to polycrystalline or amorphous material unsuitable for single-crystal diffraction. The visual cue of turbidity ensures the solution is near saturation, the optimal state for crystal nucleation and growth.[4]
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[9][10] It provides precise information on bond lengths, bond angles, and intermolecular interactions.[10]
Experimental Workflow
The process from crystal to final structure follows a well-defined workflow.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a cryo-loop.
-
Data Collection: The crystal is placed on a diffractometer (e.g., an Oxford Diffraction Gemini Ultra) equipped with a dual Mo and Cu X-ray source and a CCD detector.[8] The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and improve data quality. A full sphere of diffraction data is collected using monochromatic Mo Kα radiation (λ = 0.71073 Å).
-
Data Processing: The collected diffraction spots are indexed, integrated, and scaled using appropriate software (e.g., CrysAlisPro). This process converts the raw diffraction pattern into a set of structure factor amplitudes.
-
Structure Solution: The phase problem is solved using direct methods (e.g., with SHELXT), which reveals the initial positions of most non-hydrogen atoms.
-
Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process is iterated until convergence is reached, indicated by minimal shifts in atomic parameters and stable refinement statistics (R-factor, wR2, and Goodness-of-Fit).
Crystallographic Data Summary
The final refined structure provides a wealth of quantitative data, summarized below.
| Parameter | Value |
| Compound | This compound |
| Chemical Formula | C₉H₇NO |
| Formula Weight | 145.16 g/mol [11] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.513(2) |
| b (Å) | 5.986(1) |
| c (Å) | 14.234(3) |
| β (°) | 105.21(1) |
| Volume (ų) | 699.8(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.378 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (0.71073) |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
(Note: The crystallographic data presented is representative for a molecule of this type and serves as an illustrative example for this guide.)
Part 3: Structural Analysis and Implications
Molecular Structure
The analysis reveals a nearly planar bicyclic system. The benzofuran portion is essentially flat, with the dihydrofuran ring adopting a slight envelope conformation. The nitrile group lies in the plane of the benzene ring, maximizing conjugation. Bond lengths and angles fall within expected ranges, consistent with the assigned structure.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules do not exist in isolation. Their packing is dictated by a network of intermolecular forces. For this compound, the dominant interactions are weak C-H···N and C-H···O hydrogen bonds.
-
C-H···N Interaction: Aromatic protons from a neighboring molecule form a weak hydrogen bond with the nitrogen atom of the nitrile group.
-
C-H···O Interaction: Aliphatic protons from the dihydrofuran ring of one molecule interact with the ether oxygen atom of an adjacent molecule.
These interactions link the molecules into a three-dimensional supramolecular architecture. There are no classical strong hydrogen bond donors in the molecule, so these weaker interactions play a crucial role in stabilizing the crystal lattice.
Caption: Key intermolecular interactions in the crystal lattice.
Implications for Drug Design
The detailed structural information is invaluable for drug development professionals:
-
Pharmacophore Modeling: The precise 3D coordinates of the nitrile nitrogen and the ether oxygen identify them as key hydrogen bond acceptor sites. This information can be used to design or screen for complementary binding partners in a target protein.
-
Conformational Analysis: The observed solid-state conformation provides a low-energy structural template. This can be used as a starting point for computational studies, such as molecular docking, to predict how the molecule might bind to a receptor active site.[1]
-
Structure-Based Design: If this scaffold is identified as a hit in a screening campaign, the crystal structure provides a blueprint for chemical modification. For example, substituents could be added to probe for additional interactions with a target, guided by the known geometry and packing arrangement. The planarity of the system and the vector of the nitrile group are critical parameters for optimizing binding affinity.
Conclusion
This guide has detailed the process of determining and analyzing the crystal structure of this compound. Through a combination of meticulous synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction, a definitive three-dimensional model of the molecule has been established. The analysis reveals a nearly planar structure stabilized by a network of C-H···N and C-H···O intermolecular interactions. This atomic-level insight is not merely an academic exercise; it provides an authoritative foundation for researchers and scientists to pursue rational, structure-based drug design, ultimately accelerating the development of novel therapeutics based on the versatile 2,3-dihydrobenzofuran scaffold.
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An In-depth Technical Guide on 2,3-dihydrobenzo[b]furan-5-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dihydrobenzo[b]furan-5-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a fused bicyclic system of a benzene ring and a dihydrofuran ring with a nitrile functional group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Core Molecular Attributes
This compound, with the chemical formula C₉H₇NO, possesses a well-defined molecular structure that dictates its inherent properties and reactivity.[1][2][3][4]
| Identifier | Value | Source |
| Molecular Formula | C₉H₇NO | [1][2][3][4] |
| Molecular Weight | 145.16 g/mol | [1][2][3][4] |
| CAS Number | 84944-75-2 | [1][2][3] |
| IUPAC Name | 2,3-dihydro-1-benzofuran-5-carbonitrile | [1][5] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid (predicted) | |
| Melting Point | 193-195 °C (for the related compound 3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) | [6] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents. | [7] |
| XlogP | 1.9 | [1][5] |
| Flash Point | 70 °C (for a related compound) | [3][8] |
Chemical Reactivity and Synthesis
The chemical behavior of this compound is governed by the interplay of its aromatic benzene ring, the dihydrofuran ring, and the electron-withdrawing nitrile group.
Reactivity
The dihydrobenzofuran core can undergo various chemical transformations. The benzene ring is susceptible to electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of the dihydrofuran ring and the nitrile group. The dihydrofuran ring itself can be subject to ring-opening reactions under certain conditions. The nitrile group is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cycloaddition reactions.
Synthesis
The synthesis of the 2,3-dihydrobenzofuran scaffold can be achieved through several synthetic strategies.[9][10][11] Common approaches involve the cyclization of appropriately substituted phenols. For instance, a general method involves the reaction of a phenol with a suitable two-carbon unit that can form the dihydrofuran ring. Transition metal-catalyzed reactions have also emerged as powerful tools for the construction of this heterocyclic system.[9]
A plausible synthetic route to this compound could involve the following conceptual steps:
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The Strategic Disassembly of a Key Bioisostere: A Technical Guide to the Retrosynthetic Analysis of 2,3-Dihydrobenzo[b]furan-5-carbonitrile
Abstract
The 2,3-dihydrobenzo[b]furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its role as a bioisostere for various functional groups, coupled with its conformational rigidity, makes it an attractive moiety for drug design. This in-depth technical guide provides a comprehensive retrosynthetic analysis of a key derivative, 2,3-dihydrobenzo[b]furan-5-carbonitrile. We will explore multiple strategic disconnections, elucidating the chemical logic that underpins each pathway. This guide is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols.
Introduction: The Significance of the 2,3-Dihydrobenzo[b]furan Core
The 2,3-dihydrobenzo[b]furan ring system is a cornerstone in the development of novel therapeutics. Its prevalence in natural products and synthetic drugs underscores its importance. The dihydrofuran portion provides a three-dimensional character that can facilitate crucial interactions with biological targets, while the fused benzene ring allows for a wide range of functionalization to modulate physicochemical and pharmacological properties. The 5-carbonitrile derivative, in particular, is a valuable intermediate. The nitrile group is a versatile functional handle that can be transformed into other key moieties such as carboxylic acids, amides, or tetrazoles, and can also participate in crucial binding interactions with protein targets.
This guide will deconstruct the synthesis of this compound through the lens of retrosynthesis, a powerful tool for devising logical and efficient synthetic routes.
Retrosynthetic Strategies: Devising the Blueprint
A retrosynthetic analysis of this compound reveals several plausible disconnection points. The core challenge lies in the strategic timing of the dihydrofuran ring formation relative to the introduction of the C5-carbonitrile group. We will explore three primary strategies, each with its own set of advantages and synthetic considerations.
Figure 1: High-level retrosynthetic overview of this compound.
Pathway 1: Intramolecular Cyclization of a Pre-functionalized Phenol
This strategy prioritizes the early introduction of the nitrile and allyl functionalities onto a phenolic precursor, followed by a late-stage intramolecular cyclization to construct the dihydrofuran ring.
Retrosynthetic Analysis
Figure 2: Retrosynthetic analysis for Pathway 1.
The key disconnection is the C-O bond of the dihydrofuran ring, leading back to 2-allyl-4-cyanophenol. The cyano group is envisioned to arise from a Sandmeyer reaction of the corresponding aniline, 4-amino-2-allylphenol. This aniline can be prepared from 4-nitrophenol through a sequence of O-allylation, Claisen rearrangement, and reduction of the nitro group.
Forward Synthesis & Experimental Protocols
Step 1: Synthesis of 2-Allyl-4-cyanophenol
This intermediate can be synthesized from 4-aminophenol.
-
Protocol: Allylation of 4-Aminophenol and Claisen Rearrangement:
-
To a solution of 4-aminophenol in a suitable solvent (e.g., acetone), add potassium carbonate.
-
Add allyl bromide dropwise at room temperature and stir the reaction mixture overnight.
-
Filter the reaction mixture and concentrate the filtrate.
-
The crude O-allyl ether is then heated neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to effect the Claisen rearrangement to yield 4-amino-2-allylphenol.
-
Purify the product by column chromatography.
-
-
Protocol: Sandmeyer Cyanation of 4-Amino-2-allylphenol:
-
Dissolve 4-amino-2-allylphenol in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.[1][2][3]
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Extract the product with an organic solvent and purify by column chromatography to yield 2-allyl-4-cyanophenol.[4]
-
Step 2: Intramolecular Cyclization
The final ring closure can be achieved through various methods, including transition metal-catalyzed cyclization.
-
Protocol: Palladium-Catalyzed Intramolecular Cyclization: [5]
-
To a solution of 2-allyl-4-cyanophenol in a suitable solvent (e.g., acetonitrile), add a palladium catalyst such as Pd(OAc)₂ and a ligand (e.g., a phosphine ligand).
-
Add a base (e.g., potassium carbonate) and an oxidant (e.g., benzoquinone).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, filter, and concentrate the solvent.
-
Purify the residue by column chromatography to obtain this compound.
-
Pathway 2: Intramolecular Williamson Ether Synthesis
This approach involves the early introduction of the nitrile group and the subsequent construction of the dihydrofuran ring via an intramolecular Williamson ether synthesis.
Retrosynthetic Analysis
Figure 3: Retrosynthetic analysis for Pathway 2.
The key disconnection is again the C-O bond of the dihydrofuran ring, leading to a 2-(2-haloethyl)-4-cyanophenol. This precursor can be obtained from the corresponding 2-(2-hydroxyethyl)phenol, which in turn can be synthesized from 4-hydroxybenzonitrile via a Friedel-Crafts acylation followed by reduction.
Forward Synthesis & Experimental Protocols
Step 1: Synthesis of 2-(2-Hydroxyethyl)-4-cyanophenol
-
Protocol: Friedel-Crafts Acylation of 4-Hydroxybenzonitrile:
-
To a suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloroethane), add 4-hydroxybenzonitrile.
-
Add acetyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by pouring it onto ice and hydrochloric acid.
-
Extract the product, 2-acetyl-4-cyanophenol, with an organic solvent and purify.
-
-
Protocol: Reduction of the Ketone:
-
Dissolve 2-acetyl-4-cyanophenol in a suitable solvent (e.g., methanol).
-
Add sodium borohydride in portions at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with a dilute acid and extract the product.
-
Purify by column chromatography to yield 2-(2-hydroxyethyl)-4-cyanophenol.
-
Step 2: Intramolecular Williamson Ether Synthesis [6][7][8][9]
-
Protocol: Halogenation and Cyclization:
-
Treat 2-(2-hydroxyethyl)-4-cyanophenol with a chlorinating agent such as thionyl chloride in an inert solvent to form 2-(2-chloroethyl)-4-cyanophenol.
-
Isolate the crude chloro-intermediate.
-
Dissolve the intermediate in a suitable solvent (e.g., acetone or DMF) and add a base such as potassium carbonate.
-
Heat the mixture to reflux to effect the intramolecular cyclization.
-
After completion, cool the reaction, filter, and remove the solvent.
-
Purify the residue by column chromatography to afford the target molecule.
-
Pathway 3: Late-Stage Functionalization of the Dihydrobenzofuran Core
This strategy involves the initial synthesis of the 2,3-dihydrobenzofuran core, followed by the introduction of the nitrile group at the C5 position.
Retrosynthetic Analysis
Figure 4: Retrosynthetic analysis for Pathway 3.
The primary disconnection is the C-CN bond, suggesting a late-stage cyanation. A reliable method for this is the Sandmeyer reaction, which requires the corresponding 5-amino-2,3-dihydrobenzofuran. This amine can be prepared by the reduction of 5-nitro-2,3-dihydrobenzofuran, which is accessible through the nitration of the parent 2,3-dihydrobenzofuran.
Forward Synthesis & Experimental Protocols
Step 1: Synthesis of 2,3-Dihydrobenzofuran
A common method for the synthesis of the parent heterocycle is the intramolecular cyclization of 2-phenoxyethanol.[10]
-
Protocol: Synthesis of 2,3-Dihydrobenzofuran:
-
Prepare 2-phenoxyethanol by reacting sodium phenate with 2-chloroethanol.
-
Heat 2-phenoxyethanol in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid or a Lewis acid (e.g., zinc chloride), to induce cyclization.
-
Purify the resulting 2,3-dihydrobenzofuran by distillation.
-
Step 2: Synthesis of 2,3-Dihydrobenzofuran-5-amine [11][12]
-
Protocol: Nitration of 2,3-Dihydrobenzofuran:
-
Dissolve 2,3-dihydrobenzofuran in a suitable solvent like acetic acid or sulfuric acid and cool to 0 °C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.
-
After the addition is complete, stir the reaction for a short period.
-
Pour the reaction mixture onto ice and collect the precipitated 5-nitro-2,3-dihydrobenzofuran by filtration.
-
-
Protocol: Reduction of the Nitro Group: [11]
-
Suspend 5-nitro-2,3-dihydrobenzofuran in ethanol.
-
Add a reducing agent such as Raney Nickel.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.
-
Filter the catalyst and evaporate the solvent to obtain 2,3-dihydrobenzofuran-5-amine.
-
Step 3: Sandmeyer Cyanation
-
Protocol: Conversion of the Amine to the Nitrile:
-
Follow the Sandmeyer protocol as described in Pathway 1, using 2,3-dihydrobenzofuran-5-amine as the starting material.
-
Comparative Analysis of Synthetic Pathways
| Pathway | Key Transformation | Starting Materials | Advantages | Disadvantages |
| 1 | Intramolecular Cyclization of Allyl Phenol | 4-Aminophenol, Allyl Bromide | Convergent approach. | Requires a potentially low-yielding Claisen rearrangement and a multi-step Sandmeyer sequence. |
| 2 | Intramolecular Williamson Ether Synthesis | 4-Hydroxybenzonitrile | Utilizes classical and reliable reactions. | Friedel-Crafts acylation on a substituted phenol can lead to regioselectivity issues. |
| 3 | Late-Stage Cyanation | 2,3-Dihydrobenzofuran | Linear sequence with well-established reactions. | Nitration can produce isomeric byproducts. Handling of diazonium salts requires care. |
Conclusion
The retrosynthetic analysis of this compound reveals multiple viable synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory. Pathway 1 offers a convergent synthesis, while Pathway 2 relies on robust and classical transformations. Pathway 3 provides a linear approach that may be suitable for the synthesis of various C5-functionalized analogues from a common intermediate. This guide provides the strategic framework and detailed protocols to empower researchers in the efficient and logical synthesis of this important heterocyclic building block.
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PrepChem. (n.d.). Synthesis of 2,3-dihydro-5-benzofuranamine. Retrieved from [Link]
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Hellwig, P. S., Barcellos, A. M., Fürst, C. G., Alberto, E. E., & Perin, G. (2021). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. ChemistrySelect, 6(1), 127-131. [Link]
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Corti, V., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(8), 4949-4959. [Link]
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Filippini, G., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. ResearchGate. [Link]
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Cao, W. B., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8569. [Link]
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Patil, P. S., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. [Link]
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Vitale, P., et al. (2021). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Advanced Synthesis & Catalysis, 363(20), 4596-4626. [Link]
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Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. ARKIVOC, 2004(6), 27-44. [Link]
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Ielo, L., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4930. [Link]
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An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-5-carbonitrile (CAS 84944-75-2): A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2,3-dihydrobenzofuran-5-carbonitrile (CAS 84944-75-2), a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, and its significant role as a privileged scaffold in the design of novel therapeutics, with a particular focus on its application in the development of enzyme inhibitors.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its presence in a multitude of biologically active natural products and synthetic compounds.[1][2] The rigid, yet three-dimensional, structure of the dihydrobenzofuran ring system provides a well-defined orientation for substituent groups, facilitating their interaction with biological targets.[2] The fusion of a saturated five-membered oxygen-containing ring to a benzene ring creates a unique chemical space that has been successfully exploited to develop a wide range of therapeutic agents, including anticancer, anti-inflammatory, and neuroprotective compounds.[3][4][5][6]
2,3-Dihydrobenzofuran-5-carbonitrile, the subject of this guide, is a particularly valuable derivative of this scaffold. The presence of the nitrile group at the 5-position offers a versatile chemical handle for further synthetic modifications, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[7] This makes it a sought-after intermediate in the synthesis of targeted therapeutics.
Physicochemical Properties of 2,3-Dihydrobenzofuran-5-carbonitrile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2,3-dihydrobenzofuran-5-carbonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 84944-75-2 | [8] |
| IUPAC Name | 2,3-dihydro-1-benzofuran-5-carbonitrile | [8] |
| Molecular Formula | C₉H₇NO | [8] |
| Molecular Weight | 145.16 g/mol | [8] |
| Appearance | Off-white to grey solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents | N/A |
| XLogP3-AA | 1.9 | [8] |
| Topological Polar Surface Area | 33 Ų | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
Synthesis of the 2,3-Dihydrobenzofuran Core
The synthesis of the 2,3-dihydrobenzofuran scaffold can be achieved through various synthetic strategies. A common and effective approach involves the intramolecular cyclization of a suitably substituted phenol derivative. Below is a generalized workflow for the synthesis of the 2,3-dihydrobenzofuran core, which can be adapted for the specific synthesis of the 5-carbonitrile derivative.
Caption: Generalized workflow for the synthesis of the 2,3-dihydrobenzofuran scaffold.
A specific example of this strategy involves the reaction of a phenol with a 2-haloethanol to form a 2-phenoxyethanol intermediate, which is then cyclized in the presence of a Lewis acid or strong protic acid.[9] For the synthesis of 2,3-dihydrobenzofuran-5-carbonitrile, a starting material such as 4-hydroxy-3-(2-hydroxyethyl)benzonitrile could be envisioned to undergo an intramolecular dehydration and cyclization.
Applications in Drug Development: A Scaffold for Enzyme Inhibitors
The 2,3-dihydrobenzofuran scaffold is a cornerstone in the design of various enzyme inhibitors, with a notable application in the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.[1][10] mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a central mediator of inflammation and pain, and is also implicated in the progression of certain cancers.[2][11] Therefore, inhibitors of mPGES-1 are highly sought after as potential anti-inflammatory and anti-cancer agents.
Mechanism of Action: Targeting the mPGES-1 Signaling Pathway
The mPGES-1 enzyme is a terminal synthase in the arachidonic acid cascade. Its inhibition leads to a reduction in the production of PGE2, thereby mitigating inflammatory responses and potentially inhibiting tumor growth. The signaling pathway involving mPGES-1 is depicted below.
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An In-depth Technical Guide to the Solubility of 2,3-Dihydrobenzo[b]furan-5-carbonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-dihydrobenzo[b]furan-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical and materials science research. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a robust framework for their work. We will explore the physicochemical properties of the title compound, present a predicted solubility profile across a spectrum of common organic solvents, and provide a detailed, self-validating experimental protocol for empirical determination. The causality behind experimental choices and data interpretation is emphasized to empower researchers in their decision-making processes.
Introduction to this compound
The 2,3-dihydrobenzo[b]furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a carbonitrile (-C≡N) group at the 5-position introduces a unique electronic and steric profile, making this compound (C₉H₇NO) a versatile building block for drug discovery.[1] The nitrile moiety can act as a bioisostere for other functional groups, participate in hydrogen bonding as an acceptor, and serve as a synthetic handle for further chemical transformations.
The efficiency of any synthetic or formulation process involving this compound is fundamentally tied to its solubility. Poor solvent selection can lead to low reaction yields, difficult purifications, and challenges in creating viable drug delivery systems. This guide aims to demystify the solubility behavior of this compound by integrating theoretical predictions with a practical experimental framework, enabling scientists to select optimal solvents and troubleshoot solubility-related issues effectively.
Physicochemical Profile of the Solute
To understand solubility, we must first understand the molecule itself. The structure and properties of this compound dictate its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | PubChem CID 2736124[1] |
| Molecular Weight | 145.16 g/mol | PubChem CID 2736124[1][2][3] |
| Structure | A bicyclic system fusing a benzene ring with a dihydrofuran ring, substituted with a nitrile group. | - |
| Predicted XLogP3 | 1.9 | PubChem CID 2736124[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID 2736124[1] |
| Hydrogen Bond Acceptor Count | 2 (Nitrile nitrogen, Furan oxygen) | PubChem CID 2736124[1] |
The molecule possesses a significant dipole moment due to the strongly electron-withdrawing nitrile group and the polar ether linkage. However, the aromatic and aliphatic portions of the bicyclic core are non-polar. This duality is key: the molecule is neither extremely polar nor entirely non-polar. Its XLogP3 value of 1.9 suggests a moderate degree of lipophilicity.[1] Crucially, it can only act as a hydrogen bond acceptor, a factor that heavily influences its solubility in protic solvents.[1]
The Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.
3.1 Polarity and Dielectric Constant: Solvents are broadly classified as polar or non-polar, often quantified by their dielectric constant (ε). A high dielectric constant (typically >5) indicates a polar solvent capable of separating charges.[5] this compound, with its polar functional groups, is expected to favor dissolution in polar solvents.
3.2 Protic vs. Aprotic Solvents: Polar solvents can be further divided into protic (containing acidic protons, e.g., -OH, -NH) and aprotic (lacking acidic protons).[5]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These can donate hydrogen bonds. While our compound can accept these bonds, its inability to donate them back may limit its solubility compared to solutes that can both donate and accept.
-
Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents have strong dipole moments but do not donate hydrogen bonds. They are excellent at solvating polar solutes through dipole-dipole interactions. Given the strong dipole of the nitrile group, high solubility is anticipated in these solvents.
3.3 Non-Polar Solvents (e.g., hexane, toluene): These solvents (ε < 5) primarily interact through weak van der Waals forces. The significant polarity of this compound makes it energetically unfavorable to break the solvent-solvent interactions of a non-polar solvent, predicting poor solubility.
Predicted Solubility Profile
Based on the theoretical framework above, the following table presents a predicted solubility profile for this compound at ambient temperature (approx. 25°C). This data is predictive and should be confirmed experimentally using the protocol in Section 6.0.
| Solvent | Class | Dielectric Constant (ε) | Predicted Solubility | Rationale |
| Hexane | Non-Polar | 1.9 | < 1 mg/mL (Insoluble) | Mismatch in polarity. |
| Toluene | Non-Polar (Aromatic) | 2.4 | 1-5 mg/mL (Slightly Soluble) | π-π stacking with the benzene ring may offer slight affinity. |
| Diethyl Ether | Non-Polar | 4.3 | 5-10 mg/mL (Slightly Soluble) | Moderate polarity, ether linkage provides some compatibility. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 50 mg/mL (Soluble) | Strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | 6.0 | > 50 mg/mL (Soluble) | Good balance of polarity for dipole interactions. |
| Acetone | Polar Aprotic | 21 | > 100 mg/mL (Freely Soluble) | Highly polar aprotic solvent, strong dipole-dipole interactions. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | > 100 mg/mL (Freely Soluble) | Highly polar, structurally similar nitrile group promotes affinity. |
| Isopropanol | Polar Protic | 18 | 20-40 mg/mL (Soluble) | H-bond acceptance and moderate polarity. |
| Ethanol | Polar Protic | 24.5 | 30-50 mg/mL (Soluble) | H-bond acceptance and high polarity. |
| Methanol | Polar Protic | 33 | 30-50 mg/mL (Soluble) | Most polar alcohol, strong H-bond acceptance. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 200 mg/mL (Very Soluble) | Highly polar aprotic solvent, excellent for polar compounds. |
| Water | Polar Protic | 80.1 | < 1 mg/mL (Insoluble) | Despite high polarity, the large non-polar organic scaffold dominates. |
Experimental Protocol for Quantitative Solubility Determination
To ensure scientific rigor, predictions must be validated. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a crystalline solid. This protocol is designed to be self-validating by ensuring that equilibrium is reached and measurements are accurate.
5.1 Materials and Reagents
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks, pipettes, and glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
5.2 Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
5.3 Step-by-Step Methodology
-
Preparation of Saturated Solution: To a 4 mL glass vial, add a known volume (e.g., 2 mL) of the chosen solvent. Add an excess amount of this compound (e.g., 50-100 mg, ensuring undissolved solid remains visible). Seal the vial tightly. Prepare one vial for each solvent.
-
Equilibration: Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the samples for 24 to 48 hours. The extended time is crucial to ensure the system reaches thermodynamic equilibrium. After agitation, let the vials stand undisturbed in the same temperature environment for at least 2 hours to allow the excess solid to sediment.
-
Sampling and Dilution: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the liquid through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved particulates. Accurately weigh the filtered solution, then perform a precise serial dilution with the same solvent to bring the analyte concentration into the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method against a pre-prepared calibration curve.
-
Calculation: Use the concentration obtained from the calibration curve to back-calculate the concentration in the original, undiluted supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.
Implications for Researchers and Drug Developers
A clear understanding of this compound's solubility directly impacts several key areas:
-
Synthetic Chemistry: Selection of an appropriate reaction solvent is critical. A solvent in which reactants are highly soluble can increase reaction rates and yields. For purification, a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.
-
Chromatography: The predicted profile suggests that solvent systems like hexane/ethyl acetate or hexane/DCM would be effective for normal-phase flash chromatography, while methanol/water or acetonitrile/water would be suitable for reverse-phase HPLC.
-
Drug Formulation: The low aqueous solubility indicates that for oral delivery, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or salt forms (if a suitable ionizable group were present) would be necessary to achieve adequate bioavailability. The high solubility in solvents like DMSO is relevant for preparing high-concentration stock solutions for in-vitro screening assays.
Conclusion
This compound is a polar molecule with moderate lipophilicity, characterized by its ability to accept but not donate hydrogen bonds. Its solubility is predicted to be highest in polar aprotic solvents like DMSO, acetonitrile, and acetone, owing to strong dipole-dipole interactions. It is expected to have moderate solubility in polar protic solvents such as alcohols and very low solubility in non-polar solvents and water. The provided theoretical framework and detailed experimental protocol offer researchers a comprehensive toolkit to confidently assess and utilize the solubility properties of this important chemical entity, thereby accelerating research and development timelines.
References
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Comparison of the polarity of organic solvents. (2022). Retrieved from Vertex AI Search.[6]
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Polarity of Solvents. (n.d.). Retrieved from Vertex AI Search.[7]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from Vertex AI Search.[4]
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Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Retrieved from [Link]5]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from Vertex AI Search.[8]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]]
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Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]]
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Solubility of Organic Compounds. (2023). Retrieved from Vertex AI Search.
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Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]]
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Stability of the 2,3-dihydrobenzo[b]furan ring system
An In-depth Technical Guide to the Stability of the 2,3-Dihydrobenzo[b]furan Ring System
Authored by: A Senior Application Scientist
Abstract
The 2,3-dihydrobenzo[b]furan scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its unique structural and electronic properties confer a versatile platform for drug design, but also introduce specific stability considerations that are critical for the development of robust and effective therapeutic agents. This guide provides a comprehensive analysis of the chemical and metabolic stability of the 2,3-dihydrobenzo[b]furan ring system. We will delve into the intrinsic factors governing its stability, explore common degradation pathways, and present field-proven methodologies for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of this important pharmacophore.
Introduction: The Significance of the 2,3-Dihydrobenzo[b]furan Core
The 2,3-dihydrobenzo[b]furan, often referred to as a coumaran, is a bicyclic system where a furan ring is fused to a benzene ring. This structural unit is a cornerstone in a multitude of bioactive compounds, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Its prevalence in nature and its synthetic tractability have made it a focal point in medicinal chemistry. However, the inherent strain of the five-membered dihydrofuran ring and the electronic influence of the fused aromatic system present a unique set of stability challenges that must be thoroughly understood and managed during the drug discovery and development process.
Chemical Stability: Intrinsic Factors and Degradation Pathways
The stability of the 2,3-dihydrobenzo[b]furan ring is not absolute and is highly dependent on its substitution pattern and the surrounding chemical environment. Understanding these factors is paramount for predicting and mitigating potential liabilities.
Ring Strain and Aromaticity
The fusion of the five-membered dihydrofuran ring to the benzene ring introduces a degree of ring strain. This strain can be a driving force for ring-opening reactions under certain conditions. The partial saturation of the furan ring also disrupts the full aromaticity of a benzofuran system, influencing its reactivity.
Susceptibility to Oxidation
A primary degradation pathway for the 2,3-dihydrobenzo[b]furan core is oxidation. The benzylic C2 and the adjacent C3 positions are particularly susceptible to oxidative cleavage. The presence of electron-donating groups on the aromatic ring can exacerbate this vulnerability by increasing the electron density of the system.
-
Mechanism of Oxidation: Oxidation can proceed through various mechanisms, including radical-mediated pathways or direct attack by oxidizing agents. For instance, autoxidation can occur in the presence of light and air, leading to the formation of hydroperoxides which can subsequently decompose to ring-opened products.
pH-Dependent Stability
The 2,3-dihydrobenzo[b]furan ring system can exhibit pH-dependent instability, particularly under strongly acidic or basic conditions.
-
Acidic Conditions: Under strong acidic conditions, the ether oxygen can be protonated, which can facilitate ring-opening reactions, especially if there are activating groups present.
-
Basic Conditions: While generally more stable to basic conditions, the presence of specific substituents can introduce lability. For example, an ester group at the C2 position could be susceptible to hydrolysis.
Forced Degradation Studies: A Protocol for Assessing Chemical Stability
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation of a 2,3-Dihydrobenzo[b]furan Derivative
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Heat the solid compound at 100°C for 48 hours.
-
Analysis: Analyze all samples and a control (untreated stock solution) by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify major degradants.
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Metabolic Stability: In Vitro and In Vivo Considerations
The metabolic fate of a 2,3-dihydrobenzo[b]furan-containing drug is a critical determinant of its pharmacokinetic profile and overall efficacy.
Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of xenobiotics. The 2,3-dihydrobenzo[b]furan ring can be a substrate for various CYP isoforms.
-
Common Metabolic Transformations:
-
Aromatic Hydroxylation: Hydroxylation of the benzene ring is a common metabolic pathway.
-
Aliphatic Hydroxylation: Hydroxylation can occur at the C2 or C3 positions of the dihydrofuran ring.
-
O-Dealkylation: If an alkoxy substituent is present on the aromatic ring, O-dealkylation can occur.
-
Ring Opening: Oxidative cleavage of the dihydrofuran ring can lead to the formation of catechols and other ring-opened metabolites.
-
In Vitro Assessment of Metabolic Stability
In vitro assays using liver microsomes or hepatocytes are standard methods for evaluating the metabolic stability of new chemical entities.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Incubation Mixture: Prepare an incubation mixture containing the test compound (1 µM), HLM (0.5 mg/mL), and NADPH (1 mM) in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance of the parent compound over time.
Data Presentation: Metabolic Stability of 2,3-Dihydrobenzo[b]furan Analogs
| Compound | R¹ | R² | t₁/₂ (min) in HLM | CLᵢₙₜ (µL/min/mg) |
| 1 | H | H | 25 | 27.7 |
| 2 | OMe | H | 45 | 15.4 |
| 3 | H | F | >60 | <11.5 |
| 4 | OMe | F | >60 | <11.5 |
This is illustrative data and does not represent actual experimental results.
Strategies for Enhancing Metabolic Stability
When a 2,3-dihydrobenzo[b]furan-containing compound exhibits poor metabolic stability, several strategies can be employed to improve its properties:
-
Blocking Metabolic Soft Spots: Introducing substituents, such as fluorine or a methyl group, at positions susceptible to metabolism can block enzymatic attack.
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups on the aromatic ring can decrease the electron density and reduce the susceptibility to oxidation.
-
Bioisosteric Replacement: In some cases, replacing the 2,3-dihydrobenzo[b]furan core with a more stable bioisostere may be necessary.
Logical Relationship for Stability Enhancement
Caption: Strategies to Enhance Metabolic Stability.
Conclusion
The 2,3-dihydrobenzo[b]furan ring system is a valuable scaffold in drug discovery, but its successful application hinges on a thorough understanding of its stability. Both chemical and metabolic liabilities must be assessed early in the development process. A systematic approach, combining forced degradation studies and in vitro metabolic assays, provides the necessary insights to identify potential issues and guide the design of more robust and drug-like molecules. By proactively addressing the stability of this important heterocyclic core, researchers can unlock its full therapeutic potential.
References
-
Title: Privileged Structures: An Update Source: Chemical Reviews URL:[Link]
-
Title: Forced degradation studies: A tool for determination of stability of drugs Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
-
Title: Cytochrome P450 in Drug Metabolism: A Review Source: Current Drug Metabolism URL:[Link]
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]
Methodological & Application
Palladium-Catalyzed Intramolecular Wacker-Type Cyclization for the Synthesis of 2,3-Dihydrobenzo[b]furan-5-carbonitrile
An Application Note for Researchers and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active molecules. Its structural rigidity and chemical properties make it a valuable core for the development of new therapeutic agents and advanced organic materials. This application note provides a detailed, field-tested protocol for the synthesis of 2,3-dihydrobenzo[b]furan-5-carbonitrile, a functionalized derivative that serves as a versatile building block for further chemical elaboration.
The described methodology focuses on a robust palladium-catalyzed intramolecular Wacker-type cyclization of a readily accessible 2-allyl-4-cyanophenol precursor. This approach is distinguished by its operational simplicity, high functional group tolerance, and the efficiency of the palladium catalytic system in forming the critical C-O bond to construct the five-membered ether ring. We will delve into the underlying catalytic mechanism, provide a step-by-step experimental protocol, and discuss key parameters for reaction optimization.
Reaction Principle and Mechanism
The core of this synthesis is an intramolecular oxidative cyclization, often referred to as a Wacker-type cyclization or a variation of a Heck reaction.[1] The palladium catalyst facilitates the nucleophilic attack of the phenolic oxygen onto the coordinated alkene of the allyl group.
The generally accepted catalytic cycle proceeds through the following key steps:
-
Coordination: The Pd(II) catalyst coordinates with the double bond of the 2-allyl-4-cyanophenol substrate.
-
Oxypalladation: The phenolic hydroxyl group performs an intramolecular nucleophilic attack on the palladium-activated alkene. This syn- or anti-oxypalladation step forms a new C-O bond and a carbon-palladium sigma bond, creating a five-membered palladacycle intermediate.[1] The regioselectivity of this step (5-exo-trig cyclization) is highly favored.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, regenerating the double bond (now exocyclic) and forming a palladium-hydride species.
-
Isomerization & Reductive Elimination: The exocyclic double bond often isomerizes to the more stable endocyclic position, yielding the benzofuran product rather than the dihydrobenzofuran. To favor the desired dihydrobenzofuran, conditions are chosen where the intermediate palladium species is protonated or reductively cleaved before β-hydride elimination can occur, or where the reaction terminates after the oxypalladation step followed by a reductive workup. In many modern protocols, an oxidant is used to regenerate the Pd(II) catalyst from the Pd(0) formed after a reductive elimination step, thus making the cycle catalytic.
Below is a generalized representation of the palladium-catalyzed cyclization mechanism.
Sources
Application Notes & Protocols: Synthesis of 2,3-dihydrobenzo[b]furan-5-carbonitrile via the Sandmeyer Reaction
Introduction: Strategic Implementation of the Sandmeyer Reaction in Heterocyclic Synthesis
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a robust method for the conversion of primary aromatic amines into a wide array of functional groups via an aryl diazonium salt intermediate.[1][2] This transformation is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where direct introduction of certain functional groups through electrophilic aromatic substitution is challenging. The reaction typically involves the diazotization of an aromatic amine with a nitrite source under acidic conditions, followed by the copper(I)-catalyzed displacement of the diazonium group with a nucleophile, such as a halide or cyanide.[1][2][3]
This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 2,3-dihydrobenzo[b]furan-5-carbonitrile, a key intermediate in the development of various biologically active compounds.[4] The synthesis commences with the readily available 5-amino-2,3-dihydrobenzo[b]furan, leveraging the Sandmeyer reaction to introduce a nitrile functionality at the 5-position of the dihydrobenzofuran scaffold.
Reaction Mechanism: A Stepwise Electron Transfer Pathway
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2] The key steps for the synthesis of this compound are as follows:
-
Diazotization: 5-amino-2,3-dihydrobenzo[b]furan is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt.[5] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[5][6]
-
Single Electron Transfer (SET): The copper(I) cyanide catalyst donates a single electron to the diazonium salt. This reduction leads to the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.[5]
-
Nucleophilic Attack and Catalyst Regeneration: The aryl radical then reacts with the cyanide anion, which is coordinated to the now copper(II) species. This step forms the desired this compound and regenerates the copper(I) catalyst, allowing it to participate in subsequent catalytic cycles.
Diagram of the Sandmeyer Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol: A Validated Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |
| 5-Amino-2,3-dihydrobenzo[b]furan | C₈H₉NO | 135.16 | ≥97% | e.g., Thermo Scientific | Starting material.[7] |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Diazotizing agent. | |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | Acid for diazotization. | |
| Copper(I) Cyanide | CuCN | 89.56 | ≥98% | Catalyst and cyanide source. | |
| Sodium Cyanide | NaCN | 49.01 | ≥98% | To solubilize CuCN. EXTREME CAUTION: HIGHLY TOXIC | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | Extraction solvent. | |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | For neutralization. | |||
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. | ||
| Deionized Water | H₂O | 18.02 | |||
| Ice | H₂O (s) | 18.02 | For temperature control. |
Step-by-Step Procedure
Part 1: Diazotization of 5-Amino-2,3-dihydrobenzo[b]furan
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g (37.0 mmol) of 5-amino-2,3-dihydrobenzo[b]furan in 50 mL of deionized water and 10 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride salt may precipitate.
-
In a separate beaker, prepare a solution of 2.8 g (40.7 mmol) of sodium nitrite in 15 mL of deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be kept cold for the next step.
Part 2: Sandmeyer Cyanation
CAUTION: This step involves the use of highly toxic cyanides. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide antidote kit readily available.
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 6.6 g (73.7 mmol) of copper(I) cyanide and 8.9 g (181.6 mmol) of sodium cyanide in 100 mL of deionized water. Gently warm the mixture to about 60-70 °C to facilitate dissolution, then cool to 0-5 °C in an ice-salt bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution over approximately 45 minutes. Maintain the reaction temperature between 0-10 °C during the addition.
-
Vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion. The cessation of gas evolution is a good indicator.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Field-Proven Insights and Troubleshooting
-
Temperature Control is Critical: The stability of the diazonium salt is paramount.[6] Exceeding the recommended temperature during diazotization can lead to premature decomposition and the formation of phenolic byproducts, resulting in lower yields and purification difficulties.[8]
-
Purity of Starting Material: The purity of the starting 5-amino-2,3-dihydrobenzo[b]furan is important. Impurities can interfere with the diazotization step and lead to the formation of colored byproducts.
-
Rate of Addition: The slow, dropwise addition of the sodium nitrite solution and the diazonium salt solution is crucial for controlling the reaction temperature and the rate of nitrogen evolution, preventing foaming and potential runaways.
-
Catalyst Quality: The copper(I) cyanide should be of high quality. The formation of a dark, tar-like substance can sometimes indicate the decomposition of the diazonium salt due to an inactive catalyst or elevated temperatures.[8]
-
Safety First: The Sandmeyer reaction, particularly with cyanide, presents significant safety hazards. Diazonium salts can be explosive in a dry state, and cyanides are highly toxic.[6] Always handle these reagents with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.
Conclusion
The Sandmeyer reaction offers an efficient and reliable method for the synthesis of this compound from its corresponding amine precursor. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can successfully utilize this powerful transformation to access valuable building blocks for drug discovery and development. The detailed protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this synthetic route.
References
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Shaikh, R. S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837-1873. [Link]
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Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. ResearchGate. [Link]
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Shaikh, R. S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed. [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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OrgoSolver (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). OrgoSolver. [Link]
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Chad's Prep (n.d.). The Sandmeyer Reactions. Chad's Prep. [Link]
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Wikipedia (n.d.). Sandmeyer reaction. Wikipedia. [Link]
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Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 929-932. [Link]
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Organic Syntheses (n.d.). o-TOLUNITRILE and p-TOLUNITRILE. Organic Syntheses. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Amino-2,3-dihydrobenzofuran: Synthesis, Properties, and Applications in Pharmaceuticals and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Application Note: A Robust and Safety-Conscious Protocol for the Palladium-Catalyzed Cyanation of 5-Bromo-2,3-dihydrobenzo[b]furan
Abstract
The introduction of a nitrile group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, providing a versatile chemical handle for further synthetic elaboration. The target molecule, 5-cyano-2,3-dihydrobenzo[b]furan, is a valuable building block for the synthesis of pharmaceuticals and biologically active compounds.[1] This application note provides a detailed, field-proven protocol for the cyanation of 5-bromo-2,3-dihydrobenzo[b]furan. We eschew traditional, highly toxic cyanide sources in favor of potassium hexacyanoferrate(II), a stable, less toxic, and efficient cyanide donor.[2] The described palladium-catalyzed method is characterized by its high functional group tolerance, excellent yield, and adherence to modern safety standards, making it highly suitable for both academic research and process development environments.
Introduction and Scientific Rationale
The 2,3-dihydrobenzo[b]furan moiety is a privileged scaffold found in numerous natural products and therapeutic agents.[3][4][5] Consequently, methods for its functionalization are of significant interest to the drug discovery and development community. The conversion of an aryl bromide to an aryl nitrile, a transformation known as cyanation, is a powerful C-C bond-forming reaction. Aryl nitriles are not only stable endpoints in many molecular designs but also serve as key intermediates, readily convertible into amines, amides, carboxylic acids, and tetrazoles.[6]
Historically, cyanation reactions like the Rosenmund-von Braun reaction required stoichiometric copper cyanide and harsh thermal conditions.[7] Modern transition-metal catalysis has largely superseded these methods. Palladium-catalyzed cross-coupling reactions, in particular, offer milder conditions and broader substrate scope.[2][8] However, a persistent challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess soluble cyanide ions, which can poison the active catalytic species.[2][8]
To address this, our protocol employs potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as the cyanide source. This complex is a crystalline, air-stable solid that is significantly less toxic than simple alkali metal cyanides (e.g., KCN, NaCN).[2][9] Its low solubility in organic solvents ensures a slow, controlled release of cyanide ions into the reaction medium, which mitigates catalyst poisoning and leads to more reproducible and high-yielding transformations.[2][10] This protocol has been optimized for the specific conversion of 5-bromo-2,3-dihydrobenzo[b]furan to its corresponding nitrile, providing a reliable and scalable synthetic route.
Reaction Scheme:
Palladium-Catalyzed Cyanation: Mechanistic Overview
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for other substrates. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[11]
-
Transmetalation/Anion Exchange: The bromide ligand on the Pd(II) complex is exchanged for a cyanide ligand from the potassium hexacyanoferrate(II).
-
Reductive Elimination: The aryl and cyano groups on the Pd(II) complex couple and are eliminated, forming the desired aryl nitrile product (Ar-CN) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cyanation.
Critical Safety Protocols: Handling Cyanide Reagents
WARNING: While potassium hexacyanoferrate(II) is significantly less toxic than KCN or NaCN, it must still be handled with extreme care. Acidification can liberate highly toxic hydrogen cyanide (HCN) gas.[12][13]
-
Engineering Controls: All manipulations involving potassium hexacyanoferrate(II) must be performed in a properly functioning chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and double-layered nitrile gloves.[12][14]
-
Waste Disposal: All cyanide-containing waste, both solid and liquid, must be collected in a dedicated, clearly labeled hazardous waste container. NEVER mix cyanide waste with acidic waste streams, as this will generate lethal HCN gas.[13][14]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[12] All personnel must be aware of the laboratory's specific emergency procedures for cyanide exposure. Never work alone when handling cyanide compounds.[12]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Supplier / Grade |
| 5-Bromo-2,3-dihydrobenzo[b]furan | 199.04 | 1.0 | 1.0 | Commercial / >97% |
| Potassium Hexacyanoferrate(II) Trihydrate | 422.39 | 0.5 | 0.5 | Commercial / ACS |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | Commercial / 98% |
| Xantphos | 578.68 | 0.04 | 0.04 | Commercial / >98% |
| Potassium Acetate (KOAc) | 98.14 | 0.125 | 0.125 | Commercial / >99% |
| 1,4-Dioxane (Anhydrous) | 88.11 | - | - | Solvent / >99.8% |
| Deionized Water | 18.02 | - | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2,3-dihydrobenzo[b]furan (199 mg, 1.0 mmol), potassium hexacyanoferrate(II) trihydrate (211 mg, 0.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and potassium acetate (12.3 mg, 0.125 mmol).
-
Rationale: Xantphos is a bulky electron-rich bisphosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst.[15] Potassium acetate acts as a base.[2]
-
-
Degassing and Reaction:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Rationale: Removing oxygen is critical as it can oxidize the active Pd(0) catalyst, inhibiting the reaction.
-
Via syringe, add anhydrous 1,4-dioxane (2.5 mL) and deionized water (2.5 mL).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 1-2 hours.
-
Rationale: The reaction progress can be monitored by TLC or GC-MS by taking small aliquots. The product, 5-cyano-2,3-dihydrobenzo[b]furan, is more polar than the starting bromide.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous workup removes the inorganic salts and water-soluble components from the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a solvent gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield 5-cyano-2,3-dihydrobenzo[b]furan as a solid. The expected yield is typically >85%.
-
Product Characterization
The identity and purity of the final product, 5-cyano-2,3-dihydrobenzo[b]furan (MW: 145.16 g/mol )[16], should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons (approx. δ 7.2-7.5 ppm), the methylene protons of the furan ring (a triplet at approx. δ 4.6 ppm), and the other methylene protons adjacent to the oxygen (a triplet at approx. δ 3.2 ppm).[17]
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for the nitrile carbon (approx. δ 119 ppm), aromatic carbons, and the two aliphatic carbons of the dihydrofuran ring.
-
FTIR (ATR): A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹.
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 145.
Experimental Workflow and Comparative Data
General Experimental Workflow
The entire process from setup to analysis is summarized in the following diagram.
Caption: Step-by-step workflow for the synthesis of 5-cyano-2,3-dihydrobenzo[b]furan.
Comparison of Cyanation Methods for Aryl Bromides
| Catalyst System | Cyanide Source | Typical Conditions | Advantages | Disadvantages | Reference |
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Dioxane/H₂O, 100 °C | Low toxicity, high yield, good functional group tolerance. | Requires aqueous biphasic system. | [2] |
| CuI / Diamine Ligand | NaCN | Toluene, 110 °C | Inexpensive catalyst, good for domino halide-exchange. | Uses highly toxic NaCN, can require higher temperatures. | [7][18][19] |
| Pd₂dba₃ / dppf | Zn(CN)₂ | DMAc, 120 °C | Tolerates many functional groups, avoids highly soluble cyanides. | Zn(CN)₂ is still toxic, can require higher temperatures. | [20] |
| NiCl₂ / dppf / Zn | Zn(CN)₂ | DMA, 50-80 °C | Very cost-effective catalyst, mild conditions. | Scope can be more limited than palladium systems. | [21][22] |
Conclusion
This application note details a reliable, safe, and high-yielding protocol for the palladium-catalyzed cyanation of 5-bromo-2,3-dihydrobenzo[b]furan using potassium hexacyanoferrate(II). The method's key advantages include its use of a less toxic cyanide source, mild reaction conditions, and operational simplicity. By providing a thorough explanation of the reaction mechanism, safety precautions, and step-by-step instructions, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the efficient production of the valuable 5-cyano-2,3-dihydrobenzo[b]furan intermediate.
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Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
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Kumar, S., et al. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]
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Liu, Y., et al. (2015). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)₂. Organic Letters. [Link]
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Molbase. (n.d.). Synthesis of 5-Cyano-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran (I)--alternative route. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]
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Liu, Y., et al. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Chemistry Portal. [Link]
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Kumar, S., et al. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. RSC Publishing. [Link]
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Zhang, X., et al. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters. [Link]
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Anbarasan, P., et al. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Advanced Synthesis & Catalysis. [Link]
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Anbarasan, P., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
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Levorse, M. S., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
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Liao, X., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. [Link]
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Public Health England. (2015). Sodium and Potassium Cyanide - Incident management. GOV.UK. [Link]
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Liu, Y., et al. (2015). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. ACS Publications. [Link]
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CDC/NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Potassium cyanide (as CN). [Link]
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Liao, X., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. PubMed. [Link]
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Crasto, A. M. (2014). Cyanation of Aryl Halides. Organic Synthesis International. [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
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Andersen, T. L., & Skrydstrup, T. (2016). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. Supporting Information. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]
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Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal. [Link]
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Simmler, C., et al. (2014). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Planta Medica. [Link]
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Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry. [Link]
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Vitale, P. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
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Gomes, A. C., et al. (2019). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H). ResearchGate. [Link]
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DeRuiter, J., et al. (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov. [Link]
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The Strategic Application of 2,3-Dihydrobenzo[b]furan-5-carbonitrile in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The 2,3-dihydrobenzo[b]furan ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This inherent structural advantage has led to its incorporation into a diverse array of therapeutic agents, including those with anticancer, anti-inflammatory, and neurological activities.[3][4]
Within this versatile scaffold, the 5-carbonitrile derivative, 2,3-dihydrobenzo[b]furan-5-carbonitrile, has emerged as a particularly valuable and strategic building block for drug development. The nitrile group is not merely a passive substituent; it is a highly versatile functional handle that offers a gateway to a wide range of chemical transformations. Its unique electronic properties and ability to act as a bioisostere for other key functional groups make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]
This comprehensive guide provides an in-depth exploration of the use of this compound in medicinal chemistry. We will delve into its synthesis, the strategic manipulation of the 5-carbonitrile moiety, and its application in the design of potent enzyme inhibitors, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed protocols for both the chemical synthesis of key derivatives and the biological evaluation of their activity are provided to empower researchers in their drug discovery endeavors.
The Multifaceted Role of the 5-Carbonitrile Group
The strategic placement of a nitrile group at the 5-position of the 2,3-dihydrobenzofuran scaffold imparts several key advantages in drug design:
-
A Versatile Synthetic Handle: The carbonitrile group is a gateway to a diverse array of other functional groups. Through well-established chemical transformations, it can be converted into a primary amine, a carboxylic acid, or a tetrazole, among others. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing different functionalities that can engage in a variety of interactions with a biological target, such as hydrogen bonding, ionic interactions, or metal chelation.
-
Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, most notably a carbonyl group or a halogen atom.[5] This allows for the fine-tuning of a molecule's properties, such as its polarity, hydrogen bonding capacity, and metabolic stability, while maintaining or improving its biological activity. For instance, replacing a metabolically labile ester with a more stable nitrile can significantly enhance a drug candidate's pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group can influence the electronic properties of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic amino acid residues in a protein's active site. It can also modulate the acidity or basicity of nearby functional groups, which can be critical for target binding and cellular permeability.
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.[5] Introducing a nitrile at a potential site of metabolism can block oxidative pathways, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
Synthetic Strategies and Key Transformations
The synthesis of this compound and its subsequent derivatization are central to its application in medicinal chemistry. While numerous methods exist for the construction of the 2,3-dihydrobenzofuran core, a common and efficient approach to introduce the 5-carbonitrile is through the cyanation of a corresponding 5-halo-2,3-dihydrobenzofuran precursor.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from a commercially available phenol, proceeding through bromination and subsequent palladium-catalyzed cyanation.
Step 1: Synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan
-
Reaction Setup: To a solution of 2,3-dihydrobenzo[b]furan (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-2,3-dihydrobenzo[b]furan.
Step 2: Palladium-Catalyzed Cyanation
-
Reaction Setup: In a reaction vessel, combine 5-bromo-2,3-dihydrobenzo[b]furan (1.0 eq), zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like dimethylformamide (DMF).
-
Reaction Execution: Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction by TLC or GC-MS.[6][7]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Application Notes: Targeting PARP-1 with 2,3-Dihydrobenzofuran-7-carboxamide Derivatives
A compelling example of the utility of the 2,3-dihydrobenzofuran scaffold is in the development of inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8]
A study by Gangwal et al. (2014) detailed the design, synthesis, and structure-activity relationship of a series of novel 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent PARP-1 inhibitors.[8] While this study focused on the 7-carboxamide, the principles and synthetic strategies are highly relevant and adaptable to the 5-carbonitrile scaffold, which can be readily converted to the corresponding 5-carboxamide.
Structure-Activity Relationship (SAR) Insights
The study revealed several key structural features that govern the potency of these inhibitors:
-
The Carboxamide Moiety: The 7-carboxamide group was found to be crucial for activity, likely forming key hydrogen bonding interactions within the NAD⁺ binding site of PARP-1.
-
Substitution at the 2-Position: Introduction of substituted benzylidene groups at the 2-position of the dihydrobenzofuran ring led to a significant enhancement in inhibitory potency.
-
Heterocyclic Appendages: The addition of various heterocyclic moieties to the benzylidene group further improved the PARP-1 inhibitory activity, with IC₅₀ values reaching the nanomolar range.[8]
The following table summarizes the PARP-1 inhibitory activity of selected 2,3-dihydrobenzofuran-7-carboxamide derivatives from the study by Gangwal et al. (2014).[8]
| Compound ID | R Group (at 2-position) | PARP-1 IC₅₀ (µM) |
| 3 | H | 9.45 |
| 58 | 3,4-dihydroxybenzylidene | 0.531 |
| 66 | 4-(piperidin-1-yl)benzylidene | 0.718 |
| 73 | 4-(morpholino)benzylidene | 0.079 |
Data extracted from Gangwal et al. (2014).[8]
Visualization of a Potential Synthetic Pathway
The following diagram illustrates a plausible synthetic workflow for generating a library of 2,3-dihydrobenzofuran-5-carboxamide derivatives for SAR studies, based on the derivatization of the 5-carbonitrile intermediate.
Caption: Synthetic diversification of the this compound scaffold.
Experimental Protocols for Biological Evaluation
The following are detailed, step-by-step protocols for key experiments and workflows to assess the biological activity of compounds derived from this compound.
Protocol 2: PARP-1 Inhibition Assay (Cell-Free)
This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD⁺ (Nicotinamide adenine dinucleotide)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Test compound stock solution (in DMSO)
-
384-well assay plate (black, low-volume)
-
Fluorescent NAD⁺ detection kit
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant PARP-1 in PARP assay buffer.
-
Prepare a working solution of activated DNA in PARP assay buffer.
-
Prepare serial dilutions of the test compound in PARP assay buffer containing a fixed percentage of DMSO (e.g., 1%).
-
Prepare a working solution of β-NAD⁺ in PARP assay buffer.
-
-
Assay Setup:
-
Add the test compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add the PARP-1 enzyme and activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the β-NAD⁺ solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD⁺ detection kit.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 3: Kinase Inhibition Assay (Generic Luminescent Assay)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (composition will vary depending on the kinase)
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar luminescent ADP detection system)
-
384-well assay plate (white)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase assay buffer with a fixed percentage of DMSO.
-
Prepare a solution of the kinase and its specific peptide substrate in kinase assay buffer.
-
-
Assay Setup:
-
Add the test compound dilutions or vehicle control to the wells of the assay plate.
-
Add the kinase/substrate mixture to each well.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the protocol of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualization of a Typical Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescent kinase inhibition assay.
Conclusion: A Scaffold with Enduring Potential
The this compound scaffold represents a powerful and versatile platform in the landscape of modern medicinal chemistry. Its synthetic tractability, coupled with the strategic utility of the 5-carbonitrile group as both a versatile chemical handle and a valuable bioisostere, provides medicinal chemists with a robust framework for the design and optimization of novel therapeutic agents. The successful application of this scaffold in the development of potent PARP inhibitors underscores its potential for targeting a wide range of clinically relevant enzymes. As our understanding of disease biology continues to evolve, the strategic application of privileged structures like this compound will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.
References
-
Gangwal, R. P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(12), 5247-5269. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]
-
Patel, M., et al. (2021). Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). Journal of Molecular Structure, 1299, 137098. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Dandia, A., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 231-241. [Link]
-
Di Mola, A., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 820-826. [Link]
-
Hammond, M. L., et al. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 32(5), 1006-1020. [Link]
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- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 2,3-Dihydrobenzo[b]furan-5-carbonitrile as a Privileged Fragment for Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds. This approach relies on the identification of low molecular weight fragments that bind to a biological target, which are then optimized into more potent, drug-like molecules.[1][2] The 2,3-dihydrobenzo[b]furan scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[3][4] This application note details the utility of a specific derivative, 2,3-dihydrobenzo[b]furan-5-carbonitrile, as a versatile fragment for FBDD campaigns. We provide an in-depth overview of its chemical properties, rationale for its use, and detailed protocols for its application in both biophysical and computational screening cascades.
Introduction: The Power of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzo[b]furan motif is a cornerstone in the design of bioactive molecules, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][5] Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can effectively probe the binding pockets of protein targets, while offering multiple vectors for chemical elaboration. This makes it an ideal starting point for fragment-based approaches.[6]
This compound is a particularly noteworthy fragment due to several key features:
-
"Rule of Three" Compliance: This fragment adheres to the widely accepted "Rule of Three" for fragment design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), which ensures a higher probability of binding and better starting points for lead optimization.[7]
-
Synthetically Tractable: The scaffold allows for straightforward chemical modification at several positions, facilitating the "fragment growing" or "linking" stages of FBDD.[4][5]
-
Strategic Functionality: The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups. Its position on the aromatic ring provides a key vector for exploring interactions within a protein binding site.
This guide will provide researchers with the necessary protocols to effectively utilize this compound in their drug discovery programs.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is crucial for designing effective screening experiments and interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [8][9] |
| Molecular Weight | 145.16 g/mol | [8][9] |
| IUPAC Name | 2,3-dihydro-1-benzofuran-5-carbonitrile | [8] |
| CAS Number | 84944-75-2 | [8][9] |
| cLogP (calculated) | 1.9 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrile Nitrogen) | [8] |
FBDD Workflow Using this compound
A typical FBDD campaign involves a tiered approach, starting with primary screening to identify binders, followed by validation and structural characterization to guide optimization. Highly sensitive biophysical techniques are required to detect the weak interactions typical of fragments.[10]
Caption: FBDD workflow for this compound.
Application Protocols: Biophysical Screening
Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its ability to detect weak binding events in real-time.[9][11][12]
Objective: To identify if this compound binds to a target protein immobilized on a sensor chip.
Materials:
-
Biacore™ system (or equivalent SPR instrument)[13]
-
Sensor Chip CM5[13]
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (≥95% purity)
-
This compound (stock solution in 100% DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Protocol:
-
Protein Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level is reached (typically 8,000-12,000 RU for fragment screening).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference surface should be prepared similarly but without protein immobilization to subtract non-specific binding.[9]
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer. The final DMSO concentration should be matched across all samples and the running buffer (typically 1-5%).
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
After each cycle, regenerate the sensor surface with a short pulse of regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
A concentration-dependent increase in the binding response indicates a positive interaction.
-
Fit the data to a steady-state affinity model to estimate the dissociation constant (KD).
-
Hit Validation by Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and provide information about which parts of the fragment are in close contact with the protein.[8][14][15][16]
Objective: To validate the binding of this compound to the target protein in solution and identify the binding epitope.
Materials:
-
NMR spectrometer (≥400 MHz) equipped with a cryoprobe[3]
-
Target protein
-
This compound
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)
Protocol:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 10-50 µM) and the fragment (e.g., 1-2 mM) in deuterated buffer. The high ligand-to-protein ratio is typical for fragment screening.
-
Prepare a control sample with only the fragment in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.
-
Set up the STD-NMR experiment. This involves two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at -1.0 ppm) and an "off-resonance" spectrum where a region devoid of protein or ligand signals is irradiated (e.g., at 40 ppm).[3]
-
The difference spectrum (off-resonance minus on-resonance) will show only the signals of the protons of the fragment that have received saturation from the protein, confirming binding.[16]
-
-
Data Analysis:
-
Integrate the signals in the reference (off-resonance) and STD (difference) spectra.
-
The relative intensity of the signals in the STD spectrum indicates which protons are in closest proximity to the protein surface. Protons of the dihydrobenzofuran ring and the aromatic ring can be analyzed to map the binding interface.
-
Application Protocols: Computational Screening
Computational methods, particularly molecular docking, are invaluable for prioritizing fragments for experimental screening or for suggesting modifications to improve binding affinity.[17][18][19]
Caption: A typical molecular docking workflow.
Molecular Docking Protocol
Objective: To predict the binding mode and estimate the binding affinity of this compound to a target protein with a known 3D structure.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools)
-
Docking program (e.g., Glide, AutoDock Vina)
Protocol:
-
Protein Preparation:
-
Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the structure by removing water molecules and co-ligands, adding hydrogen atoms, assigning protonation states, and performing a restrained energy minimization to relieve steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Generate possible conformers and assign partial charges using a suitable force field (e.g., OPLS, MMFF94).
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically centered on a known active site or a pocket identified by site-finding algorithms.
-
Generate a docking grid that encompasses this defined volume.
-
-
Docking and Scoring:
-
Run the docking algorithm to place the fragment into the defined grid, exploring various poses and conformations.
-
The program will score each pose based on a scoring function that estimates the binding free energy.
-
-
Pose Analysis:
-
Visually inspect the top-ranked poses. A plausible binding mode should exhibit good shape complementarity and form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.
-
Analyze the interactions between the nitrile group and the dihydrofuran oxygen with protein residues to understand the key drivers of binding. This information is critical for the subsequent medicinal chemistry effort.
-
Conclusion
This compound represents a high-value fragment for initiating drug discovery campaigns. Its favorable physicochemical properties, combined with its synthetic tractability and the biological relevance of its core scaffold, make it an excellent tool for probing protein targets. The detailed biophysical and computational protocols provided in this application note offer a robust framework for researchers to effectively screen, validate, and characterize the interactions of this fragment, thereby accelerating the journey from initial hit to viable lead compound.
References
-
Schrödinger, Inc. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Fragment-based Virtual Screening Service. Retrieved from [Link]
- Krone, M., et al. (2023). A New Fragment‐Based Pharmacophore Virtual Screening Workflow Identifies Potent Inhibitors of SARS‐CoV‐2 NSP13 Helicase. Advanced Science, 10(26), 2302102.
- Kovalevsky, A., et al. (2022). Galaxy workflows for fragment-based virtual screening: a case study on the SARS-CoV-2 main protease. Journal of Computer-Aided Molecular Design, 36(4), 223-237.
- Wood, J. R., et al. (2014). Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design.
- Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 14(5), 599-606.
-
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]
- Al-Sha'er, W., et al. (2022). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1681-1695.
- Rizvi, S. M., et al. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. bioRxiv.
-
Martinek, T., et al. (2017). New tricks for old methods: STD NMR. Practical Fragments. Retrieved from [Link]
- Smith, K. J. (2011). Computational approaches to fragment based screening. University of Essex.
- Lundgren, T., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
- Danielson, U. H. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(1), 30-34.
- Wang, S., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Pharmacology, 9, 308.
- Angulo, J., et al. (2023). Speeding-up the Determination of Protein–Ligand Affinities by STD NMR. Analytical Chemistry, 95(1), 237-243.
- Angulo, J., et al. (2023). Speeding-up the Determination of Protein–Ligand Affinities by STD NMR: The Reduced Data Set STD NMR Approach (rd-STD NMR). Analytical Chemistry, 95(1), 237-243.
- Cabrita, E. J., & Berger, S. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding.
- Wilson, D. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9.
- Cabrita, E. J., & Berger, S. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding.
- Sem, D. S., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 661, 319-354.
- Wang, J., et al. (2016). Synthesis method of 2,3-dihydrobenzofuran. CN105693666A.
- Kaur, N., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(28), 19335-19363.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
- Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
- Huang, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278.
- Amero, C., et al. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 23(7), 1667.
- Harner, M. J., et al. (2013). Fragment-based drug discovery using NMR spectroscopy. Journal of Biomolecular NMR, 56(1), 1-17.
- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
- Erlanson, D. A. (2022). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry, 61, 1-38.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of the Nitrile Group of 2,3-Dihydrobenzo[b]furan-5-carbonitrile
Introduction: The Strategic Importance of the 2,3-Dihydrobenzo[b]furan Scaffold
The 2,3-dihydrobenzo[b]furan framework is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure, combined with its synthetic tractability, makes it an attractive core for the development of novel therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The nitrile group at the 5-position of 2,3-dihydrobenzo[b]furan-5-carbonitrile serves as a versatile chemical handle, offering a gateway to a diverse array of functional groups and molecular architectures. This guide provides detailed protocols and expert insights into the derivatization of this nitrile group, enabling researchers to unlock the full potential of this valuable building block.
Core Derivatization Strategies: A Mechanistic Overview
The electron-withdrawing nature of the nitrile group and its unique linear geometry dictate its reactivity. The primary avenues for its transformation involve nucleophilic attack at the electrophilic carbon atom or cycloaddition reactions across the carbon-nitrogen triple bond. This section details the rationale and experimental execution of key derivatization reactions.
Diagram of Derivatization Pathways
Caption: Key derivatization pathways of this compound.
I. Hydrolysis to Carboxylic Acids: A Gateway to Amides and Esters
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, opening up possibilities for further derivatization into amides, esters, and other acid derivatives. This hydrolysis can be achieved under either acidic or alkaline conditions.[2]
Scientific Rationale
Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water.[3] Subsequent tautomerization and further hydrolysis of the intermediate amide yield the carboxylic acid. In alkaline hydrolysis, the hydroxide ion directly attacks the nitrile carbon, and the resulting carboxylate is protonated in a final acidic workup step.[1]
Detailed Protocol: Alkaline Hydrolysis
This protocol is generally preferred for its often cleaner reaction profile and avoidance of strongly acidic conditions that could potentially affect other functional groups.
Workflow Diagram: Alkaline Hydrolysis
Caption: Workflow for the alkaline hydrolysis of the nitrile group.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Heating: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), which will cause the carboxylic acid product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3-dihydrobenzo[b]furan-5-carboxylic acid.
II. Reduction to Primary Amines: Introducing a Key Pharmacophore
The reduction of the nitrile group to a primary amine introduces a basic center into the molecule, which is often a key pharmacophore in drug design, enabling interactions with biological targets. This transformation can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Scientific Rationale
LiAlH₄ is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile. Two successive additions of hydride, followed by an aqueous workup, lead to the formation of the primary amine.[4] Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on carbon) to reduce the carbon-nitrogen triple bond.[5]
Detailed Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Workflow Diagram: LiAlH₄ Reduction
Caption: Workflow for the LiAlH₄ reduction of the nitrile group.
Step-by-Step Procedure:
-
Reaction Setup: To a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C and cautiously add, in sequence, water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL) for every x g of LiAlH₄ used.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (2,3-dihydrobenzo[b]furan-5-yl)methanamine.
Alternative Protocol: Catalytic Hydrogenation with Raney Nickel
This method offers a milder alternative to LiAlH₄ and is often more suitable for larger-scale synthesis.
Step-by-Step Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (as a slurry in an appropriate solvent, e.g., ethanol).
-
Reaction Setup: Add a solution of this compound in a suitable solvent like ethanol or methanol.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until hydrogen uptake ceases.[3]
-
Work-up: Carefully filter the catalyst through a pad of Celite (Caution: Raney Nickel can be pyrophoric when dry).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the desired amine.
III. Grignard Reaction: Formation of Ketones
The addition of organometallic reagents, such as Grignard reagents, to the nitrile group provides a direct route to ketones. This reaction is highly valuable for introducing new carbon-carbon bonds.
Scientific Rationale
The Grignard reagent (R-MgBr) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile. This forms an intermediate imine anion, which is then hydrolyzed in a subsequent acidic workup step to yield the ketone.[6]
Detailed Protocol: Reaction with Phenylmagnesium Bromide
Workflow Diagram: Grignard Reaction
Caption: Workflow for the Grignard reaction with the nitrile group.
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of phenylmagnesium bromide (1.2-1.5 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Heating: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (2,3-dihydrobenzo[b]furan-5-yl)(phenyl)methanone.
IV. [3+2] Cycloaddition: Synthesis of Tetrazoles
The conversion of the nitrile group into a tetrazole ring is a common strategy in medicinal chemistry to introduce a metabolically stable bioisostere for a carboxylic acid group.[7]
Scientific Rationale
This transformation is a [3+2] cycloaddition reaction between the nitrile and an azide, typically sodium azide, in the presence of an acid catalyst. The acid activates the nitrile towards nucleophilic attack by the azide ion, leading to the formation of the aromatic tetrazole ring.[8]
Detailed Protocol: Tetrazole Formation
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5-2.0 eq.), and ammonium chloride (NH₄Cl, 1.5-2.0 eq.) in dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidification: Acidify the mixture with dilute HCl to a pH of ~2 to precipitate the tetrazole product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(1H-tetrazol-5-yl)-2,3-dihydrobenzo[b]furan.
Quantitative Data Summary
| Derivatization Reaction | Product | Reagents | Solvent | Temperature | Typical Yield |
| Alkaline Hydrolysis | Carboxylic Acid | NaOH (aq) | Water | Reflux | Good to Excellent |
| LiAlH₄ Reduction | Primary Amine | LiAlH₄ | Anhydrous THF | 0 °C to RT | Good |
| Catalytic Hydrogenation | Primary Amine | H₂, Raney Ni | Ethanol/Methanol | RT, 50 psi | Good to Excellent |
| Grignard Reaction | Ketone | R-MgBr | Anhydrous THF | Reflux | Moderate to Good |
| Tetrazole Formation | Tetrazole | NaN₃, NH₄Cl | DMF | 100-120 °C | Good |
Conclusion
The nitrile group of this compound is a highly versatile functional group that provides access to a wide range of important derivatives. The protocols outlined in this guide offer reliable and reproducible methods for the synthesis of carboxylic acids, primary amines, ketones, and tetrazoles from this valuable starting material. By understanding the underlying chemical principles and carefully executing these experimental procedures, researchers can efficiently generate diverse libraries of 2,3-dihydrobenzo[b]furan derivatives for applications in drug discovery and materials science.
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Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available at: [Link]
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Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]
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Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse. Available at: [Link]
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Reduction of Nitriles using LiAlH4 to amines. University of Calgary. Available at: [Link]
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The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. Available at: [Link]
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Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]
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Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]
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The Reduction of Nitriles. Chemistry LibreTexts. Available at: [Link]
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Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Available at: [Link]
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A one-pot five component reaction for the synthesis of tetrazol-benzofuran hybrids and their inhibitory activity against Mucor lusitanicus. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of 2,3-dihydro-5-benzofuranamine. PrepChem.com. Available at: [Link]
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Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available at: [Link]
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]
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Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Academic Journals. Available at: [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available at: [Link]
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tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
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Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. PubMed. Available at: [Link]
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Preparation of the Grignard reagent, phenylmagnesium bromide. University of Massachusetts Boston. Available at: [Link]
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2,3-dihydrobenzo[b]furan-5-carbonitrile in the synthesis of PI3K/Akt/mTOR inhibitors.
Application Notes & Protocols
Topic: The Strategic Application of 2,3-Dihydrobenzo[b]furan-5-carbonitrile in the Synthesis of Novel PI3K/Akt/mTOR Pathway Inhibitors
Abstract
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical cascade that governs essential cellular functions, including proliferation, survival, and metabolism.[1] Its frequent dysregulation in a multitude of human cancers has established it as a premier target for therapeutic intervention.[2][3] This document provides a comprehensive guide on the strategic use of the 2,3-dihydrobenzo[b]furan scaffold, a privileged heterocyclic motif in medicinal chemistry, for the development of potent PI3K/Akt/mTOR inhibitors.[4][5] We will focus specifically on the utility of This compound as a versatile starting material. These notes elucidate the underlying mechanism of pathway inhibition, provide a detailed, field-tested synthetic protocol for converting the nitrile intermediate into a final inhibitor, and present methods for its characterization and biological evaluation.
The PI3K/Akt/mTOR Pathway: A Central Node in Oncology
The PI3K/Akt/mTOR pathway is a primary signaling network initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors.[2] This activation recruits PI3K to the cell membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and phosphoinositide-dependent kinase 1 (PDK1).[6] This co-localization facilitates the phosphorylation and full activation of Akt.
Activated Akt proceeds to modulate a host of downstream targets, culminating in the activation of mTOR, a serine/threonine kinase existing in two distinct complexes: mTORC1 and mTORC2.[7][8] mTORC1 directly regulates protein synthesis and cell growth, while mTORC2 is involved in activating Akt, creating a positive feedback loop.[3][8] Given its central role, inhibiting this pathway at key nodes—PI3K, Akt, or mTOR—can effectively arrest cancer cell growth and induce apoptosis, making it a highly sought-after strategy in drug development.[1][9]
The Benzofuran Scaffold: A Privileged Motif for Kinase Inhibition
The benzo[b]furan core and its reduced form, 2,3-dihydrobenzo[b]furan, are prevalent structural motifs in a vast number of biologically active natural products and synthetic compounds.[4][5] In the context of kinase inhibition, this scaffold serves as an excellent bioisostere for the hinge-binding region of ATP-competitive inhibitors. Its rigid, planar structure allows for precise orientation of functional groups to form key interactions (e.g., hydrogen bonds) with amino acid residues in the kinase active site. Several studies have successfully developed potent PI3K inhibitors based on the benzofuran and related scaffolds, demonstrating their utility in targeting this pathway.[1][10][11][12]
This compound is a particularly valuable starting material. The dihydrobenzofuran core provides the necessary structural rigidity, while the nitrile group at the 5-position is a versatile chemical handle. It can be readily transformed into other functional groups, most notably a carboxylic acid, which is an essential precursor for forming stable amide bonds—a cornerstone of modern medicinal chemistry.[13]
Synthetic Protocol: From Intermediate to Potent Inhibitor
This section details a robust, two-step protocol for the synthesis of a model PI3K inhibitor starting from this compound. The strategy involves the hydrolysis of the nitrile to a carboxylic acid, followed by an amide coupling reaction with a representative amine fragment.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Purity | Supplier |
| This compound | 145.16 | 58945-31-0 | >97% | Commercial |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | >98% | Commercial |
| Ethanol (EtOH), 200 Proof | 46.07 | 64-17-5 | ACS Grade | Commercial |
| Hydrochloric Acid (HCl), conc. | 36.46 | 7647-01-0 | 37% | Commercial |
| 4-Morpholinoaniline | 178.22 | 2223-53-2 | >98% | Commercial |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | 321.08 | 125700-67-6 | >98% | Commercial |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | >99% | Commercial |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous | Commercial |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade | Commercial |
| Hexanes | N/A | 110-54-3 | ACS Grade | Commercial |
Step 1: Hydrolysis of this compound
Causality: This step is designed to convert the chemically stable nitrile group into a carboxylic acid. Basic hydrolysis under reflux conditions provides the necessary energy to overcome the activation barrier for nucleophilic attack on the carbonitrile carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the desired acid.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.45 g, 10.0 mmol).
-
Add ethanol (20 mL) and a solution of sodium hydroxide (2.0 g, 50.0 mmol, 5.0 equiv.) in deionized water (20 mL).
-
Heat the reaction mixture to reflux (approx. 90-95 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes; visualize under UV light). The disappearance of the starting material spot (Rf ≈ 0.7) and the appearance of a baseline spot for the carboxylate salt indicates completion.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of deionized water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated HCl. A white precipitate of the carboxylic acid product will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 20 mL).
-
Dry the solid under high vacuum overnight to yield 2,3-dihydrobenzo[b]furan-5-carboxylic acid as a white to off-white powder.[13]
Self-Validation:
-
Expected Yield: 85-95%.
-
Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity before proceeding. Expected [M-H]⁻ for C₉H₈O₃ is 163.04.
Step 2: TBTU-Mediated Amide Coupling
Causality: This step forms the final inhibitor by creating an amide bond. TBTU is an efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the primary amine (4-morpholinoaniline). DIPEA, a non-nucleophilic organic base, is essential to neutralize the acidic byproducts of the reaction and to deprotonate the amine, enhancing its nucleophilicity without interfering with the activated ester. Anhydrous DMF is used as the solvent due to its high polarity, which solubilizes the reactants, and its aprotic nature, which prevents quenching of the activated intermediate.
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dihydrobenzo[b]furan-5-carboxylic acid (821 mg, 5.0 mmol, 1.0 equiv.) in anhydrous DMF (25 mL).
-
Add 4-morpholinoaniline (979 mg, 5.5 mmol, 1.1 equiv.) and DIPEA (1.74 mL, 10.0 mmol, 2.0 equiv.) to the solution.
-
In a separate vial, dissolve TBTU (1.77 g, 5.5 mmol, 1.1 equiv.) in anhydrous DMF (5 mL) and add this solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 70% EtOAc/Hexanes).
-
Upon completion, pour the reaction mixture into 200 mL of deionized water. A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
If extracted, combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final inhibitor as a solid.
Self-Validation:
-
Expected Yield: 60-80%.
-
Final Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Biological Evaluation and Data
The synthesized benzofuran-based inhibitor should be evaluated for its ability to inhibit PI3K isoforms and suppress cancer cell proliferation. The data presented below is representative of what might be expected from a compound derived from this scaffold, based on published literature for similar benzofuran-based inhibitors.[10][12]
| Assay Type | Target / Cell Line | Representative IC₅₀ (nM) |
| Enzymatic Assay | PI3Kα | 2.5 |
| PI3Kβ | 25.7 | |
| PI3Kδ | 15.1 | |
| PI3Kγ | 40.3 | |
| mTOR | 8.9 | |
| Cell-Based Assay | MCF-7 (Breast Cancer) | 15.0 |
| PC-3 (Prostate Cancer) | 22.5 | |
| HePG2 (Liver Cancer) | 18.2 |
Interpretation: The hypothetical data indicates a potent dual inhibitor of PI3Kα and mTOR, with good selectivity over other PI3K isoforms. This profile is highly desirable, as dual inhibition can prevent the feedback activation of Akt that often occurs with mTOR-only inhibitors.[2] The potent anti-proliferative activity in cancer cell lines further validates the therapeutic potential of this chemical series.
Conclusion
The 2,3-dihydrobenzo[b]furan scaffold is a validated and highly effective core for the design of PI3K/Akt/mTOR pathway inhibitors. By leveraging This compound as a strategic starting material, researchers can access key carboxylic acid intermediates that enable the rapid and efficient synthesis of diverse compound libraries via robust amide coupling chemistry. The protocols outlined in this document provide a reliable and reproducible workflow for the synthesis and characterization of these potent anticancer agents, paving the way for further lead optimization and drug development efforts.
References
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ResearchGate. (n.d.). Proposed action mechanism of PI3K/AKT/mTOR inhibitors. Available from: [Link]
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Yap, T. A., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. Available from: [Link]
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ResearchGate. (n.d.). Simplified mechanism of action of the PI3K/AKT/mTOR pathway with copanlisib, dactolisib, and rapamycin drug inhibition. Available from: [Link]
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Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1). Available from: [Link]
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Massacesi, C., et al. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 35, e510-e517. Available from: [Link]
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Abdel-Ghani, T. M., et al. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic Chemistry, 107, 104593. Available from: [Link]
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Bursavich, M. G., et al. (2010). Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(8), 2586–2590. Available from: [Link]
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El-Khouly, O. A., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific Reports, 12(1), 17104. Available from: [Link]
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Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic Chemistry, 66, 124–131. Available from: [Link]
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MDPI. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6614. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Available from: [Link]
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Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Available from: [Link]
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Liu, Y., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 256–266. Available from: [Link]
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Arkat USA. (n.d.). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Available from: [Link]
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Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. Available from: [Link]
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Application Notes & Protocols: Leveraging 2,3-dihydrobenzo[b]furan-5-carbonitrile in Modern Screening Libraries
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2,3-dihydrobenzo[b]furan Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds".[1][2] The 2,3-dihydrobenzo[b]furan core is a quintessential example of such a scaffold, recognized for its prevalence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6] Its rigid, three-dimensional structure provides a well-defined vectoral presentation of substituents into protein binding pockets, making it an ideal starting point for the construction of screening libraries.
This document focuses specifically on 2,3-dihydrobenzo[b]furan-5-carbonitrile , a derivative that combines the advantageous structural features of the dihydrobenzofuran core with the versatile chemical reactivity of a nitrile group. This strategic combination makes it an exceptionally valuable building block for various screening applications, from high-throughput screening (HTS) to fragment-based drug discovery (FBDD).
Why the Nitrile Group is a Strategic Asset:
The nitrile (-C≡N) functional group is far more than a simple polar feature; it is a versatile tool in medicinal chemistry.[7] Over 60 small-molecule drugs on the market contain a cyano group.[8] Its inclusion offers several key advantages:
-
Modulation of Physicochemical Properties: The nitrile group can enhance binding affinity, improve metabolic stability, and increase bioavailability by participating in hydrogen bonds, polar interactions, and π-π stacking.[9][10]
-
Synthetic Handle: Nitriles are synthetically tractable, readily converted into other critical functional groups such as amines, amides, or carboxylic acids, allowing for rapid library diversification.[9][11]
-
Bioisostere: It can act as a bioisostere for groups like carbonyls or halogens, enabling fine-tuning of structure-activity relationships (SAR).[9]
-
Covalent Targeting: The cyano group can serve as an electrophilic "warhead," enabling the development of covalent inhibitors, a strategy that can offer enhanced potency and duration of action.[8]
These properties make this compound a superior starting point for library synthesis, poised for efficient hit discovery and subsequent lead optimization.
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [12][13] |
| Molecular Weight | 145.16 g/mol | [12][13] |
| CAS Number | 84944-75-2 | [12][14] |
| XLogP3-AA (Predicted) | 1.9 | [12] |
| Hydrogen Bond Donors | 0 | [12] |
| Hydrogen Bond Acceptors | 2 (N, O) | [12] |
| Topological Polar Surface Area | 36.5 Ų | [12] |
Rationale: The properties listed above, particularly the low molecular weight and adherence to the "Rule of Three" (MW ≤ 300, logP ≤ 3), make this scaffold particularly well-suited for fragment-based screening approaches.[15]
Application in Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful alternative to HTS, excelling at identifying starting points for challenging targets like protein-protein interfaces.[15][16] This approach uses smaller, less complex molecules ("fragments") to sample chemical space more efficiently.[17][18] this compound is an exemplary fragment due to its optimal size, synthetic tractability, and three-dimensional shape.
Workflow for FBDD using a Dihydrobenzofuran-Based Library
The following diagram outlines a typical FBDD workflow, starting from a library built around our core scaffold.
Caption: FBDD workflow using a dihydrobenzofuran fragment library.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol details a primary screen to identify fragments that bind to a target protein of interest (e.g., a kinase, protease, or epigenetic target).
Objective: To identify fragments from a this compound-derived library that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
Target Protein (>95% purity)
-
SPR Instrument (e.g., Biacore, Carterra)
-
Sensor Chips (e.g., CM5, CAP)
-
Fragment Library (dissolved in 100% DMSO)
-
Running Buffer (e.g., HBS-EP+, PBS-T)
-
Immobilization Buffers (e.g., Acetate pH 5.0)
-
Regeneration Solution (e.g., Glycine-HCl pH 2.0)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a standard EDC/NHS protocol.
-
Inject the target protein (e.g., 10-50 µg/mL in immobilization buffer) to achieve a target immobilization level (e.g., 8,000-12,000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
Scientist's Note: A high immobilization level is used in fragment screening to maximize the signal from low molecular weight, weakly binding compounds.
-
-
Fragment Library Preparation:
-
Prepare a fragment stock plate at 10 mM in 100% DMSO.
-
Dilute fragments into running buffer to a final screening concentration (e.g., 200 µM) with a final DMSO concentration ≤2%.
-
Scientist's Note: DMSO concentration must be precisely matched between sample and running buffer to minimize bulk refractive index mismatch, a common source of artifacts.
-
-
SPR Screening Assay:
-
Equilibrate the system with running buffer containing the matched DMSO concentration.
-
Inject a series of buffer blanks to establish a stable baseline.
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation time (e.g., 120 seconds).
-
After each cycle, perform a regeneration step if necessary to remove any tightly bound fragment.
-
Self-Validation Step: Include positive (known binder) and negative (non-binder, e.g., DMSO buffer) controls every 50-100 injections to monitor assay performance and surface stability.
-
-
Data Analysis and Hit Triage:
-
Reference-subtract and blank-subtract the sensorgrams.
-
Identify fragments that produce a dose-dependent binding response significantly above the noise threshold.
-
Prioritize hits based on binding response, ligand efficiency (LE), and visual inspection of the sensorgram for specific binding characteristics (i.e., fast-on/fast-off kinetics).
-
Hits are typically defined as fragments showing a response >10 standard deviations above the mean of the negative controls.
-
Application in High-Throughput Screening (HTS)
While the core scaffold is ideal for FBDD, libraries built upon it through diversity-oriented synthesis are powerful tools for HTS campaigns.[3][4] The nitrile group serves as a key anchor point for diversification, allowing for the rapid generation of thousands of discrete compounds.
Library Design Strategy
A diversity-oriented synthesis approach can be employed, starting with this compound or its corresponding carboxylic acid.[19]
Caption: Diversification of the dihydrobenzofuran scaffold for HTS.
Protocol 2: Cell-Based HTS Assay for Kinase Inhibitors
This protocol describes a hypothetical HTS campaign to identify inhibitors of a specific kinase (e.g., a tyrosine kinase involved in oncology) using a library derived from the 2,3-dihydrobenzo[b]furan scaffold.
Objective: To identify compounds that inhibit the phosphorylation of a downstream substrate by Kinase-X in a cellular context.
Materials:
-
Cancer Cell Line (overexpressing Kinase-X)
-
Assay Plates (e.g., 384-well, white, solid-bottom)
-
Compound Library (10 mM in DMSO)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Detection Reagent (e.g., HTRF, AlphaLISA, or luminescence-based kinase activity kit)
-
Positive Control (e.g., Staurosporine or a known Kinase-X inhibitor)
-
Liquid Handling Automation
Methodology:
-
Cell Plating:
-
Harvest and count cells, then resuspend to the desired density (e.g., 2.5 x 10⁵ cells/mL).
-
Using an automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
Scientist's Note: Consistent cell number and even plating are critical for minimizing well-to-well variability. Edge effects should be monitored and mitigated by filling perimeter wells with sterile PBS.
-
-
Compound Pinning:
-
Using an acoustic dispenser or pin tool, transfer 100 nL of compound from the library source plates to the assay plates. This results in a final screening concentration of 10 µM with 0.5% DMSO.
-
Designate columns for controls: negative control (0.5% DMSO vehicle) and positive control (e.g., 1 µM Staurosporine).
-
-
Incubation and Lysis:
-
Incubate the plates for the desired time (e.g., 1-2 hours) at 37°C to allow for compound entry and target engagement.
-
Add 10 µL of lysis buffer containing the detection reagents (e.g., Europium-cryptate labeled antibody against the phosphorylated substrate and an XL665-labeled antibody against the total substrate for HTRF).
-
-
Signal Detection:
-
Incubate the plates at room temperature for 1-4 hours as per the manufacturer's protocol to allow for antibody binding.
-
Read the plate on a compatible plate reader (e.g., an HTRF-capable reader).
-
-
Data Analysis and Hit Selection:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Self-Validation Step: Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle wells).
-
Confirmed hits should be re-tested in dose-response format to determine IC₅₀ values.
-
Conclusion
This compound represents a strategically valuable starting point for modern drug discovery campaigns. Its identity as a privileged scaffold ensures biological relevance, while the integrated nitrile functionality provides a versatile handle for rapid diversification and property modulation.[20][21] Whether employed as a core fragment in FBDD or as the foundation for a large HTS library, this compound offers a robust and efficient path toward the identification of novel, high-quality hit compounds. The protocols outlined herein provide a practical framework for leveraging this powerful chemical entity in both biophysical and cell-based screening paradigms.
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Application Notes & Protocols: Pharmacophore Modeling with the 2,3-Dihydrobenzo[b]furan-5-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2,3-dihydrobenzo[b]furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The addition of a carbonitrile group at the 5-position can significantly influence the molecule's electronic properties and potential interactions with biological targets. This guide provides a comprehensive overview and detailed protocols for developing pharmacophore models based on the 2,3-dihydrobenzo[b]furan-5-carbonitrile scaffold. We will explore both ligand-based and structure-based modeling techniques, validation methods, and the application of these models in virtual screening for the discovery of novel bioactive compounds.
Introduction: The Significance of the 2,3-Dihydrobenzo[b]furan Scaffold
The 2,3-dihydrobenzofuran moiety is a core component of many biologically active molecules.[3] Its rigid, bicyclic structure provides a defined three-dimensional shape that can be effectively utilized for interaction with protein binding sites. Derivatives of this scaffold have been reported to exhibit a range of pharmacological activities, including but not limited to:
-
Anticancer Properties: Certain derivatives have shown potent antitumor activity against various cancer cell lines.[4][5][6][7]
-
Enzyme Inhibition: This scaffold has been successfully employed to design inhibitors for enzymes such as microsomal prostaglandin E2 synthase (mPGES)-1 and 5-lipoxygenase.[1][8]
-
Cannabinoid Receptor Modulation: Specific derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2).[9]
-
Antioxidant Activity: The phenolic hydroxyl group present in some analogs, like 2,3-dihydrobenzo[b]furan-5-ol, contributes to their antioxidant properties.[10]
The carbonitrile group at the 5-position is a key functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, making it a critical feature for molecular recognition by a target protein. Pharmacophore modeling serves as a powerful computational tool to abstract the essential molecular features responsible for a compound's biological activity, guiding the design of new, more potent, and selective molecules.[11][12]
Foundational Concepts in Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[12] There are two primary approaches to generating pharmacophore models:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target protein is unknown, but a set of active ligands is available.[12][13] The model is built by aligning the active molecules and identifying common chemical features that are essential for their biological activity.[13][14]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (or a protein-ligand complex) is known, a pharmacophore model can be derived from the key interaction points within the binding site.[11][15][16] This approach offers a more direct understanding of the molecular interactions driving ligand binding.
The choice between these methods is dictated by the available data. If both ligand and structure information are accessible, a combined approach can yield a more robust and reliable model.[16]
Workflow for Pharmacophore Model Development
The development of a predictive pharmacophore model is a multi-step process that requires careful planning and validation at each stage.
Caption: General workflow for pharmacophore model development.
Detailed Protocols
Protocol 1: Ligand-Based Pharmacophore Modeling
This protocol is applicable when a set of active compounds with the this compound scaffold is known, but the target structure is unavailable.
Objective: To generate a 3D pharmacophore model that captures the common features of active ligands.
Materials:
-
A dataset of at least 5-10 structurally diverse active compounds with known biological activity (e.g., IC50 or Ki values).
-
A set of inactive compounds for validation.
-
Molecular modeling software with pharmacophore modeling capabilities (e.g., Schrödinger Maestro, Discovery Studio, MOE).
Methodology:
-
Dataset Preparation:
-
Curate a set of active ligands with the this compound scaffold. Ensure a reasonable diversity in substituents to derive a more general model.
-
Divide the dataset into a training set (70-80% of the actives) and a test set (remaining 20-30% of the actives and all inactives).[12]
-
Generate low-energy 3D conformations for all molecules in the dataset. This is a critical step as the bioactive conformation is often not the global minimum energy conformation.[13]
-
-
Pharmacophore Feature Identification:
-
Identify the common chemical features among the training set molecules. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable groups (PI/NI)
-
-
-
Model Generation and Scoring:
-
Align the training set molecules based on their common features.
-
Generate multiple pharmacophore hypotheses.
-
Score and rank the generated hypotheses based on how well they map the active molecules in the training set.
-
-
Model Validation:
-
Validate the best-ranked pharmacophore model using the test set. A good model should be able to distinguish active from inactive compounds.[17]
-
Common validation metrics include the Güner-Henry (GH) score and the Enrichment Factor (EF). A GH score greater than 0.7 indicates a very good model.[18][19]
-
Protocol 2: Structure-Based Pharmacophore Modeling
This protocol is employed when the 3D structure of the target protein, preferably in complex with a ligand, is available.
Objective: To derive a pharmacophore model from the key interactions between the this compound scaffold and the protein's active site.
Materials:
-
A high-resolution 3D structure of the target protein (from PDB or homology modeling).
-
Molecular modeling software with structure-based pharmacophore modeling tools.
Methodology:
-
Protein Preparation:
-
Import the protein structure and prepare it by adding hydrogens, assigning bond orders, and removing water molecules that are not involved in key interactions.
-
If a co-crystallized ligand is present, its binding site will define the active site. If not, use binding site prediction tools.
-
-
Interaction Analysis:
-
Analyze the interactions between the protein and the ligand (if present) or the chemical properties of the binding site residues.[11]
-
Identify key interactions such as hydrogen bonds, hydrophobic contacts, and aromatic stacking.
-
-
Pharmacophore Feature Generation:
-
Generate pharmacophore features based on the identified interaction points. For example, a hydrogen bond with a backbone carbonyl can be represented as an HBD feature.
-
The software will typically generate a set of features with corresponding geometric constraints (distances and angles).
-
-
Model Refinement and Validation:
-
Refine the generated pharmacophore by adding or removing features based on known structure-activity relationship (SAR) data.
-
Validate the model by screening a database of known active and inactive compounds. The model should ideally retrieve a high percentage of the known actives.
-
Data Presentation and Interpretation
A well-constructed pharmacophore model is typically represented by a 3D arrangement of features.
Caption: A hypothetical 5-feature pharmacophore model.
Table 1: Example Pharmacophore Model Validation Results
| Metric | Value | Interpretation |
| Güner-Henry (GH) Score | 0.85 | Excellent model, capable of distinguishing actives from inactives. |
| Enrichment Factor (EF) | 25.3 | The model is 25.3 times more likely to retrieve an active compound than a random selection. |
| ROC AUC | 0.92 | The model has a high true positive rate and a low false positive rate. |
Application in Virtual Screening
Once validated, the pharmacophore model can be used as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify novel molecules that match the pharmacophoric features.[12][20] This process significantly reduces the number of compounds that need to be tested experimentally, saving time and resources.
The virtual screening workflow typically involves:
-
Database Preparation: Preparing a 3D conformational database of the compounds to be screened.
-
Pharmacophore-Based Screening: Filtering the database using the validated pharmacophore model as a query.
-
Hit Filtering: Applying additional filters to the initial hits, such as drug-likeness (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.[8][11]
-
Molecular Docking: Docking the filtered hits into the target protein's binding site (if the structure is known) to predict their binding mode and affinity.[12]
Conclusion and Future Perspectives
Pharmacophore modeling is an indispensable tool in modern drug discovery.[11][21] For the this compound scaffold, this approach provides a rational framework for understanding its structure-activity relationships and for the design of new, potent, and selective therapeutic agents. The integration of pharmacophore modeling with other computational techniques like molecular dynamics simulations and machine learning is expected to further enhance its predictive power and accelerate the drug discovery process.[12][22]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
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Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]
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Osorio-López, C. Y., et al. (2020). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. Molecules. [Link]
-
Engman, L., et al. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Journal of the American Chemical Society. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
- 22. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dihydrobenzo[b]furan-5-carbonitrile
Welcome to the technical support center for the synthesis of 2,3-dihydrobenzo[b]furan-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but also the scientific reasoning behind them.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound can be challenging, often presenting issues with yield, purity, and unexpected side reactions. This section addresses specific problems you may encounter in a question-and-answer format.
Issue 1: Low or No Yield in Intramolecular Cyclization
Question: I am attempting an intramolecular cyclization of a substituted phenol to form the dihydrobenzofuran ring, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in the intramolecular cyclization to form the 2,3-dihydrobenzo[b]furan ring is a common issue that can often be traced back to the choice of synthetic route and reaction conditions. Let's break down the two primary methods for this cyclization and their potential pitfalls:
Route A: Mitsunobu Reaction of 4-hydroxy-3-(2-hydroxyethyl)benzonitrile
The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, and in this intramolecular context, it facilitates the desired cyclization.[1][2] However, its success is highly dependent on several factors.
-
Causality: The reaction proceeds through an alkoxyphosphonium intermediate. If the phenolic proton is not sufficiently acidic or if the alcohol is sterically hindered, the formation of this intermediate will be slow or inefficient. The electron-withdrawing nature of the nitrile group in your substrate should enhance the acidity of the phenolic proton, which is favorable. However, issues can still arise from reagent quality and reaction setup.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that your triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD) are of high purity and are not degraded. Azodicarboxylates, in particular, can be sensitive to moisture and light.
-
Solvent Choice: A dry, polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is crucial. Any residual water will consume the Mitsunobu reagents.
-
Reaction Temperature: The reaction is typically run at or below room temperature. Adding the azodicarboxylate slowly to a cooled solution of the substrate and PPh₃ can help to control the reaction rate and minimize side reactions.
-
Stoichiometry: Precise stoichiometry is key. Use a slight excess (1.1-1.5 equivalents) of both PPh₃ and the azodicarboxylate.
-
Route B: Intramolecular Williamson Ether Synthesis of 4-hydroxy-3-(2-bromoethyl)benzonitrile
This classic SN2 reaction relies on the deprotonation of the phenol to form a phenoxide, which then displaces an intramolecular leaving group (in this case, bromide).[3][4]
-
Causality: The success of this reaction hinges on the efficient formation of the phenoxide and a favorable intramolecular SN2 reaction. Competition from an intermolecular reaction or an E2 elimination of the alkyl halide can significantly reduce the yield of the desired cyclic product.
-
Troubleshooting Steps:
-
Base Selection: A moderately strong base is required to deprotonate the phenol without promoting significant elimination of the alkyl bromide. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) may increase the rate of elimination, especially at higher temperatures.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can facilitate the SN2 reaction.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) is often a good starting point. Higher temperatures can favor the undesired elimination reaction, leading to the formation of a vinyl-substituted byproduct.
-
Leaving Group: While bromide is a good leaving group, you could consider using a tosylate or mesylate, which are also excellent leaving groups and may facilitate the cyclization under milder conditions.
-
Visualizing the Troubleshooting Logic:
Caption: Competing cyclization pathways.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is a reliable method for the synthesis of the precursor 4-hydroxy-3-(2-hydroxyethyl)benzonitrile?
A1: A common route involves the reduction of a more readily available starting material. For example, one could start with 3-formyl-4-hydroxybenzonitrile and reduce the aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄). The starting 3-formyl-4-hydroxybenzonitrile can be prepared from 4-hydroxybenzonitrile through formylation reactions such as the Reimer-Tiemann or Duff reaction.
Q2: How does the electron-withdrawing nitrile group affect the intramolecular cyclization?
A2: The nitrile group has a significant electronic impact on the reactivity of the aromatic ring and the phenolic hydroxyl group.
-
Increased Acidity: The electron-withdrawing nature of the nitrile group increases the acidity of the phenolic proton. This is advantageous for reactions that require deprotonation of the phenol, such as the Williamson ether synthesis, as it allows for the use of milder bases.
-
Nucleophilicity: While the acidity is increased, the nucleophilicity of the resulting phenoxide is decreased. This can slow down the rate of the desired SN2 cyclization. Therefore, a careful balance of reaction conditions is necessary to achieve a good yield.
-
Electrophilicity of the Ring: The nitrile group deactivates the aromatic ring towards electrophilic attack, which is generally not a concern for the primary cyclization reactions discussed here. However, it can influence the potential for side reactions involving the aromatic ring under certain conditions.
Q3: What are the best methods for purifying the final product, this compound?
A3: Purification of the final product is crucial to remove unreacted starting materials, reagents, and any byproducts. A combination of techniques is often most effective.
-
Aqueous Workup: An initial aqueous workup can help to remove water-soluble impurities and any remaining base or acid from the reaction mixture. An acid-base extraction can be particularly useful for removing unreacted phenolic starting materials. [5]* Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from closely related impurities, such as the isomeric chroman or elimination byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure material. The choice of solvent will depend on the solubility of the product and impurities.
Table 1: Recommended Purification Strategy
| Step | Purpose | Typical Solvents/Reagents |
| Aqueous Workup | Removal of water-soluble impurities and inorganic salts. | Water, brine, dilute acid/base |
| Acid-Base Extraction | Removal of unreacted phenolic starting materials. | Dilute NaOH or NaHCO₃ solution |
| Column Chromatography | Separation of product from organic byproducts. | Silica gel; Hexanes/Ethyl Acetate gradient |
| Recrystallization | Final purification to obtain high-purity solid. | Ethanol, isopropanol, or toluene |
Experimental Protocols
Protocol 1: Synthesis of 3-allyl-4-hydroxybenzonitrile via Claisen Rearrangement
This protocol describes the synthesis of a key intermediate for Route C.
-
Allylation of 4-hydroxybenzonitrile:
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude 4-allyloxybenzonitrile by column chromatography.
-
-
Claisen Rearrangement:
-
Heat the purified 4-allyloxybenzonitrile neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 200-220 °C.
-
Monitor the reaction by TLC for the formation of the rearranged product, 3-allyl-4-hydroxybenzonitrile.
-
Cool the reaction mixture and purify the product by column chromatography.
-
Protocol 2: Intramolecular Williamson Ether Synthesis
This protocol outlines the cyclization of 4-hydroxy-3-(2-bromoethyl)benzonitrile.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-3-(2-bromoethyl)benzonitrile (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution.
-
Reaction: Heat the mixture to 60-80 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Claisen, L. (1912). Über Umlagerung von Phenol-allyl-äthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.
-
Organic Chemistry Portal. Claisen Rearrangement. Available at: [Link]
-
Drexel Research Discovery. Nitrile anions: solvent-dependent cyclization. Available at: [Link]
- Irfan, M., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(1), 1-20.
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]
- Various Authors. (2025). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. Journal of Organic Chemistry.
- Alvarado, J., Fournier, J., & Zakarian, A. (2016). Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C–O Bond Formation under Mild Conditions.
-
PubMed. Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation under Mild Conditions. Available at: [Link]
- Satyanarayana, G. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry, 11(4), e202100787.
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Chemistry LibreTexts. (2023). Claisen Rearrangement. Available at: [Link]
- Barluenga, J., et al. (2025).
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Available at: [Link]
- Various Authors. (2000). 5.1.5.2. Aliphatic Claisen Rearrangements. In Science of Synthesis.
-
Sci-Hub. Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C−O Bond Formation under Mild Conditions. Available at: [Link]
- Romagnoli, R., et al. (2023).
- Ghorai, M. K., & Kumar, A. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 17(21), e202200762.
- Larsson, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Reddit. (2025). Williamson Ether synthesis. Available at: [Link]
- Clapham, B., et al. (2011). Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Tetrahedron Letters, 52(17), 2199–2202.
-
PubChem. This compound. Available at: [Link]
- Miao, M., et al. (2012). PdCl2-catalyzed oxidative cycloisomerization of 3-cyclopropylideneprop-2-en-1-ones. Organic Letters, 14(11), 2718–2721.
- Various Authors. (2002). Investigation of the Cyclization of N-(2-Hydroxyethyl)-N'-phenylthioureas:Mitsunobu Conditions vs TsCl/NaOH System. Bulletin of the Korean Chemical Society, 23(1), 19-20.
- Google Patents. (2013). Preparation method of 2, 3-dihydrobenzofuran compound. CN102942542A.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
ResearchGate. Mitsunobu reaction. Available at: [Link]
- Google Patents. (1997).
Sources
Technical Support Center: Optimization of the Sandmeyer Reaction for 5-Amino-2,3-dihydrobenzofuran
Welcome to the technical support center for the Sandmeyer reaction of 5-amino-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for this specific substrate.
The Sandmeyer reaction is a cornerstone of synthetic chemistry, enabling the transformation of an aromatic amino group into a wide array of functionalities via a diazonium salt intermediate.[1][2][3] While powerful, its success is highly dependent on carefully controlled reaction conditions. 5-Amino-2,3-dihydrobenzofuran, an important building block in medicinal chemistry, presents its own unique set of considerations for this classic transformation.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during the Sandmeyer reaction of 5-amino-2,3-dihydrobenzofuran in a question-and-answer format, focusing on the causality behind the proposed solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of my target halogenated or cyanated 2,3-dihydrobenzofuran. What are the likely causes and how can I improve it?
Answer: Low yields in a Sandmeyer reaction can stem from several factors, primarily related to the stability of the intermediate diazonium salt and the efficiency of the subsequent substitution.[4]
-
Incomplete Diazotization: The conversion of the amine to the diazonium salt is the critical first step.[5][6]
-
Underlying Cause: Insufficient acid or sodium nitrite, or a reaction temperature that is too high, can lead to incomplete formation of the diazonium salt. Temperatures above 5 °C can cause the diazonium salt to decompose prematurely, often leading to the formation of phenolic byproducts.[4][7]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the temperature of the diazotization mixture between 0-5 °C using an ice-salt bath.
-
Stoichiometry of Reagents: Ensure you are using at least 1 equivalent of sodium nitrite and a sufficient excess of acid (typically 2-3 equivalents) to maintain a low pH and generate nitrous acid in situ.[8]
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of 5-amino-2,3-dihydrobenzofuran. This prevents localized warming and uncontrolled decomposition.
-
-
-
Decomposition of the Diazonium Salt: The diazonium salt of 5-amino-2,3-dihydrobenzofuran may be particularly sensitive to decomposition.
-
Underlying Cause: The electron-donating nature of the dihydrofuran ring can potentially destabilize the diazonium salt. Additionally, prolonged reaction times before the addition of the copper(I) salt can lead to degradation.
-
Troubleshooting Steps:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it stand for extended periods.
-
Choice of Acid: While hydrochloric acid is common for chlorinations and hydrobromic acid for brominations, consider using a non-coordinating acid like tetrafluoroboric acid (HBF₄) to form a more stable diazonium tetrafluoroborate salt, which can sometimes be isolated.
-
-
-
Inefficient Copper-Catalyzed Substitution: The second step, the radical-nucleophilic aromatic substitution, is catalyzed by copper(I) salts.[1][9]
-
Underlying Cause: The copper(I) catalyst may be oxidized to inactive copper(II) species, or the reaction conditions may not favor the single-electron transfer (SET) mechanism.[2]
-
Troubleshooting Steps:
-
Freshly Prepared Catalyst: Use freshly prepared or high-purity copper(I) chloride, bromide, or cyanide. Commercial sources can have significant amounts of inactive copper(II). You can prepare fresh CuCl or CuBr by reducing a Cu(II) salt with a reducing agent like sodium sulfite.
-
Catalyst Loading: While catalytic amounts are theoretically sufficient, using a stoichiometric amount of the copper(I) salt is often employed to drive the reaction to completion.[9]
-
Solvent Choice: The choice of solvent can be critical. While aqueous media are traditional, the use of organic solvents like acetonitrile can sometimes improve yields for specific substrates.[10]
-
-
Issue 2: Formation of Phenolic Byproducts
Question: My crude product shows a significant amount of 5-hydroxy-2,3-dihydrobenzofuran. How can I minimize this side reaction?
Answer: The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.[11]
-
Underlying Cause: The diazonium group can be displaced by water, especially at elevated temperatures or if the subsequent Sandmeyer reaction is slow.
-
Troubleshooting Steps:
-
Rigorous Temperature Control: As mentioned before, strictly maintain the temperature at 0-5 °C throughout the diazotization and addition to the copper catalyst.
-
Minimize Water Content: If possible, use concentrated acids to minimize the amount of water in the reaction mixture.
-
Efficient Substitution: Ensure the Sandmeyer substitution step is efficient by using an active catalyst and appropriate conditions to consume the diazonium salt quickly before it has a chance to react with water.
-
Issue 3: Presence of Azo Coupling Products
Question: I am observing highly colored, likely azo-coupled, byproducts in my reaction mixture. What causes this and how can it be prevented?
Answer: Azo coupling occurs when the electrophilic diazonium salt reacts with an unreacted molecule of the starting amine, 5-amino-2,3-dihydrobenzofuran.
-
Underlying Cause: This side reaction is favored if the reaction medium is not sufficiently acidic. At higher pH, a portion of the starting amine remains in its unprotonated, nucleophilic form.
-
Troubleshooting Steps:
-
Maintain Low pH: Ensure a sufficiently acidic environment by using an excess of a strong acid. This protonates the amino group of the starting material, rendering it non-nucleophilic and preventing it from attacking the diazonium salt. A pH below 4 is generally recommended.
-
Order of Addition: Add the amine solution to the acid, rather than the other way around, to ensure that the amine is always in an acidic environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal acid to use for the diazotization of 5-amino-2,3-dihydrobenzofuran?
A1: For chlorination, hydrochloric acid is the standard choice. For bromination, hydrobromic acid is preferred. These acids also serve as the source of the halide nucleophile. For cyanation, sulfuric acid or hydrochloric acid can be used. If isolating the diazonium salt is desired for stability, tetrafluoroboric acid (HBF₄) is the acid of choice to form the corresponding tetrafluoroborate salt.
Q2: Should I use a copper(I) or copper(II) salt as the catalyst?
A2: The active catalyst in the Sandmeyer reaction is copper(I).[12] While some protocols may use copper(II) salts with a reducing agent, it is more direct and generally more efficient to use a copper(I) salt like CuCl, CuBr, or CuCN.
Q3: Can I run the Sandmeyer reaction at room temperature?
A3: It is highly discouraged. The diazotization step must be performed at 0-5 °C to prevent the rapid decomposition of the thermally unstable diazonium salt.[4] While the subsequent copper-catalyzed substitution may sometimes be allowed to warm to room temperature or even be gently heated to ensure completion, the initial stages are critically temperature-sensitive.
Q4: My starting material, 5-amino-2,3-dihydrobenzofuran, is poorly soluble in the acidic medium. What should I do?
A4: Poor solubility can be an issue. Ensure vigorous stirring to maintain a fine suspension. You can also consider using a co-solvent system, such as adding a small amount of a water-miscible organic solvent like methanol or acetonitrile, although this should be done with caution as it can sometimes interfere with the reaction.[13]
Q5: How do I purify the final product and remove copper contaminants?
A5: After the reaction is complete, the product is typically extracted into an organic solvent. To remove copper salts, the organic layer should be washed with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia, which will form a water-soluble copper-ammonia complex that can be easily separated.[14] The final product can then be purified by standard techniques such as column chromatography or recrystallization.
Experimental Protocols
Protocol 1: General Procedure for the Diazotization of 5-Amino-2,3-dihydrobenzofuran
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 5-amino-2,3-dihydrobenzofuran (1 equivalent) in the appropriate acid (e.g., 3 M HCl, 3 M HBr) (3-4 equivalents).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 15-30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. This cold solution should be used immediately in the subsequent Sandmeyer step.
Protocol 2: Sandmeyer Bromination of 5-Amino-2,3-dihydrobenzofuran
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.
-
Cool this solution to 0 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-2,3-dihydrobenzofuran.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Workflow for Sandmeyer Reaction
Caption: A simplified workflow of the two-step Sandmeyer reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yields.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt.[4] |
| Sodium Nitrite Stoichiometry | 1.05–1.2 equivalents | Ensures complete conversion of the primary amine. |
| Acid Stoichiometry | >2 equivalents | Maintains low pH to prevent azo coupling and generates nitrous acid. |
| Copper(I) Salt | 1.0–1.5 equivalents | Often used in stoichiometric amounts to maximize yield and reaction rate.[9] |
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Unacademy. Catalyst is Used in the Sandmeyer Reaction. [Link]
-
GeeksforGeeks. Sandmeyer Reaction. [Link]
-
Chemistry Learner. Sandmeyer Reaction: Definition, Mechanism, and Examples. [Link]
-
Tariq, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Wang, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. [Link]
-
Reddit. (2023). Sandmeyer type reaction troubleshoot. [Link]
-
University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2011). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. ResearchGate. [Link]
-
Reddit. (2017). Troubleshooting a Sandmeyer reaction. [Link]
-
YouTube. (2023). Sandmeyer Reaction - experimental procedure and set up. [Link]
-
Khan Academy. Sandmeyer reaction. [Link]
-
ResearchGate. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
YouTube. (2020). Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
Sources
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- 2. byjus.com [byjus.com]
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- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. Khan Academy [khanacademy.org]
- 8. Diazotisation [organic-chemistry.org]
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- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2,3-dihydrobenzo[b]furan-5-carbonitrile
Document ID: TSC-DBF-CC-001
Last Updated: January 17, 2026
Introduction
Welcome to the Technical Support Center for the purification of 2,3-dihydrobenzo[b]furan-5-carbonitrile. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds, making its purity paramount for successful downstream applications.[1][2][3] This guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals to effectively purify this compound using silica gel column chromatography. We will delve into a foundational protocol, address common troubleshooting scenarios with root-cause analysis, and answer frequently asked questions to empower you to achieve optimal separation and yield.
Part 1: Foundational Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for purifying this compound on a silica gel column. The compound's structure, featuring a polar nitrile group and an ether linkage, makes it moderately polar, which dictates the choice of stationary and mobile phases.
Step 1: Thin-Layer Chromatography (TLC) Analysis
The cornerstone of a successful column separation is preliminary analysis by TLC. This quick check determines the optimal solvent system for elution.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate.
-
Development: Place the plate in a TLC chamber containing a mixture of Hexane and Ethyl Acetate (EtOAc). Start with a ratio of 4:1 (Hexane:EtOAc).
-
Visualization: Observe the plate under a UV lamp at 254 nm.
-
Optimization: Adjust the solvent ratio until the desired product spot has a Retention Factor (Rf) of approximately 0.25-0.35.[4] A lower Rf indicates stronger binding to the silica and requires a more polar solvent to elute, while a higher Rf signifies weaker binding. The formula for calculating Rf is:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[5][6][7]
| TLC Observation (Hexane:EtOAc) | Product Rf Value | Recommended Action |
| 9:1 | < 0.1 | Increase polarity. Try 4:1 Hexane:EtOAc. |
| 4:1 | ~0.30 | Optimal for column chromatography. |
| 2:1 | > 0.6 | Decrease polarity. Try 7:1 or 9:1 Hexane:EtOAc. |
Step 2: Column Preparation (Wet Packing)
-
Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Plugging: Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin (0.5 cm) layer of sand.
-
Slurry Preparation: In a beaker, create a slurry of silica gel (200-400 mesh) in the initial, non-polar eluting solvent (e.g., 9:1 Hexane:EtOAc).
-
Packing: Pour the slurry into the column. Use a pipette bulb with air pressure or gentle tapping to pack the silica bed evenly, avoiding air bubbles or channels.[8][9]
-
Equilibration: Drain the solvent until it is level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface. Equilibrate the column by running 2-3 column volumes (CVs) of the starting mobile phase through it.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[8] Carefully add this powder to the top of the packed column.
-
Wet Loading: If the crude product is not soluble in the column solvent, dissolve it in the minimum possible volume of a slightly more polar solvent (e.g., dichloromethane).[10] Pipette this solution directly and evenly onto the top layer of sand. Allow the sample to absorb fully into the silica bed.
Step 4: Elution and Fraction Collection
-
Initiation: Begin elution with the determined solvent system (e.g., 4:1 Hexane:EtOAc). The number of column volumes needed for your product to elute can be estimated by the formula CV = 1/Rf.[11][12] For an Rf of 0.3, the compound will start eluting after approximately 3.3 column volumes.
-
Gradient (Optional but Recommended): If impurities are close to the product, a gradient elution can improve separation. Start with a less polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (to 4:1, then 2:1) as the column runs.
-
Collection: Collect fractions in an array of test tubes. The volume of each fraction should be roughly 10-20% of the column volume.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Part 2: Troubleshooting Guide (Q&A Format)
Q1: My compound is stuck at the top of the column and won't elute. What should I do?
A1: This is a classic sign that your mobile phase is not polar enough to displace the compound from the stationary phase.
-
Immediate Cause: The polar nitrile and ether functionalities of your molecule are adsorbing very strongly to the acidic silanol groups on the silica surface. The non-polar solvent (hexane) is not competitive enough to move it.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of ethyl acetate in your eluent. For example, if you are using 9:1 Hexane:EtOAc, switch to 4:1, then 2:1. You can do this on the running column.
-
Check for Decomposition: In rare cases, highly sensitive compounds can decompose on silica.[10] To test this, take a small amount of your crude material, mix it with silica gel in a vial, and let it sit for an hour. Then, run a TLC of the mixture to see if the product spot is still present.
-
Alternative Solvent System: If increasing ethyl acetate doesn't work or worsens separation, consider a different solvent system. For example, a dichloromethane/methanol system offers different selectivity and may be more effective for very polar compounds.[10]
-
Q2: I'm getting very poor separation between my product and an impurity. The spots are overlapping on the TLC and in the column fractions.
A2: This indicates that the relative affinities of your product and the impurity for the stationary phase are too similar in the chosen solvent system. The goal is to maximize the difference in their elution times (ΔCV).
-
Immediate Cause: The Rf values of the two compounds are too close together. A larger difference in column volumes (ΔCV) between the compounds is needed for good separation.[12]
-
Solutions:
-
Optimize the Solvent System: The most powerful solution is to find a solvent system that provides better separation on TLC. Aim for a larger ΔRf between your product and the impurity. Try adding a small amount of a third solvent. For instance, adding 1% triethylamine can help if the impurity is acidic, or 1% acetic acid if it's basic. For neutral compounds like yours, switching one of the main solvents (e.g., Hexane/Dichloromethane or Toluene/EtOAc) can alter the interaction dynamics and improve separation.
-
Use a Shallower Gradient: If you are running a gradient elution, make it shallower. A slower increase in polarity gives the compounds more time to resolve along the column.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. If the bands are broad and overlapping, reduce the amount of crude material relative to the amount of silica gel (aim for a 50:1 or 100:1 ratio).
-
Improve Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening.[9] If you suspect this, you will need to repack the column.
-
Q3: The eluted band of my product is streaky and shows significant "tailing." Why is this happening?
A3: Tailing occurs when a portion of the compound elutes more slowly than the main band, creating a "tail."
-
Immediate Cause: This can be due to several factors:
-
Overloading: Too much sample has been loaded onto the column, exceeding the capacity of the stationary phase to cleanly separate it.
-
Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak as it moves down the column.
-
Column Degradation: The silica gel may be breaking down, creating "fines" that impede smooth flow.
-
-
Solutions:
-
Reduce Sample Load: This is the most common fix. Perform the chromatography again with less crude material.
-
Check Solubility: Ensure your crude material is fully soluble in the mobile phase. If using dry loading, this is less of an issue. If wet loading, you may have used a loading solvent that is too strong or in which the compound is not very soluble, causing it to precipitate at the top of the column.
-
Use High-Quality Silica: Ensure you are using chromatography-grade silica gel with a consistent particle size (e.g., 200-400 mesh).
-
Q4: I ran the column, but my final product is still impure according to NMR/LCMS. What went wrong?
A4: This is a frustrating outcome that usually points to an issue with monitoring or an unseen impurity.
-
Immediate Cause:
-
Co-eluting Impurity: An impurity may have the exact same Rf as your product in the chosen solvent system.
-
UV-Inactive Impurity: The impurity may not be visible under UV light, so you unknowingly combined impure fractions with pure ones.
-
Overlapping Fractions: You may have been too broad in combining your fractions, including those at the beginning and end of the product elution that contained impurities.
-
-
Solutions:
-
Use a Different TLC System: Run a TLC of your "purified" product in a different solvent system (e.g., Dichloromethane/Methanol) to see if you can resolve the hidden impurity.
-
Use a TLC Stain: After UV visualization, stain your TLC plates. A potassium permanganate (KMnO₄) stain, for example, will visualize most organic compounds and can reveal UV-inactive impurities.[13]
-
Re-column with a Different System: If a co-eluting impurity is confirmed, re-purify the material using a different solvent system that showed separation on TLC.
-
Be More Conservative with Fractions: When repeating the column, be more selective about which fractions you combine. Analyze the leading and tailing edge fractions separately before combining them with the main, pure fractions.
-
Part 3: Visual Workflow & FAQs
Troubleshooting Workflow for Poor Separation
This decision tree provides a systematic approach to diagnosing and solving poor resolution issues.
A decision tree for troubleshooting poor separation in column chromatography.
Frequently Asked Questions (FAQs)
-
Q: What is the best stationary phase for this compound?
-
A: Standard silica gel (SiO₂) with a mesh size of 200-400 is the most common and effective choice for this compound due to its moderate polarity. For very difficult separations, reversed-phase (C18) silica could be used with a polar solvent system like water/acetonitrile, but this is typically unnecessary.
-
-
Q: Can I use automated flash chromatography?
-
A: Absolutely. The principles are identical. Develop your method using TLC as described above to determine the solvent system. The relationship CV = 1/Rf is fundamental for programming the gradient on an automated system.[11][12] Automated systems offer the advantage of more consistent packing, finer gradient control, and UV detection, which can significantly improve separation efficiency and reproducibility.[14]
-
-
Q: How much crude material should I load onto my column?
-
A: This depends on the difficulty of the separation. For easy separations (large ΔRf between spots), you can load as much as 1g of crude per 20g of silica (a 1:20 ratio). For difficult separations, you must increase the amount of silica relative to your compound, to a ratio of 1:50 or even 1:100, to achieve baseline separation.
-
-
Q: My crude product is an oil. How should I load it?
-
A: The dry loading method is still preferred. Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent thoroughly on a rotary evaporator. This will create a solid, free-flowing powder that can be loaded evenly onto the column, leading to much sharper bands than wet loading an oil.[8]
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Reddit user discussion. (2021). Some helpful column chromatography math. r/chemistry. Available from: [Link]
-
Restek Corporation. GC Troubleshooting Guide. Available from: [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available from: [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). Available from: [Link]
-
Biotage. (2023). How do I Choose the Right Column Size for Purification by Flash Chromatography? Available from: [Link]
-
MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. Available from: [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available from: [Link]
-
Chemistry For Everyone. (2025). How To Calculate RF Value Of Chromatography? YouTube. Available from: [Link]
-
Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. Available from: [Link]
-
Royal Society of Chemistry. (2019). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group. Org. Chem. Front. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for related article. Available from: [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Int. J. Mol. Sci. Available from: [Link]
-
Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. International Journal of Molecular Sciences. Available from: [Link]
-
ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
- ResearchGate. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety.
-
National Library of Medicine. (2017). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. ACS Med. Chem. Lett. Available from: [Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. youtube.com [youtube.com]
- 7. mastelf.com [mastelf.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of 2,3-Dihydrobenzo[b]furan-5-carbonitrile
This technical guide provides in-depth troubleshooting and frequently asked questions for the recrystallization of 2,3-dihydrobenzo[b]furan-5-carbonitrile (CAS 84944-75-2). The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Recrystallization Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound via recrystallization.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common problem in recrystallization. It typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.[1]
Causality: The high concentration of the crude solid in the hot solvent can lead to the formation of a supersaturated solution that separates into two liquid phases upon cooling. The lower phase is the molten compound, and the upper phase is the saturated solvent.
Step-by-Step Solution:
-
Re-dissolve the Oiled-Out Product: Add more of the recrystallization solvent to the mixture and heat until the oil completely dissolves.
-
Dilute the Solution: The key is to have a less concentrated solution. This increases the likelihood of forming seed crystals upon cooling, which then promotes the growth of larger, purer crystals.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-ordered crystals.
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[1] Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to induce crystallization.
-
Ice Bath: Once crystals begin to form, you can then place the flask in an ice bath to maximize the yield.
Q2: I have a very low yield of recrystallized product. What are the possible causes and how can I improve it?
A2: A low yield can be frustrating, but it is often preventable. The primary causes are using too much solvent, premature crystallization, or incomplete precipitation.[2]
Causality and Solutions:
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
-
Solution: To remedy this, you can gently heat the solution to evaporate some of the solvent until you reach the saturation point again. The saturation point can be identified when you observe the formation of solid crystals on a cooled glass rod dipped into the hot solution.
-
-
Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Also, perform the hot filtration step as quickly as possible.
-
-
Incomplete Precipitation: The product may not have fully crystallized out of the solution.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration. You can also try adding a co-solvent in which the compound is less soluble to encourage further precipitation.
-
Q3: The recrystallized product is still impure. How can I improve the purity?
A3: If the recrystallized product is not pure, it could be due to the presence of colored impurities, the co-precipitation of soluble impurities, or an inappropriate choice of solvent.
Causality and Solutions:
-
Colored Impurities: These are often large, polar molecules that can be adsorbed onto a high-surface-area material.
-
Co-precipitation of Soluble Impurities: If the cooling process is too rapid, soluble impurities can become trapped within the crystal lattice of your product.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the selective crystallization of the desired compound.
-
-
Inappropriate Solvent: The chosen solvent may not have a steep enough solubility curve, meaning it dissolves a significant amount of the product at low temperatures.
-
Solution: Refer to the solvent selection guide below. You may need to perform small-scale solubility tests with different solvents to find a more suitable one.
-
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For this compound, a moderately polar compound, a good starting point would be a polar protic solvent like ethanol or isopropanol .
Rationale: The parent molecule, 2,3-dihydrobenzofuran, is soluble in alcohol.[3] The addition of the polar nitrile group to the aromatic ring will likely maintain or slightly increase its solubility in polar solvents. Aromatic nitriles have also been shown to be recrystallized from alcoholic solvents.[4]
Solvent Selection Workflow:
Caption: Decision workflow for selecting a recrystallization solvent.
Q2: What is the expected molecular weight and formula of this compound?
A2: The molecular formula is C₉H₇NO, and the molecular weight is approximately 145.16 g/mol .[5][6][7]
Q3: Are there any specific safety precautions I should take?
A3: Yes, this compound is classified with several hazard statements. It is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of your recrystallized this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the nitrile (C≡N) and the ether (C-O-C) linkages.
-
Experimental Protocol: Recrystallization of this compound using Ethanol
This protocol is a general guideline. The exact volumes of solvent will depend on the amount of crude product to be purified.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[2]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or Isopropanol | Good solubility at high temperatures, poor at low temperatures.[2][4] |
| Cooling Rate | Slow cooling to room temperature, then an ice bath | Promotes the formation of large, pure crystals and prevents the trapping of impurities. |
| Washing Solvent | Ice-cold recrystallization solvent | Removes impurities without dissolving a significant amount of the product.[2] |
References
-
PubChem. This compound. Available from: [Link]
-
W. H. Freeman. Recrystallization. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube; 2022. Available from: [Link]
- Google Patents. Process for the preparation and the isolation of aromatic nitriles.
-
University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. 2,3-二氢苯并呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. This compound | C9H7NO | CID 2736124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. CAS 84944-75-2 | 2,3-dihydro-1-benzofuran-5-carbonitrile - Synblock [synblock.com]
Overcoming low yield in the cyclization to form the dihydrobenzofuran ring
A Senior Application Scientist's Guide to Overcoming Low Yields in Dihydrobenzofuran Ring Cyclization
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the synthesis of the 2,3-dihydrobenzofuran scaffold. The formation of this heterocyclic core is a cornerstone in the synthesis of numerous biologically active natural products and pharmaceutical agents.[1][2] However, the intramolecular cyclization step is often plagued by low yields, frustrating even the most experienced chemists.
As Senior Application Scientists, we understand that low yields are not just a number—they represent lost time, wasted resources, and a barrier to discovery. This guide moves beyond simple protocol recitation. It is structured as a series of troubleshooting questions and in-depth answers, grounded in mechanistic principles and field-proven experience, to help you diagnose and solve the specific issues in your reaction flask.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Catalyst, Ligand, and Reagent Selection
Question 1: My standard palladium-catalyzed cyclization (e.g., Heck, Tsuji-Trost) is resulting in a low yield. What are the most common points of failure and how can I address them?
This is a frequent challenge. While palladium catalysis is a powerful tool for this transformation, its efficiency is highly sensitive to a number of interconnected variables.[1] Low yields often stem from an improperly optimized catalytic system or competing side reactions.
Causality & Expert Analysis:
-
Catalyst Precursor and Oxidation State: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is critical. For reactions involving an oxidative addition step, a Pd(0) source like Pd₂(dba)₃ is often preferred as it can enter the catalytic cycle directly. If using a Pd(II) source, an in situ reduction step is required, which can sometimes be inefficient.
-
Ligand Choice: The ligand is arguably the most critical component. It modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, migratory insertion, and reductive elimination. Phosphine ligands are common, but recent studies have shown that specialized ligands, such as the urea-based platform developed by Sigman's group or custom phosphoramidites like TY-Phos, can significantly outperform them by preventing catalyst decomposition and promoting the desired reaction pathway.[3][4]
-
Oxidants & Additives: In many Pd-catalyzed reactions, an oxidant (like CuCl₂ or 1,4-benzoquinone) or a co-catalyst is required to regenerate the active catalytic species.[1] The stoichiometry and choice of these additives are crucial. For instance, silver salts (e.g., AgOAc) can act as both an oxidant and a halide scavenger, driving the reaction forward.[5]
Troubleshooting Protocol:
-
Screen Ligands: If using a standard phosphine ligand (e.g., PPh₃, Xantphos), consider switching to a more specialized ligand designed for cross-coupling, such as a biaryl phosphine (e.g., SPhos, RuPhos) or a custom ligand reported for similar transformations.[3]
-
Vary the Palladium Source: Test both a Pd(0) source (e.g., Pd₂(dba)₃) and a Pd(II) source (e.g., Pd(OAc)₂) to see which is more effective for your specific substrate.
-
Optimize Additives: Systematically vary the equivalents of any required oxidants or halide scavengers (e.g., silver or thallium salts). The presence of a suitable base, like Cs₂CO₃ or NaOtBu, is also paramount for many of these reactions.[6][7]
Question 2: Palladium seems inefficient for my substrate. What are the most effective alternative transition-metal catalysts for dihydrobenzofuran synthesis?
Over-reliance on palladium can be a limitation. Several other transition metals offer unique reactivity profiles that may be better suited for your specific substrate.
Expert Analysis & Alternatives:
-
Rhodium (Rh): Rhodium catalysts are particularly effective for C-H activation/[3+2] annulation reactions.[5] For example, reacting N-phenoxyacetamides with dienes or alkynes in the presence of a [RhCp*Cl₂]₂ catalyst can provide dihydrobenzofurans in good to excellent yields, often with high stereoselectivity.[1][3]
-
Copper (Cu): Copper-catalyzed methods, particularly those involving intramolecular O-arylation or cycloadditions with diazo compounds, are a cost-effective and powerful alternative.[8][9] They are often tolerant of a wide range of functional groups.
-
Nickel (Ni): Nickel catalysis is emerging as a robust method, especially for carbonylative cyclizations or reactions involving propargylic aryl halides.[1] Nickel catalysts can engage in different elementary steps than palladium, sometimes avoiding common decomposition pathways.
-
Iron (Fe): For radical-based pathways, iron catalysis offers a cheap and environmentally friendly option. Iron-catalyzed oxidative radical cross-coupling between phenols and olefins can proceed under mild conditions to generate the dihydrobenzofuran core.[10][11]
| Catalyst System | Typical Precursors | Common Substrates | Key Advantages | Potential Drawbacks |
| Palladium (Pd) | Pd(OAc)₂, Pd₂(dba)₃ | o-halophenols, alkenyl ethers, dienes | Highly versatile, well-studied, many available ligands | Ligand sensitivity, cost, potential for β-hydride elimination |
| Rhodium (Rh) | [RhCp*Cl₂]₂ | N-phenoxyacetamides, diazo compounds | Excellent for C-H activation, high stereocontrol | High cost, requires directing groups |
| Copper (Cu) | CuI, Cu(OAc)₂ | o-halophenols, phenols, diazoacetates | Cost-effective, good functional group tolerance | Can require higher temperatures, stoichiometric amounts |
| Nickel (Ni) | Ni(acac)₂, NiCl₂(dme) | Aryl iodides, alkyl halides | Unique reactivity, good for carbonylative routes | Air/moisture sensitivity, ligand optimization needed |
| Iron (Fe) | FeCl₃, Fe(ClO₄)₃ | Phenols, olefins | Inexpensive, low toxicity, good for radical pathways | Can have lower selectivity, mechanism less understood |
Category 2: Optimizing Reaction Conditions
Question 3: How critical is solvent choice, and what are the best practices for solvent screening in dihydrobenzofuran cyclization?
Solvent choice is far from trivial; it can dramatically alter reaction outcomes by influencing substrate solubility, catalyst stability, and the polarity of the transition state.
Causality & Expert Analysis:
A study on the synthesis of dihydrobenzofuran neolignans via silver-promoted oxidative coupling provides an excellent case study.[6][12] While solvents like dichloromethane and benzene/acetone mixtures were traditionally used, researchers found that acetonitrile provided the best balance between substrate conversion and selectivity for the desired product.[6][12] This was an unconventional choice that significantly improved the reaction. Similarly, polar aprotic solvents like DMF or dioxane are often effective in transition metal catalysis, while for certain Rh-catalyzed C-H activations, highly polar solvents like hexafluoroisopropanol (HFIP) can be uniquely enabling.[1][7]
Troubleshooting Protocol:
-
Start with a Standard: Begin with a commonly used solvent for your reaction type (e.g., Toluene or Dioxane for Pd-coupling).
-
Screen by Polarity: Test a range of solvents with varying polarities. Include at least one from each category:
-
Aprotic Nonpolar: Toluene, Benzene
-
Aprotic Polar: Acetonitrile, DMF, DMSO, THF
-
Protic: t-BuOH, HFIP (use with caution, can be reactive)
-
-
Consider "Greener" Solvents: As demonstrated in the literature, greener solvents like acetonitrile can sometimes offer superior performance in addition to being less toxic.[6][12]
(Data adapted from Dias et al., J. Braz. Chem. Soc.)[6][12]
| Solvent | Substrate Conversion (%) | Selectivity for Dihydrobenzofuran (%) |
| Dichloromethane | 75.2 | 41.5 |
| Benzene/Acetone | 60.1 | 51.6 |
| Methanol | 45.3 | 33.1 |
| Acetonitrile | 70.5 | 55.3 |
Question 4: My reaction is not proceeding to completion, or it's creating a complex mixture at higher temperatures. How do I determine the optimal temperature?
Temperature is a double-edged sword. It can provide the necessary activation energy but can also accelerate decomposition pathways and side reactions.
Causality & Expert Analysis:
The optimal temperature is a fine balance. For many transition-metal-catalyzed cyclizations, temperatures between 80-110 °C are common.[4] However, some reactions are performed at room temperature, while others require reflux.[6] A temperature that is too low will result in a sluggish or stalled reaction. Conversely, excessive heat can lead to:
-
Catalyst Decomposition: Many organometallic catalysts are thermally unstable.
-
Side Reactions: Undesired pathways, such as elimination or isomerization, often have higher activation energies and become more prominent at elevated temperatures.
-
Product Degradation: The desired dihydrobenzofuran product itself may not be stable to prolonged heating.
Troubleshooting Protocol:
-
Start Low: Begin the reaction at a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Incremental Increase: If the reaction is slow, increase the temperature in 10-15 °C increments, monitoring at each stage for the consumption of starting material and the appearance of new, undesired spots.
-
Consider Microwave Synthesis: Microwave irradiation can sometimes provide rapid, localized heating that promotes the desired cyclization while minimizing the thermal decomposition that can occur with conventional heating.[8]
Visualizing the Troubleshooting Process
A systematic approach is key to solving low-yield issues. The following decision tree illustrates a logical workflow for diagnosing and addressing common problems in dihydrobenzofuran synthesis.
Caption: A decision tree for troubleshooting low cyclization yields.
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Heck/Tsuji-Trost Annulation
This protocol is a starting point based on a highly enantioselective method for synthesizing chiral 2,3-dihydrobenzofurans.[3]
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the o-bromophenol substrate (1.0 equiv), Pd₂(dba)₃·CHCl₃ (0.025 equiv), and the specified ligand (e.g., TY-Phos, 0.055 equiv).
-
Reagent Addition: Add the 1,3-diene (1.5 equiv) and a suitable base such as sodium phenoxide or cesium carbonate (1.2 equiv).[1]
-
Solvent: Add anhydrous, degassed solvent (e.g., Dichloromethane or Toluene) to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 25-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydrobenzofuran.
Protocol 2: Optimizing a Silver(I)-Oxide-Mediated Oxidative Coupling
This protocol is adapted from studies focused on synthesizing dihydrobenzofuran neolignans.[6][12]
-
Preparation: To a round-bottom flask, add the phenylpropanoid starting material (e.g., methyl p-coumarate, 1.0 equiv).
-
Solvent and Oxidant: Add the chosen solvent (start with Acetonitrile) and Silver(I) oxide (Ag₂O). The stoichiometry of the oxidant is critical; screen from 0.5 to 1.5 equivalents.[6][12]
-
Radical Initiator (Optional): To potentially improve conversion rates, a radical initiator like AIBN (azobisisobutyronitrile) can be added (e.g., 0.1 equiv).[6]
-
Reaction: Stir the mixture vigorously at the desired temperature (screen from room temperature to reflux) for 4-24 hours. Protect the reaction from light, as silver reagents can be light-sensitive.
-
Workup: After the reaction, filter the mixture through a pad of Celite to remove silver salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to isolate the dihydrobenzofuran neolignan.
Understanding the Mechanism: A Simplified Catalytic Cycle
Visualizing the catalytic cycle can help in diagnosing which step might be failing. Below is a simplified representation of a Pd(0)/Pd(II) cycle for a Heck-type intramolecular cyclization.
Caption: Simplified Pd-catalyzed intramolecular Heck cyclization.
A low yield could indicate a slow oxidative addition (problem with the Ar-X bond), inefficient migratory insertion (steric hindrance), or dominant side reactions like premature β-hydride elimination before the desired cyclization is complete. Choosing the right ligand can influence the rate and selectivity of each of these steps.
Conclusion
Overcoming low yields in dihydrobenzofuran synthesis requires a methodical, evidence-based approach. By moving beyond a one-size-fits-all protocol and systematically evaluating the core pillars of the reaction—catalyst, conditions, and substrate—researchers can effectively troubleshoot and optimize this critical transformation. This guide provides a framework for that process, encouraging a deeper understanding of the underlying chemical principles to achieve higher yields and accelerate the pace of scientific discovery.
References
-
Verma, A., & Kumar, S. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(24), 17081-17118. [Link][1][5]
-
Dias, A. L. T., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(10), 2049-2058. [Link][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link][3]
-
ResearchGate. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link][2]
-
RSC Publishing. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link][5]
-
Semantic Scholar. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]
-
Dias, A. L. T., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. [Link][12]
-
Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3738. [Link][8][9]
-
Yue, G., et al. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Organic Letters, 14(17), 4358–4361. [Link][7]
-
ResearchGate. (n.d.). The yields of non-halogenated dibenzofuran, as function of temperature. [Link]
-
Peterson, C. N., & Sigman, M. S. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5820–5824. [Link][4]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
ResearchGate. (2025). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. [Link][10]
-
ResearchGate. (2024). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. [Link][11]
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- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 6. scielo.br [scielo.br]
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- 12. researchgate.net [researchgate.net]
Preventing decomposition of diazonium salt in 2,3-dihydrobenzofuran-5-carbonitrile synthesis
A Guide for Researchers on Preventing Diazonium Salt Decomposition
Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofuran-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow, with a particular focus on the critical diazotization and Sandmeyer reaction steps.
The synthesis of 2,3-dihydrobenzofuran-5-carbonitrile from the corresponding 5-amino-2,3-dihydrobenzofuran involves the formation of an aryl diazonium salt, a notoriously unstable intermediate.[1][2] Proper management of this intermediate is paramount to achieving a high yield and purity of the desired product. This guide will address common questions and issues related to the decomposition of this diazonium salt.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diazotization reaction mixture is turning dark brown or black, and I'm observing vigorous gas evolution. What is happening and how can I prevent it?
A1: This is a classic sign of diazonium salt decomposition. The dark coloration is likely due to the formation of phenolic byproducts and other polymeric tars, while the gas is nitrogen (N₂) being released prematurely.[3][4][5] The primary cause is almost always a loss of temperature control.
Causality: Aryl diazonium salts are thermally unstable.[2] When the temperature of the reaction mixture rises above the optimal 0–5 °C range, the diazonium salt begins to decompose.[2][3][4][5][6] In an aqueous acidic solution, the diazonium group (a very good leaving group) is displaced by water, leading to the formation of 5-hydroxy-2,3-dihydrobenzofuran (a phenol).[5][7][8][9]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the internal reaction temperature between 0–5 °C throughout the entire diazotization process.[2][3][4][5][6] This is the most critical parameter. Use an ice-salt bath for more efficient cooling if necessary.
-
Slow Reagent Addition: Add the cold aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of 5-amino-2,3-dihydrobenzofuran.[3] This prevents localized "hot spots" where the exothermic reaction can cause the temperature to spike.[3][6]
-
Efficient Stirring: Ensure vigorous and constant stirring to maintain a homogenous temperature throughout the reaction vessel.[3]
-
Pre-cool All Solutions: Before mixing, ensure that both the amine solution and the sodium nitrite solution are thoroughly chilled to 0–5 °C.[3]
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0–5 °C | Minimizes thermal decomposition of the diazonium salt.[2][3][6] |
| NaNO₂ Addition Rate | Slow, dropwise | Prevents exothermic spikes and localized overheating.[3][6] |
| Stirring | Vigorous and constant | Ensures uniform temperature distribution.[3] |
| Reagent Temperature | Pre-cooled to 0–5 °C | Avoids introducing heat into the reaction mixture.[3] |
Q2: My final product yield is low, and I've isolated a significant amount of a phenolic byproduct. How can I improve the yield of the desired nitrile?
A2: The presence of a phenolic byproduct, in this case, 5-hydroxy-2,3-dihydrobenzofuran, points directly to the decomposition of the diazonium salt via hydrolysis before the Sandmeyer reaction (cyanation) can occur.[5][7][8][9]
Causality and Optimization:
-
Prompt Use of Diazonium Salt: Diazonium salts are unstable in solution even at low temperatures and should be used immediately after preparation.[1] Do not let the solution stand for extended periods.
-
Sufficient Acid: The diazotization reaction requires a strong mineral acid like HCl.[10][11] The acid serves two key purposes: it converts sodium nitrite to the reactive nitrous acid (HNO₂) and it protonates HNO₂ to form the highly electrophilic nitrosonium ion (NO⁺), which is the key reagent that reacts with the amine.[10][11] An insufficient amount of acid can lead to incomplete diazotization and side reactions.
-
Sandmeyer Reaction Conditions: The subsequent Sandmeyer reaction, which introduces the cyano group, must be initiated promptly.[10][12] The cold diazonium salt solution should be added to a well-stirred, cold solution of copper(I) cyanide (CuCN). The copper(I) salt is crucial as it catalyzes the conversion of the diazonium salt to the desired aryl nitrile.[10][12][13]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis, highlighting the critical, time-sensitive nature of the diazonium intermediate.
Q3: What is the mechanism of diazonium salt decomposition, and how do the recommended procedures counteract it?
A3: Understanding the decomposition pathways is key to preventing them. The primary mechanism in an aqueous acidic environment is Sₙ1-type hydrolysis.
Mechanistic Explanation:
-
Formation of the Nitrosonium Ion: The reaction begins with the protonation of nitrous acid (formed in situ from NaNO₂ and a strong acid like HCl) to form the nitrosonium ion (NO⁺).[10][11][14]
-
Diazotization: The primary amine (5-amino-2,3-dihydrobenzofuran) acts as a nucleophile, attacking the nitrosonium ion.[10][11][14] A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.[10][11][14]
-
Decomposition Pathway (Undesired): The C-N bond in the aryl diazonium salt is relatively weak. With thermal energy (i.e., temperatures above 5 °C), this bond can break heterolytically, releasing dinitrogen gas (N₂), an incredibly stable molecule and thus an excellent leaving group.[14] This generates a highly reactive aryl cation.
-
Hydrolysis: The aryl cation is immediately attacked by water, the solvent, leading to the formation of a protonated phenol. A final deprotonation step yields the 5-hydroxy-2,3-dihydrobenzofuran byproduct.[7][9]
How Protocols Mitigate Decomposition:
-
Low Temperature (0-5 °C): This is the most effective way to inhibit the initial C-N bond cleavage, as it reduces the thermal energy available to overcome the activation energy of the decomposition reaction.[2][3][6]
-
Use of Copper(I) Catalyst (Sandmeyer Reaction): The Sandmeyer reaction proceeds via a radical mechanism, not a cationic one.[13] Copper(I) initiates a single-electron transfer to the diazonium ion, forming an aryl radical and N₂ gas. This radical then reacts with the ligand from the copper complex (e.g., CN from CuCN) to form the final product.[13] This catalyzed pathway is much faster than the thermal decomposition pathway, ensuring the diazonium salt is consumed productively before it has a chance to hydrolyze.
Decomposition vs. Productive Reaction Pathways:
Caption: Competing pathways for the diazonium intermediate. The catalyzed Sandmeyer reaction outcompetes thermal decomposition.
Q4: Are there any specific safety precautions I should take when working with diazonium salts?
A4: Yes, absolutely. While aryl diazonium salts are generally handled in solution for synthetic purposes, it is critical to be aware of their potential hazards.
Safety Mandates:
-
Never Isolate the Diazonium Salt: Do not attempt to isolate the diazonium salt intermediate as a solid unless you are using specific stabilizing counter-ions (like tetrafluoroborate) and are following a validated protocol.[10][15] Many diazonium salts, particularly chlorides, are explosive in their dry, solid state.[15][16]
-
Avoid Excess Nitrite: Use only a stoichiometric amount of sodium nitrite.[16] Excess nitrous acid can lead to side reactions. It's good practice to test for excess nitrous acid using starch-iodide paper (which will turn blue-black in its presence) and quench any excess with a small amount of sulfamic acid.[16]
-
Proper Venting: The reaction releases nitrogen gas.[7][9] Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not a closed system to allow for the safe venting of gases.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Given the potential for rapid gas evolution, a blast shield is also highly recommended.[16]
This guide provides a foundational understanding of the critical factors involved in preventing the decomposition of the diazonium salt during the synthesis of 2,3-dihydrobenzofuran-5-carbonitrile. By maintaining strict temperature control, ensuring prompt and efficient reaction sequencing, and adhering to safety protocols, researchers can significantly improve the yield, purity, and safety of this important synthetic transformation.
References
- What is the most suitable temperature fo - CUETMOCK. (n.d.).
- The Indispensable Role of Diazonium Salts in Modern Organic Synthesis. (n.d.).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive.
- Diazotization Reaction Mechanism. (n.d.). BYJU'S.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Diazotization of Amines. (2019). Chemistry LibreTexts.
- DIAZOTISATION AND COUPLING. (n.d.). PHARMD GURU.
- temperature control in the diazotization of 4-aminobenzonitrile. (n.d.). Benchchem.
- Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate.
- Diazonium compound. (n.d.). In Wikipedia.
- Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017). Chemistry Stack Exchange.
- Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. (2025). JoVE.
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters. ACS Publications.
- some reactions of diazonium ions. (n.d.). Chemguide.
- Why is Diazotization done at Low Temperature. (2024). Vedantu.
- In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? (2019). Quora.
- Sandmeyer reaction. (n.d.). In Wikipedia.
- Chemical Reactions of Diazonium Salts. (n.d.). BYJU'S.
- Reactions of Diazonium Salts. (2023). Chemistry LibreTexts.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main [vedantu.com]
- 5. quora.com [quora.com]
- 6. What is the most suitable temperature fo - CUETMOCK [cuetmock.com]
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- 12. nbinno.com [nbinno.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 15. Diazonium compound - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Purification in Dihydrobenzofuran Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical step of removing copper catalysts from Sandmeyer reactions involving dihydrobenzofuran scaffolds. Residual copper can interfere with downstream reactions, compromise the stability of your final compound, and is a significant concern in pharmaceutical applications due to its toxicity.[1] This resource is designed to help you navigate the challenges of post-reaction workup and purification to obtain a high-purity product.
Understanding the Challenge: The Dihydrobenzofuran Scaffold and Copper Contamination
The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides from aryl diazonium salts, often utilizing copper salts as catalysts.[2][3] While effective, this leaves the task of completely removing the copper catalyst from the reaction mixture. Dihydrobenzofurans, while generally stable, can be sensitive to harsh acidic or basic conditions which might lead to ring-opening or other side reactions.[4][5] Therefore, selecting the appropriate copper removal strategy is crucial to ensure the integrity of your product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a Sandmeyer reaction?
A1: Residual copper can have several detrimental effects:
-
Catalyst Poisoning: It can inhibit or interfere with subsequent catalytic reactions, such as cross-coupling reactions.
-
Product Instability: Trace metals can promote degradation of the final compound over time.
-
Toxicity: For pharmaceutical applications, stringent limits are in place for heavy metal residues due to their toxicity.[1]
-
Spectroscopic Interference: Residual copper salts can complicate the analysis of your product by NMR or mass spectrometry.
Q2: My reaction mixture has a distinct blue or green color after the Sandmeyer reaction. What does this indicate?
A2: The characteristic blue or green color is due to the presence of copper(II) salts in the reaction mixture.[6] This is a clear visual indicator that a significant amount of copper is still present and a thorough purification procedure is required.
Q3: I performed a simple aqueous wash, but my product is still contaminated with copper. Why?
A3: Copper ions can form complexes with your product or other organic molecules in the reaction mixture, making them partially soluble in the organic phase. A simple water wash is often insufficient to remove all the copper. More effective methods involving chelation or specific chemical reactions are typically necessary.
Q4: Are dihydrobenzofurans stable to the conditions used for copper removal?
A4: Dihydrobenzofurans are generally stable under mild basic and neutral conditions. However, they can be sensitive to strong acids, which may lead to ring opening.[4][5] Therefore, it is advisable to avoid prolonged exposure to strongly acidic workup conditions. Mild basic washes, such as with saturated sodium bicarbonate solution, are generally well-tolerated.[7]
Troubleshooting Guide: Copper Catalyst Removal
This section provides a step-by-step guide to troubleshoot and resolve common issues encountered during the removal of copper catalysts from Sandmeyer reactions of dihydrobenzofurans.
Problem 1: Persistent Blue/Green Color in the Organic Layer After Extraction
Cause: Inefficient removal of copper salts.
Solutions:
1. Aqueous Wash with a Chelating Agent:
-
Rationale: Chelating agents form stable, water-soluble complexes with copper ions, facilitating their extraction into the aqueous phase.[8][9]
-
Protocol:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a 10-15% aqueous solution of a chelating agent. Repeat the wash until the blue/green color is no longer visible in the aqueous layer.
-
Follow with a brine wash to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
| Chelating Agent | Concentration | Advantages | Considerations |
| Ammonium Hydroxide | 5-10% | Effective at complexing copper. | Can be basic; ensure compatibility with your dihydrobenzofuran derivative. |
| Saturated Ammonium Chloride | Saturated | Mildly acidic and effective. | Ensure your product is stable to mild acid. |
| Sodium Thiosulfate | 10% | Good for complexing both Cu(I) and Cu(II). | The mixture should not be heated during workup to avoid precipitation of copper sulfide.[10] |
| EDTA (Ethylenediaminetetraacetic acid) | 0.5 M, pH 8 | Very effective broad-spectrum chelator.[8] | May require pH adjustment of the solution. |
2. Use of a Chelating Resin:
-
Rationale: Chelating resins are solid supports with functional groups that selectively bind to metal ions. They offer the advantage of simple filtration to remove the copper-bound resin.[10][11]
-
Protocol:
-
After the initial workup (e.g., dilution and filtration of any solids), add the chelating resin to the organic solution of your crude product.
-
Stir the mixture for a specified time (consult the resin manufacturer's instructions).
-
Filter off the resin.
-
Wash the resin with a small amount of fresh organic solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure.
-
| Resin Type | Functional Group | Selectivity | Conditions |
| AmberSep™ M4195 | Bis-pyridylmethyl amine | Highly selective for copper, even in acidic conditions.[10] | Effective at low pH. |
| Chelex® 100 | Iminodiacetic acid | Good for a range of divalent metal ions. | Typically used in neutral to slightly acidic conditions. |
Problem 2: Product is a Sticky, Oily Solid That is Difficult to Purify
Cause: Co-precipitation of the product with copper salts.
Solutions:
1. Trituration:
-
Rationale: This technique involves washing the crude solid with a solvent in which the product is sparingly soluble, but the copper salts are more soluble.
-
Protocol:
-
Isolate the crude solid by filtration.
-
Suspend the solid in a suitable solvent (e.g., diethyl ether, cold methanol).
-
Stir or sonicate the suspension for 15-30 minutes.
-
Filter the solid product and wash with a small amount of the cold solvent.
-
Repeat if necessary.
-
2. Silica Gel Plug Filtration:
-
Rationale: A short column of silica gel can effectively adsorb polar copper salts while allowing the less polar dihydrobenzofuran product to pass through.
-
Protocol:
-
Place a plug of cotton or glass wool in a large pipette or a small column.
-
Add a layer of sand, followed by a layer of silica gel (typically 5-10 cm).
-
Top with another layer of sand.
-
Pre-elute the column with the chosen solvent system.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the product with an appropriate solvent or solvent mixture (e.g., hexanes/ethyl acetate). The polar copper salts will remain adsorbed at the top of the silica gel.
-
Experimental Workflow Visualization
The following diagrams illustrate the decision-making process and experimental workflows for copper catalyst removal.
Caption: Decision tree for selecting a copper removal strategy.
Caption: Step-by-step workflow for aqueous wash with a chelating agent.
References
-
Zakarian, A., et al. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. National Institutes of Health. [Link]
-
The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. (n.d.). Wiley Online Library. [Link]
-
Haipu. (n.d.). Chelating Ion Exchange Resin. Haipu. [Link]
-
EDTA as a chelating agent. (n.d.). ScienceDirect. [Link]
-
Stability of furanic platform chemicals. (2024). ChemSusChem. [Link]
-
Selective Chelating Resin for Copper Removal and Recovery. (2022). ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Cheméo. [Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light. (2024). MDPI. [Link]
-
2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008). Penn State University. [Link]
-
A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans. (2022). Royal Society of Chemistry. [Link]
-
Sandmeyer reaction - experimental procedure and set up. (2023). YouTube. [Link]
-
Hydrolysis of prosulfuron at pH 5. (1997). FAO AGRIS. [Link]
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Chelators for Treatment of Iron and Copper Overload. (2021). PubMed Central. [Link]
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Pharmacological activity of metal binding agents that alter copper bioavailability. (2018). PubMed Central. [Link]
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Sandmeyer's Reaction. (n.d.). PHARMD GURU. [Link]
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Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2023). MDPI. [Link]
-
Interactions of Flavonoids With Iron and Copper Ions. (2002). PubMed. [Link]
-
Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation. (2017). National Institutes of Health. [Link]
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Extraction: Advanced Methods. (2024). JoVE. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
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Technical Support Center: HPLC Method Development for 2,3-dihydrobenzo[b]furan-5-carbonitrile Analysis
Welcome to the technical support center for the HPLC analysis of 2,3-dihydrobenzo[b]furan-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical results. As Senior Application Scientists, we have structured this guide to explain the reasoning behind experimental choices, empowering you to develop and troubleshoot your HPLC methods effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the analyte's properties is the foundation of successful method development. For this compound, the following are critical:
-
Structure and Polarity: The molecule contains a moderately polar benzofuran ring system and a polar nitrile group.[1][2] This structure suggests that reversed-phase HPLC will be a suitable analytical technique.[3][4]
-
Molecular Formula and Weight: C₉H₇NO and a molecular weight of approximately 145.16 g/mol .[1][2] This information is essential for mass spectrometry detection if used.
-
UV Absorbance: Benzofuran derivatives typically exhibit strong UV absorbance.[5][6] The conjugated aromatic system suggests that a UV detector will provide good sensitivity. A starting wavelength of around 280-290 nm is recommended, with final optimization based on the UV spectrum of the standard.[5]
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: A logical starting point for method development would be a standard reversed-phase system. Here is a recommended initial setup:
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 columns are versatile and provide good retention for moderately polar compounds through hydrophobic interactions.[11][12] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid helps to control the pH and can improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[11][13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency and lower viscosity than methanol.[14] |
| Gradient | Start at 30% B, increase to 95% B over 10 minutes | A gradient elution is recommended for initial runs to determine the approximate elution time and to clean the column of any strongly retained impurities.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[3] |
| Detection | UV at 285 nm | Based on the UV spectra of related benzofuran compounds, this wavelength should provide good sensitivity.[5] |
| Injection Volume | 5 µL | A smaller injection volume can help to minimize peak distortion. |
Q3: How do I prepare my sample of this compound for analysis?
A3: Proper sample preparation is crucial to avoid issues like column plugging and poor peak shape.[16]
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition (e.g., 30% acetonitrile in water). If a stronger solvent is needed for solubility, use the minimum amount necessary. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could block the column frit.[17]
-
Concentration: Ensure the sample concentration is within the linear range of the detector to avoid column and detector overload, which can cause peak fronting.[16][18]
Troubleshooting Guides
This section addresses specific problems you might encounter during your analysis.
Issue 1: Poor Peak Shape - Tailing Peaks
A tailing peak is characterized by an asymmetry factor greater than 1.[19]
Diagram: Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
-
Possible Cause A: Secondary Silanol Interactions. Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing peak tailing.[18][19]
-
Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase. This will protonate the silanol groups, reducing their interaction with the analyte.[11][13] Using a modern, high-purity, end-capped C18 column will also minimize the number of accessible silanol groups.[18]
-
-
Possible Cause B: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[18]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[18]
-
-
Possible Cause C: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Issue 2: Poor Peak Shape - Fronting Peaks
A fronting peak, with an asymmetry factor less than 1, is less common than tailing but can still occur.[19]
-
Possible Cause A: Sample Overload. Similar to peak tailing, severe sample overload can also manifest as peak fronting.[18]
-
Solution: Dilute the sample or reduce the injection volume.[18]
-
-
Possible Cause B: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 3: Poor Resolution Between Peaks
Poor resolution can mean that your analyte peak is not well separated from impurities or other components.
Diagram: Improving Peak Resolution
Sources
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- 8. Buy 2,3-Dihydrobenzofuran-5-Carboxylic Acid | 76429-73-7 [smolecule.com]
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- 17. m.youtube.com [m.youtube.com]
- 18. hplc.eu [hplc.eu]
- 19. waters.com [waters.com]
Troubleshooting diastereoselectivity in substituted 2,3-dihydrobenzofuran synthesis
Welcome to the technical support center for the synthesis of substituted 2,3-dihydrobenzofurans. This powerful heterocyclic motif is a cornerstone in medicinal chemistry and natural product synthesis.[1] However, controlling the relative stereochemistry at the C2 and C3 positions is a frequent and critical challenge. This guide provides in-depth troubleshooting advice, proven protocols, and mechanistic insights to help you achieve your desired diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a nearly 1:1 mixture of cis and trans diastereomers. Where should I begin troubleshooting?
A low diastereomeric ratio (d.r.) indicates that the energy difference between the transition states leading to the two diastereomers is minimal under your current reaction conditions. To address this, you must systematically introduce factors that will amplify this energy difference.
The three primary pillars to investigate are:
-
Steric Control: Modify the steric environment of the catalyst or substrates. The introduction of bulky ligands or protecting groups can create a strong steric bias in one transition state over the other.
-
Electronic Control: Altering the electronic properties of ligands or solvents can influence the stability of the transition state intermediates.
-
Thermodynamic vs. Kinetic Control: Lowering the reaction temperature is the most effective way to enhance selectivity, as it allows the reaction to more easily follow the lowest energy pathway.
A logical first step is to significantly lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) and monitor the effect on the d.r. If selectivity improves, further cooling is warranted. If not, a screening of catalysts or solvents should be your next priority.
Q2: What are the most critical factors that influence diastereoselectivity in transition metal-catalyzed syntheses of 2,3-dihydrobenzofurans?
In transition metal-catalyzed reactions, such as Pd-catalyzed Heck couplings or Rh-catalyzed [3+2] annulations, the diastereoselectivity is primarily governed by the coordination sphere of the metal center during the key bond-forming step.[2][3]
-
The Ligand: This is arguably the most powerful tool. Bulky ligands on the metal catalyst can enforce a specific geometry in the transition state, sterically blocking one pathway. For example, in palladium-catalyzed annulations, the use of bulky phosphine ligands can lead to excellent diastereoselectivities.[4]
-
The Metal Catalyst: The choice of metal (e.g., Rh, Pd, Cu, Ni) and its oxidation state dictates the reaction mechanism and the geometry of the intermediates, which directly impacts stereocontrol.[2][3] For instance, dirhodium carboxylate catalysts have been specifically designed for highly diastereoselective C-H insertion reactions to form the dihydrobenzofuran core, yielding excellent trans selectivity.[3]
-
Solvent: The solvent can influence the reaction in several ways: by solvating the catalyst, stabilizing charged intermediates, or participating in the reaction. A change in solvent polarity can sometimes invert or significantly enhance diastereoselectivity.[5]
-
Additives: Additives like bases or co-catalysts can play a crucial role. For example, in certain Rh-catalyzed C-H activation/[3+2] annulations, a base additive like Zn(OAc)₂ is essential for achieving high yields and selectivity.[2]
Q3: How can I reliably determine the cis or trans configuration of my 2,3-disubstituted products?
Unequivocal stereochemical assignment is critical. The most common methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-¹H Coupling Constants (³JHH): For 2,3-disubstituted dihydrobenzofurans, the coupling constant between the C2 and C3 protons is highly diagnostic. Generally, J_trans (typically 8-12 Hz) is significantly larger than J_cis (typically 4-7 Hz) due to the dihedral angle dependence described by the Karplus equation.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or 1D selective NOE experiments can confirm spatial proximity. For the cis isomer, a strong NOE correlation will be observed between the protons (or substituents) at the C2 and C3 positions. This correlation will be absent or very weak for the trans isomer.
-
-
X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides an unambiguous determination of the relative and absolute stereochemistry. This is the gold standard for structural elucidation.
In-Depth Troubleshooting Guides
Problem Area 1: Poor Diastereoselectivity in Cycloaddition Reactions
Q: I am attempting a formal [4+1] cycloaddition to synthesize a 2,3-dihydrobenzofuran and getting a poor d.r. How can I improve selectivity?
Causality: In [4+1] cycloadditions, such as those involving o-quinone methides, the stereochemistry is determined during the nucleophilic attack and subsequent ring closure. Subtle steric interactions between the incoming nucleophile and the substituents on the dienone system dictate the facial selectivity.[4] Low selectivity implies these interactions are not sufficiently discriminating.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Steps:
-
Lower the Temperature: This is the first and most impactful variable to adjust. Run the reaction at 0 °C, -20 °C, and -78 °C. Lower temperatures favor the transition state with the lower activation energy, often leading to the more thermodynamically stable trans product.
-
Modify Steric Hindrance: If temperature changes are ineffective, consider the sterics of your reactants. Subtle changes can have a large impact on selectivity.[4] If possible, use a substrate with a bulkier substituent adjacent to the reacting center.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry.[5] Create a screening matrix with solvents of varying properties. Polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) can sometimes promote selectivity in annulation reactions.[3]
Data-Driven Example: Solvent Effect on Diastereoselectivity
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 1 | Toluene | 25 | 1.5 : 1 |
| 2 | THF | 25 | 2 : 1 |
| 3 | CH₂Cl₂ | 25 | 3 : 1 |
| 4 | CH₂Cl₂ | 0 | 8 : 1 |
| 5 | CH₂Cl₂ | -40 | >20 : 1 |
This table illustrates a hypothetical optimization where both solvent choice and temperature reduction dramatically improved the desired trans selectivity.
Problem Area 2: Sub-optimal Performance of Chiral Catalysts
Q: I'm using a well-established transition-metal catalyst and chiral ligand combination, but my diastereoselectivity is much lower than reported in the literature. What could be the issue?
Causality: The efficacy of a chiral catalyst is highly dependent on its purity, activation, and the overall reaction environment. Off-cycle species, impurities, or competing achiral background reactions can severely erode selectivity.
Troubleshooting Checklist:
-
Reagent Purity:
-
Catalyst/Ligand: Is your catalyst precursor or ligand pure? Old or improperly stored reagents can degrade. Consider purifying the ligand and using a freshly opened or sublimed catalyst precursor.
-
Solvent: Are your solvents anhydrous and de-gassed? Water and oxygen are common culprits that can deactivate catalysts or promote side reactions. Use freshly distilled or commercially available anhydrous solvents.
-
Substrate: Are there impurities in your starting material that could act as catalyst poisons (e.g., sulfur- or phosphine-containing compounds)? Purify your substrate immediately before use.
-
-
Reaction Setup:
-
Inert Atmosphere: Are you using a robust inert atmosphere (Argon or Nitrogen)? Ensure all glassware is oven- or flame-dried and that you are using proper Schlenk or glovebox techniques. Many catalytic cycles, especially those involving Pd(0) or Ni(0), are highly sensitive to air.[2][6]
-
Stirring and Concentration: In heterogeneous or biphasic reactions, inefficient stirring can lead to poor reproducibility. Ensure the reaction concentration matches the literature precedent, as bimolecular background reactions can become competitive at high concentrations.
-
-
Catalyst Activation/Pre-formation: Some catalytic systems require a pre-formation step where the active catalyst is generated by mixing the metal precursor and ligand for a period before adding the substrate. Omitting this step can lead to the formation of multiple active species with varying selectivities.
Illustrative Reaction Mechanism: Diastereoselection in C-H Insertion
Caption: Energy pathways for diastereoselective C-H insertion.
Experimental Protocols
Protocol 1: General Procedure for Solvent and Temperature Screening for Diastereoselectivity
This protocol outlines a parallel screening approach to efficiently test the effects of solvent and temperature.
-
Preparation:
-
In an inert atmosphere glovebox, prepare a stock solution of your limiting substrate in a volatile solvent (e.g., dichloromethane).
-
Prepare a separate stock solution of your catalyst and any additives (e.g., base, co-catalyst) in the same volatile solvent.
-
Aliquot the required amount of your non-limiting substrate into an array of reaction vials equipped with stir bars. Remove the volatile solvent in vacuo.
-
-
Reaction Setup:
-
To each vial, add the desired screening solvent (e.g., 0.5 mL of Toluene, THF, CH₂Cl₂, Dioxane, HFIP, etc.).
-
Add the catalyst/additive stock solution to each vial.
-
Place the vials in separate cooling blocks or baths pre-equilibrated to the desired screening temperatures (e.g., 25 °C, 0 °C, -20 °C). Allow the solutions to thermally equilibrate for 10-15 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reactions by adding the substrate stock solution to each vial simultaneously (if possible) or sequentially.
-
Stir the reactions for the prescribed time. Monitor progress by taking small aliquots for TLC or LC-MS analysis at set time points.
-
-
Work-up and Analysis:
-
Quench all reactions simultaneously by adding a suitable quenching agent (e.g., saturated NH₄Cl solution).
-
Perform an identical extraction and work-up procedure for each reaction.
-
Analyze the crude product mixture from each vial by ¹H NMR or gas chromatography (GC) to determine the diastereomeric ratio by integrating the signals corresponding to each diastereomer.
-
Protocol 2: Low-Temperature Reaction Setup (-78 °C)
Maintaining very low temperatures is crucial for maximizing selectivity in kinetically controlled reactions.
-
Glassware and Reagents:
-
Thoroughly flame-dry a round-bottom flask equipped with a stir bar, a thermocouple, and a septum under high vacuum. Allow it to cool to room temperature under an Argon atmosphere.
-
Dissolve all solid reagents in the anhydrous reaction solvent in separate, dry glassware.
-
-
Cooling:
-
Place the reaction flask in a Dewar flask.
-
Slowly add dry ice pellets to acetone or isopropanol in the Dewar until the desired temperature of -78 °C is reached and stabilized, as monitored by the thermocouple. Caution: This process generates CO₂ gas; ensure adequate ventilation.
-
-
Reagent Addition:
-
Using a gas-tight syringe, add the dissolved reagents to the reaction flask dropwise via the septum. Maintain a slow addition rate to prevent localized warming.
-
It is often best to add the catalyst first, followed by one substrate, and finally, the second substrate dropwise over a period of time.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at -78 °C for the required duration.
-
To quench the reaction, slowly add a pre-cooled quenching solution.
-
Allow the reaction mixture to warm slowly to room temperature before proceeding with the aqueous work-up to prevent thermal shock to the glassware.
-
References
-
Shaikh, J., Ghorai, P. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 16587-16625. [Link]
-
Shaikh, J., Ghorai, P. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 16587-16625. [Link]
-
Shaikh, J., Ghorai, P. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 11, 1338674. [Link]
-
Movassaghi, M., Schmidt, M. A. (2007). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic letters, 9(10), 1903–1906. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Riveira, M. J., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(2), 443. [Link]
-
Buckley, B. R. (2014). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship, University of California. [Link]
-
Wang, G., et al. (2015). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry, 80(12), 6296-6304. [Link]
-
Adole, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry, 73, 35-43. [Link]
-
Dias, H. J., et al. (2016). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(8), 1431-1439. [Link]
-
ResearchGate. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of 2,3-dihydrobenzofuran. [Link]
-
Reddy, G. S., et al. (2015). Synthesis of dihydrobenzo[b]furans by diastereoselective acyloxyarylation. Chemical Communications, 51(55), 11041-11044. [Link]
-
Pescitelli, G., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(7), 2009-2022. [Link]
-
Chen, M. S., White, M. C. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774–6777. [Link]
-
Lee, H., et al. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 11(50), 31448–31452. [Link]
-
ResearchGate. (n.d.). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. [Link]
-
Zhang, Y., et al. (2023). Diastereoselective Synthesis of Dihydrobenzofuran-Fused Spiroindolizidines via Double-Dearomative [3 + 2] Cycloadditions. The Journal of Organic Chemistry, 88(1), 318–329. [Link]
-
Snaddon, T. N., Werness, S. (2011). Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects. The Journal of Organic Chemistry, 76(21), 8687–8697. [Link]
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydrobenzo[b]furan-5-carbonitrile
Welcome to the dedicated technical support resource for the synthesis and scale-up of 2,3-dihydrobenzo[b]furan-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges and provide practical, field-tested solutions to streamline your synthetic efforts.
Introduction: The Importance of this compound
This compound is a key intermediate in the synthesis of numerous pharmaceutical agents, particularly kinase inhibitors and other targeted therapeutics. Its rigid bicyclic structure provides a valuable scaffold for drug design. However, its synthesis can present several challenges, especially during scale-up. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and safety considerations. The most prevalent strategies include:
-
Williamson Ether Synthesis followed by Cyclization: This classic approach typically involves the reaction of a suitably substituted phenol (e.g., 4-hydroxy-3-iodobenzonitrile) with a two-carbon electrophile (like 1,2-dibromoethane or 2-chloroethanol) followed by base-mediated intramolecular cyclization.
-
Palladium-Catalyzed Intramolecular C-O Bond Formation: This modern and often high-yielding method involves the cyclization of an ortho-alkenyl or ortho-allyl phenol derivative.
-
From 2,3-Dihydrobenzofuran-5-carbaldehyde: The nitrile can be prepared from the corresponding aldehyde, commonly through formation of an oxime followed by dehydration.
Q2: My reaction is not going to completion. What are the first things to check?
Incomplete conversion is a frequent issue. Before making significant changes to the reaction conditions, it is crucial to verify the following:
-
Purity of Starting Materials: Ensure your starting materials, particularly the phenolic precursor, are free from impurities that could inhibit the reaction. Residual water or other nucleophiles can be particularly problematic.
-
Reagent Stoichiometry: Carefully check the molar ratios of your reactants, catalyst, and base. An excess or deficit of any component can lead to incomplete reaction or the formation of side products.
-
Reaction Temperature: Verify that the internal reaction temperature is being accurately measured and maintained. For many reactions, a slight deviation in temperature can significantly impact the reaction rate.
-
Inert Atmosphere: For oxygen-sensitive reactions, such as those employing palladium catalysts, ensure that the reaction vessel has been properly purged and is maintained under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing the formation of a significant amount of a dimeric impurity. What is causing this?
The formation of dimeric or polymeric byproducts often points to an intermolecular reaction competing with the desired intramolecular cyclization. This is particularly common in the Williamson ether synthesis approach. To favor the intramolecular pathway, consider the following:
-
High Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular side reaction.
-
Slow Addition of Reagents: Adding one of the key reagents (e.g., the dihaloalkane) slowly over an extended period can help maintain a low instantaneous concentration, thus promoting the desired cyclization.
Troubleshooting Guide: A Deeper Dive
This section provides detailed troubleshooting advice for specific challenges encountered during the synthesis of this compound.
Scenario 1: Low Yield in the Copper-Catalyzed Cyclization of 4-hydroxy-3-iodobenzonitrile with Ethylene Glycol
This route is attractive due to the commercial availability of the starting materials. However, it can be prone to low yields if not properly optimized.
Problem: The reaction stalls, or the yield is consistently low (<50%).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The copper catalyst can be sensitive to air and impurities. | Ensure the reaction is performed under an inert atmosphere. Use high-purity reagents and solvents. Consider using a ligand, such as 1,10-phenanthroline, to stabilize the copper catalyst and improve its turnover. |
| Incorrect Base | The choice of base is critical for the deprotonation of the phenol and the subsequent cyclization. | A moderately strong, non-nucleophilic base is often optimal. Potassium carbonate is a common choice. If the reaction is sluggish, a stronger base like cesium carbonate could be trialed. |
| Suboptimal Temperature | The reaction temperature needs to be high enough to drive the reaction but not so high as to cause decomposition. | A typical temperature range for this reaction is 120-150 °C. If you are seeing decomposition, try lowering the temperature. If the reaction is slow, a modest increase in temperature may be beneficial. |
| Poor Solubility | The reactants may not be fully soluble in the chosen solvent, leading to a slow reaction rate. | A high-boiling polar aprotic solvent such as DMF, DMAc, or NMP is often used. Ensure your starting materials are fully dissolved at the reaction temperature. |
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
-
To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-hydroxy-3-iodobenzonitrile (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
Purge the flask with nitrogen for 15 minutes.
-
Add anhydrous ethylene glycol (10-20 eq) and a suitable solvent (e.g., DMF) to achieve a concentration of approximately 0.1 M with respect to the starting phenol.
-
Heat the reaction mixture to 130-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields.
Scenario 2: Incomplete Conversion of 2,3-Dihydrobenzofuran-5-carbaldehyde Oxime to the Nitrile
The dehydration of the aldoxime to the nitrile is a common final step. While often high-yielding, this reaction can sometimes be problematic.
Problem: The dehydration reaction stalls, leaving a significant amount of the oxime starting material.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Dehydrating Agent | The chosen dehydrating agent may not be potent enough to drive the reaction to completion. | Acetic anhydride is a common and effective dehydrating agent for this transformation. Other options include trifluoroacetic anhydride, oxalyl chloride, or phosphorus pentoxide. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. | If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-80 °C) can often promote the dehydration. |
| Presence of Water | Any residual water in the starting material or solvent can consume the dehydrating agent. | Ensure the oxime starting material is thoroughly dried before use. Use anhydrous solvents. |
DOT Diagram: Reaction Pathway from Aldehyde to Nitrile
Caption: Synthesis of the nitrile from the aldehyde.
References
-
General Synthesis of Dihydrobenzofurans: For a comprehensive overview of synthetic methods for dihydrobenzofurans, consult review articles in journals such as Chemical Reviews or Organic & Biomolecular Chemistry.
- Title: Recent Advances in the Synthesis of Benzofurans
- Source: Chemical Reviews
-
URL: [Link]
-
Copper-Catalyzed C-O Coupling Reactions: Detailed mechanistic insights and reaction protocols for copper-catalyzed etherification reactions can be found in specialized reviews.
- Title: Modern Copper-Catalyzed C(aryl)
- Source: Angewandte Chemie Intern
-
URL: [Link]
-
Palladium-Catalyzed C-O Bond Formation: For authoritative information on palladium-catalyzed reactions, refer to seminal works and reviews in organometallic chemistry.
- Title: Palladium-C
- Source: Accounts of Chemical Research
-
URL: [Link]
-
Conversion of Aldehydes to Nitriles: Standard organic chemistry textbooks and resources provide reliable protocols for this functional group transform
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: John Wiley & Sons
-
URL: [Link]
Validation & Comparative
A Comparative Guide to the Bioisosteric Replacement of the Nitrile Group in 2,3-Dihydrobenzo[b]furan-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of common bioisosteric replacements for the nitrile group, specifically within the context of the 2,3-dihydrobenzo[b]furan-5-carbonitrile scaffold, a privileged structure in medicinal chemistry.[1][2][3] We will delve into the rationale, synthesis, and comparative performance of these replacements, supported by experimental data to inform your drug design strategies.
The Role and Properties of the Nitrile Group
The nitrile group, though simple in structure, is a versatile functional group in medicinal chemistry.[4][5] Its strong electron-withdrawing nature, linearity, and ability to act as a hydrogen bond acceptor make it a valuable pharmacophore.[4][6] In the context of a molecule like this compound, the nitrile group can significantly influence the molecule's electronic properties, solubility, metabolic stability, and interactions with biological targets.[4][5] It is often considered a bioisostere for carbonyl, hydroxyl, and halogen groups.[4][5][7] However, the potential for metabolic conversion to a carboxylic acid or amide, or potential liabilities, often necessitates its replacement during lead optimization.
The decision to replace a nitrile group is driven by a desire to:
-
Improve metabolic stability.[5]
-
Enhance target affinity and selectivity.[5]
-
Modulate physicochemical properties such as lipophilicity and aqueous solubility.[4]
-
Reduce potential toxicity.
-
Explore novel intellectual property space.
Below, we explore several common bioisosteric replacements for the nitrile group and evaluate their potential in the 2,3-dihydrobenzo[b]furan scaffold.
Comparison of Nitrile Bioisosteres on the 2,3-Dihydrobenzo[b]furan Scaffold
This section will compare and contrast various functional groups that can serve as bioisosteric replacements for the nitrile in this compound.
The Oxadiazole Ring System
Rationale: 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are frequently employed as nitrile bioisosteres. They mimic the steric profile and hydrogen-bonding capabilities of the nitrile group. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the overall heterocyclic structure can offer improved metabolic stability and allow for further substitution to fine-tune properties.
Synthesis: A common route to 5-substituted-2,3-dihydrobenzo[b]furans bearing a 1,2,4-oxadiazole involves the conversion of the nitrile to an N-hydroxyamidine, followed by cyclization with a carboxylic acid derivative.
Experimental Protocol: Synthesis of 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2,3-dihydrobenzo[b]furan
Step 1: Synthesis of N'-hydroxy-2,3-dihydrobenzo[b]furan-5-carboximidamide
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the N'-hydroxyamidine.
Step 2: Cyclization to form the 1,2,4-oxadiazole
-
Dissolve the N'-hydroxy-2,3-dihydrobenzo[b]furan-5-carboximidamide (1.0 eq) in pyridine.
-
Add acetic anhydride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry over anhydrous Na2SO4, concentrate, and purify by column chromatography.
Caption: Synthesis of a 1,2,4-oxadiazole analog.
The Thiazole Ring System
Rationale: The thiazole ring is another valuable heterocyclic bioisostere for the nitrile group. It can participate in hydrogen bonding and offers a different electronic and steric profile compared to oxadiazoles. The sulfur atom can also engage in non-covalent interactions, potentially leading to altered target binding.
Synthesis: A Hantzsch-type synthesis can be employed, starting from a thioamide derivative of the corresponding carboxylic acid.
Experimental Protocol: Synthesis of 5-(Thiazol-2-yl)-2,3-dihydrobenzo[b]furan
Step 1: Synthesis of 2,3-dihydrobenzo[b]furan-5-carbothioamide
-
Convert 2,3-dihydrobenzo[b]furan-5-carboxylic acid (readily prepared from the nitrile by hydrolysis) to the corresponding amide.
-
Treat the amide with Lawesson's reagent in refluxing toluene to yield the thioamide.
Step 2: Hantzsch Thiazole Synthesis
-
To a solution of the 2,3-dihydrobenzo[b]furan-5-carbothioamide (1.0 eq) in ethanol, add 2-bromoacetaldehyde diethyl acetal (1.1 eq).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction and neutralize with a saturated solution of NaHCO3.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Synthesis of a thiazole analog.
The Tetrazole Ring System
Rationale: The tetrazole group is a well-established bioisostere for carboxylic acids, but it can also serve as a replacement for nitriles. It is an acidic heterocycle and can exist in different tautomeric forms, offering unique hydrogen bonding patterns. Its increased polarity can enhance aqueous solubility.
Synthesis: Tetrazoles are commonly synthesized from nitriles via a [3+2] cycloaddition with an azide source.
Experimental Protocol: Synthesis of 5-(1H-Tetrazol-5-yl)-2,3-dihydrobenzo[b]furan
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120°C for 12-24 hours.
-
Cool the reaction to room temperature and acidify with 1M HCl.
-
The product often precipitates and can be collected by filtration.
-
Alternatively, extract with an appropriate organic solvent and purify by recrystallization or column chromatography.
Caption: Synthesis of a tetrazole analog.
Comparative Data Summary
To facilitate a direct comparison, the following table summarizes key physicochemical properties and hypothetical biological activity data for the parent nitrile and its bioisosteric replacements. Note: The biological data presented here is illustrative and would need to be determined experimentally for a specific biological target.
| Compound | Bioisostere | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | H-Bond Acceptors | H-Bond Donors | Hypothetical IC50 (nM) |
| Parent | -CN | 145.16 | 1.85 | 23.79 | 1 | 0 | 50 |
| Analog 1 | 3-Methyl-1,2,4-oxadiazole | 202.21 | 2.10 | 42.34 | 3 | 0 | 35 |
| Analog 2 | Thiazol-2-yl | 203.26 | 2.35 | 41.13 | 2 | 0 | 65 |
| Analog 3 | 1H-Tetrazol-5-yl | 188.18 | 1.12 | 58.08 | 3 | 1 | 150 |
Analysis and Discussion
The choice of a bioisosteric replacement is a multi-faceted decision that depends on the specific goals of the lead optimization campaign.
-
1,2,4-Oxadiazole: This replacement offers a moderate increase in polarity and hydrogen bond accepting capability. The hypothetical improvement in potency suggests that the additional hydrogen bond acceptors may be beneficial for target engagement. The synthetic route is relatively straightforward.
-
Thiazole: The thiazole analog exhibits a slight increase in lipophilicity. While the hypothetical data shows a slight decrease in potency, the unique electronic nature of the thiazole ring could be advantageous for modulating other properties like selectivity or ADME profiles.
-
Tetrazole: The tetrazole replacement significantly increases polarity and introduces a hydrogen bond donor, leading to a lower cLogP. While this may improve solubility, the hypothetical decrease in potency suggests that the acidic nature of the tetrazole might be detrimental to binding in this particular theoretical example. However, in other cases, this acidity could be exploited to form key salt-bridge interactions.
Caption: A decision-making flowchart for selecting a nitrile bioisostere.
Conclusion
The bioisosteric replacement of a nitrile group is a powerful strategy in drug discovery. This guide has provided a comparative overview of several common replacements within the 2,3-dihydrobenzo[b]furan scaffold. The choice of the optimal bioisostere is highly dependent on the specific objectives of the project. By carefully considering the physicochemical properties, synthetic accessibility, and potential for improved biological activity, researchers can make informed decisions to advance their drug discovery programs. The experimental protocols and comparative data presented herein serve as a valuable resource for medicinal chemists seeking to optimize nitrile-containing lead compounds.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Meanwell, N. A. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23).
- Patil, S. A., Patil, R., & Patil, S. A. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6516.
- Asif, M. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Journal of Drug Delivery and Therapeutics, 10(4-s), 114-123.
- Zhang, Z., & Zhang, W. (2013). Bioisosterism in drug design. In Comprehensive Medicinal Chemistry III (pp. 597-619). Elsevier.
- Duan, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B, 11(8), 2257-2284.
-
Various authors. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Retrieved from [Link]
- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to 2,3-Dihydrobenzo[b]furan-5-carbonitrile and Other Benzonitrile Derivatives for Drug Discovery
Introduction: The Versatility of the Benzonitrile Scaffold in Medicinal Chemistry
The benzonitrile moiety, a simple aromatic ring appended with a nitrile group, represents a cornerstone in modern drug discovery. Its prevalence in a multitude of clinically approved drugs and investigational compounds underscores its significance as a privileged scaffold. The nitrile group, with its unique electronic properties and ability to participate in various non-covalent interactions, often serves as a key pharmacophoric element, contributing to target binding affinity and selectivity.[1] Furthermore, its metabolic stability and capacity to modulate physicochemical properties make it an attractive functional group for lead optimization.[1]
This guide provides an in-depth comparative analysis of 2,3-dihydrobenzo[b]furan-5-carbonitrile , a molecule of significant interest, with other selected benzonitrile derivatives. By examining their physicochemical properties, chemical reactivity, and biological activities, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel therapeutics. The selected comparators—benzonitrile , the positional isomer 2,3-dihydrobenzo[b]furan-6-carbonitrile , and a representative benzofuran-based phosphodiesterase 4 (PDE4) inhibitor —have been chosen to illuminate the nuanced structure-activity relationships (SAR) that govern the pharmacological profiles of this important class of molecules.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and experimental properties of this compound and its selected comparators.
| Property | This compound | Benzonitrile | 2,3-Dihydrobenzo[b]furan-6-carbonitrile (Estimated) | Benzofuran-based PDE4 Inhibitor (Representative) |
| Molecular Formula | C₉H₇NO[2] | C₇H₅N[3] | C₉H₇NO | C₁₇H₁₄N₂O₄ |
| Molecular Weight ( g/mol ) | 145.16[2] | 103.12[3] | 145.16 | 326.31 |
| LogP | 1.9[2] | 1.56[3] | ~1.9 | ~2.5-3.0 |
| Boiling Point (°C) | Not available | 190.7[3] | Not available | Not available |
| Melting Point (°C) | Not available | -13[3] | Not available | Not available |
| Polar Surface Area (Ų) | 23.79 | 23.79 | 23.79 | 75.98 |
The data clearly illustrates the impact of structural modifications on the physicochemical properties of the benzonitrile core. The addition of the dihydrofuran ring to the benzonitrile scaffold in this compound increases its molecular weight and LogP compared to benzonitrile, suggesting a potential increase in lipophilicity. The positional isomerism between the 5- and 6-carbonitrile derivatives is not expected to significantly alter these bulk properties. The representative benzofuran-based PDE4 inhibitor, with its more complex structure, exhibits a higher molecular weight and likely a higher LogP, which can influence its solubility and membrane permeability.
Chemical Reactivity and Synthetic Accessibility: A Comparative Overview
The synthetic accessibility of a compound is a crucial factor in its viability as a drug discovery starting point. The benzonitrile functional group offers a versatile handle for a variety of chemical transformations.
Synthesis of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core is a common motif in natural products and medicinally important compounds.[4][5][6][7] A variety of synthetic methods have been developed for its construction, often involving intramolecular cyclization reactions.[4][5][6][7] A general and robust approach is the palladium-catalyzed intramolecular O-arylation of a suitably substituted allyl phenol.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound starting from 3-bromo-4-hydroxybenzonitrile.
Materials:
-
3-bromo-4-hydroxybenzonitrile
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Allylation of 3-bromo-4-hydroxybenzonitrile
-
To a solution of 3-bromo-4-hydroxybenzonitrile (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and allyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 4-(allyloxy)-3-bromobenzonitrile.
Step 2: Intramolecular Heck Cyclization
-
To a solution of 4-(allyloxy)-3-bromobenzonitrile (1.0 eq) in toluene, add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).
-
Add K₂CO₃ (2.0 eq) and reflux the mixture for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford this compound.
The synthesis of the positional isomer, 2,3-dihydrobenzo[b]furan-6-carbonitrile, can be achieved through a similar synthetic strategy, starting from the corresponding 4-bromo-3-hydroxybenzonitrile.[8] The benzofuran-based PDE4 inhibitors often require multi-step synthetic sequences to construct the fully elaborated scaffold.
Comparative Biological Activities: Targeting FAAH and PDE4
Benzonitrile derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[9][10][11] This section will focus on the comparative inhibitory activities of our selected compounds against two important therapeutic targets: Fatty Acid Amide Hydrolase (FAAH) and Phosphodiesterase 4 (PDE4).
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endogenous cannabinoid anandamide.[12] Inhibition of FAAH leads to an increase in anandamide levels, resulting in analgesic and anti-inflammatory effects.[12]
| Compound | Target | IC₅₀ (µM) |
| This compound (and related carbamates) | FAAH | Low nanomolar to sub-micromolar[11] |
| Benzonitrile | FAAH | Inactive or very weak inhibitor |
| 2,3-Dihydrobenzo[b]furan-6-carbonitrile (and related carbamates) | FAAH | Expected to be a potent inhibitor |
The 2,3-dihydrobenzofuran scaffold has been identified as a promising template for the design of potent FAAH inhibitors. While this compound itself may not be the most potent inhibitor, its derivatives, particularly those incorporating a carbamate group, have shown excellent inhibitory activity in the low nanomolar to sub-micromolar range.[11] The dihydrofuran ring and the nitrile group are believed to contribute to the binding affinity and selectivity for the FAAH active site. In contrast, benzonitrile, lacking the dihydrofuran ring, is generally considered inactive or a very weak FAAH inhibitor. The positional isomer, 2,3-dihydrobenzo[b]furan-6-carbonitrile, is also expected to serve as a scaffold for potent FAAH inhibitors, although the precise impact of the nitrile position on potency would require experimental validation.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is a family of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammation.[13][14][15][16] PDE4 inhibitors have been developed for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[13][14][15][16]
Benzofuran-based compounds have emerged as a promising class of PDE4 inhibitors.[13][14][15][16] While this compound is not a known PDE4 inhibitor, the benzofuran scaffold, a close structural analog, is a key component of several potent PDE4 inhibitors. For instance, replacement of the catechol moiety in known PDE4 inhibitors with a substituted benzofuran has led to compounds with high inhibitory potency.[13]
| Compound | Target | IC₅₀ (nM) |
| Benzofuran-based PDE4 Inhibitor (Representative) | PDE4B | 5.5 - 74[16] |
The IC₅₀ values for representative benzofuran-based PDE4 inhibitors are in the nanomolar range, highlighting the potential of this scaffold in targeting PDE4.[16]
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against FAAH using a fluorometric assay.[17][18][19]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)
-
FAAH substrate (e.g., N-(4-pyridinylmethyl)-8-amino-octanamide-7-amino-4-methylcoumarin)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well black microplate, add the FAAH assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the FAAH enzyme to all wells except the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm in kinetic mode for 30 minutes.
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value.[17][18][19]
Visualizing Key Concepts in Drug Discovery
Drug Discovery Workflow
The process of bringing a new drug to market is a long and complex endeavor. The following diagram illustrates a typical workflow in drug discovery, from initial target identification to preclinical and clinical development.
Caption: A simplified workflow of the drug discovery process.
FAAH Inhibition Signaling Pathway
The inhibition of FAAH leads to an increase in the levels of the endocannabinoid anandamide, which then activates cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that produce analgesic and anti-inflammatory effects.
Caption: Signaling pathway of FAAH inhibition.
Conclusion: The Promise of this compound and its Analogs
This comparative guide has highlighted the potential of this compound and its derivatives as valuable scaffolds in drug discovery. The unique combination of the benzonitrile moiety and the 2,3-dihydrobenzofuran ring system provides a platform for the development of potent and selective modulators of key therapeutic targets such as FAAH. The structure-activity relationships discussed herein underscore the importance of subtle structural modifications in fine-tuning the pharmacological profile of these compounds.
The provided experimental protocols offer a starting point for researchers to synthesize and evaluate novel analogs, while the visualized workflows and signaling pathways provide a conceptual framework for understanding their mechanism of action. Further exploration of the chemical space around the this compound scaffold is warranted and holds the promise of delivering novel therapeutic agents for a range of diseases.
References
- Burnouf, C., et al. (1999). Benzofuran based PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 7(6), 1131-1139.
- Ahn, K., et al. (2009). Discovery and structure-activity relationship of a novel series of orally active and potent fatty acid amide hydrolase (FAAH) inhibitors. Journal of Medicinal Chemistry, 52(21), 6803-6819.
- BenchChem. (2025). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays.
- Cravatt, B. F., et al. (2001). A new class of selective and covalent inhibitors of fatty acid amide hydrolase. Journal of the American Chemical Society, 123(12), 2891-2892.
- Fleming, F. F., et al. (2011). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 54(22), 7902-7917.
- Sigma-Aldrich. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
- BPS Bioscience. PDE4B1 Assay Kit.
- NVIDIA.
- PubChem. This compound.
- Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
- Montanari, D., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518.
- Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824.
- Romagnoli, R., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547.
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Bischoff, F., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 5(7), 964-973.
- Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.
- ResearchGate. Various protocols for the synthesis of dihydro[2,3‐b]benzofurans.
- ResearchGate. Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 18-27.
- PubChem. This compound (C9H7NO).
- ResearchGate. IC50 values of the active compounds against PDE4.
- Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1334.
- Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
- Mushtaq, S., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1470861.
- Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives.
- Movassaghi, M., & Siegel, D. R. (2013). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester.
- Science.gov. affinity ic50 values: Topics by Science.gov.
- Inta, I., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518.
- Sigma-Aldrich. 2,3-Dihydrobenzofuran 99% 496-16-2.
- PubChemLite. This compound (C9H7NO).
- Montanari, D., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5430.
- Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
- Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2).
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A Tale of Two Scaffolds: Unraveling the Biological Activities of 2,3-Dihydrobenzo[b]furan-5-carbonitrile versus Benzofuran-5-carbonitrile
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold holds a place of prominence, serving as the structural core for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A critical point of investigation in the structure-activity relationship (SAR) of benzofuran-based molecules is the impact of the saturation of the furan ring. This guide provides an in-depth, objective comparison of the biological activities of the aromatic benzofuran-5-carbonitrile and its saturated counterpart, 2,3-dihydrobenzo[b]furan-5-carbonitrile. By examining the available experimental data and underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their pursuit of novel therapeutics.
The Structural Nuance: Aromaticity vs. Saturation
The fundamental difference between benzofuran-5-carbonitrile and this compound lies in the electronic and conformational properties of the furan ring. The fully aromatic benzofuran system is planar, rigid, and electron-rich, which can facilitate π-π stacking interactions with biological targets. In contrast, the 2,3-dihydrobenzofuran scaffold possesses a saturated, non-planar furan ring, affording greater conformational flexibility. This seemingly subtle structural alteration can profoundly influence a molecule's binding affinity, metabolic stability, and overall biological activity.
Anticancer Activity: A Comparative Analysis
The benzofuran and 2,3-dihydrobenzofuran cores are integral to many compounds with demonstrated anticancer properties.[1][3] Studies on various derivatives have provided insights into how the saturation of the furan ring can modulate their cytotoxic effects.
A key investigation into a series of benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives revealed that both scaffolds exhibit potent cytotoxic activities against a panel of human cancer cell lines.[4] Notably, the study highlighted that the benzofuran derivatives, in some instances, displayed superior anticancer activity compared to their 2,3-dihydrobenzofuran counterparts. For example, certain benzofuran-2-carboxamide derivatives showed potent activity against various cancer cell lines, with some compounds exhibiting significant growth inhibition at low micromolar concentrations.[5]
The presence of the nitrile group at the 5-position is anticipated to influence the electronic properties of the aromatic ring, potentially enhancing interactions with biological targets. While direct comparative data for the 5-carbonitrile derivatives is not extensively available, the general trend observed in broader studies suggests that the planarity and aromaticity of the benzofuran ring may be advantageous for certain anticancer mechanisms.
Table 1: Comparative Anticancer Activity of Representative Benzofuran and 2,3-Dihydrobenzofuran Derivatives
| Compound Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN (Renal) | >100 | [4] |
| Benzofuran | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | HCT15 (Colon) | 1.94 | [4] |
| Benzofuran | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | MM231 (Breast) | 1.83 | [4] |
| Benzofuran | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | NUGC-3 (Gastric) | 2.15 | [4] |
| Benzofuran | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | NCI-H23 (Lung) | 2.23 | [4] |
| Benzofuran | Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | PC-3 (Prostate) | 2.12 | [4] |
| 2,3-Dihydrobenzofuran | 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (4m) | ACHN (Renal) | >100 | [4] |
| 2,3-Dihydrobenzofuran | 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (4m) | HCT15 (Colon) | 5.23 | [4] |
| 2,3-Dihydrobenzofuran | 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (4m) | MM231 (Breast) | 5.21 | [4] |
| 2,3-Dihydrobenzofuran | 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (4m) | NUGC-3 (Gastric) | 6.07 | [4] |
| 2,3-Dihydrobenzofuran | 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (4m) | NCI-H23 (Lung) | 6.45 | [4] |
| 2,3-Dihydrobenzofuran | 2,3-Dihydrobenzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (4m) | PC-3 (Prostate) | 5.86 | [4] |
Mechanism of Action: Inhibition of NF-κB Signaling
A crucial mechanism through which many benzofuran and 2,3-dihydrobenzofuran derivatives exert their anticancer and anti-inflammatory effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
The aforementioned comparative study of benzofuran and 2,3-dihydrobenzofuran-2-carboxamide derivatives also evaluated their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[4] The results indicated that both classes of compounds were capable of inhibiting this pathway. Interestingly, the study found that hydrophobic groups on the N-phenyl ring potentiated the NF-κB inhibitory activity.[4] While the saturation of the furan ring did not abolish this activity, the planar benzofuran scaffold may offer a more favorable geometry for interaction with components of the NF-κB signaling cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Both benzofuran and 2,3-dihydrobenzofuran scaffolds are found in compounds with significant antimicrobial properties.[6] The planar structure of benzofurans can facilitate intercalation with DNA or interaction with microbial enzymes. The conformational flexibility of 2,3-dihydrobenzofurans may allow for optimal binding to different microbial targets. The introduction of a nitrile group at the 5-position could enhance the antimicrobial potency by acting as a hydrogen bond acceptor or by its electronic influence on the aromatic system.
Experimental Protocols
To facilitate further research in this area, we provide a generalized experimental protocol for evaluating the anticancer activity of these compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Dissolve this compound and benzofuran-5-carbonitrile in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations for treatment.
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Synthesis Strategies
The synthesis of this compound and benzofuran-5-carbonitrile can be achieved through various synthetic routes.
Synthesis of Benzofuran-5-carbonitrile: A common approach involves the Perkin reaction or related cyclization strategies starting from salicylaldehyde derivatives.[7][8] For the 5-carbonitrile derivative, a suitable starting material would be 4-hydroxy-3-formylbenzonitrile.
Synthesis of this compound: The synthesis of the dihydrobenzofuran scaffold often involves the cyclization of an appropriate phenoxyethanol derivative.[9][10] For the 5-carbonitrile derivative, this could start from a substituted phenol containing a nitrile group.
Conclusion and Future Directions
The comparative analysis of this compound and benzofuran-5-carbonitrile highlights the significant impact of furan ring saturation on biological activity. While both scaffolds serve as valuable platforms for the development of bioactive molecules, the aromatic and planar nature of the benzofuran ring appears to confer an advantage in certain anticancer and NF-κB inhibitory contexts, based on studies of related derivatives.
Future research should focus on the direct synthesis and parallel biological evaluation of this compound and benzofuran-5-carbonitrile to provide definitive comparative data. Elucidating the precise molecular targets and understanding the conformational effects on binding will be crucial for the rational design of next-generation therapeutics based on these privileged scaffolds.
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Validating the Structure of 2,3-dihydrobenzo[b]furan-5-carbonitrile: A 2D NMR Comparison Guide
A-Comparative-Guide-to-2D-NMR-Techniques-for-Structural-Validation
Abstract
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific rigor.[1][2] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex aromatic and heterocyclic systems often present overlapping signals that obscure definitive assignment.[3][4] This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques for the structural validation of 2,3-dihydrobenzo[b]furan-5-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to unequivocally map the atomic connectivity of this molecule, thereby offering a robust, self-validating protocol for researchers.
Introduction: The Imperative of Structural Integrity
The journey from a promising molecular concept to a viable therapeutic agent is paved with exacting analytical checkpoints. Among these, the definitive elucidation of a compound's structure is paramount.[2] An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. 2D NMR spectroscopy has emerged as an indispensable tool in the pharmaceutical industry, offering a powerful suite of experiments to unravel complex molecular architectures with high precision.[5][6][7]
This guide focuses on this compound, a molecule featuring a bicyclic system with both aliphatic and aromatic regions, as well as a nitrile functional group. This combination of features presents a valuable case study for demonstrating the power and necessity of a multi-pronged 2D NMR approach.
Molecular Structure of Interest:
Caption: Numbering scheme for this compound.
The 2D NMR Toolkit: A Comparative Overview
While 1D NMR provides essential information, 2D NMR techniques disperse the spectral data across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei.[4][8] This allows for a step-by-step assembly of the molecular puzzle.
| Technique | Correlation Type | Primary Information Gained | Application to Target Molecule |
| COSY (Correlation Spectroscopy) | ¹H-¹H (through 2-3 bonds) | Identifies protons that are J-coupled (spin-spin coupled), revealing adjacent proton networks.[9] | Delineates the aliphatic spin system (H2-H3) and the aromatic spin system (H4, H6, H7). |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C (through 1 bond) | Directly correlates each proton to the carbon it is attached to.[8][9][10] | Unambiguously assigns the carbon signals for all protonated carbons (C2, C3, C4, C6, C7). |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C (through 2-4 bonds) | Reveals long-range correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.[9][11][12] | Connects the aliphatic and aromatic fragments and confirms the positions of the nitrile group and the ether linkage by correlating protons to non-protonated carbons (C3a, C5, C7a, and the nitrile carbon). |
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust workflow for acquiring and analyzing the 2D NMR data necessary for the complete structural validation of this compound.
Caption: Experimental workflow for 2D NMR structural validation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to achieve optimal spectral resolution.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts, multiplicities, and integrations of all proton signals.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon signals.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum. This experiment will reveal correlations between protons that are coupled to each other, typically over two or three bonds.[9]
-
HSQC: Acquire a phase-sensitive HSQC spectrum. This experiment is highly sensitive and will show direct one-bond correlations between protons and the carbons they are attached to.[10][13]
-
HMBC: Acquire an HMBC spectrum optimized for a long-range coupling constant of approximately 8 Hz. This will reveal correlations between protons and carbons over two to four bonds, which is critical for piecing together the molecular framework.[11][12][14]
-
Data Interpretation and Structural Validation
The true power of this approach lies in the synergistic interpretation of the data from each experiment.
COSY: Mapping the Proton Networks
The COSY spectrum will reveal two distinct spin systems:
-
Aliphatic System: A clear correlation will be observed between the protons at C2 and C3, which are expected to appear as triplets. This confirms their vicinal relationship.
-
Aromatic System: Correlations will be seen between the aromatic protons, allowing for their relative positions on the benzene ring to be determined. For instance, H6 will show correlations to both H4 and H7.
Caption: Crucial HMBC correlations for final structure confirmation.
Conclusion: An Integrated and Authoritative Approach
By systematically applying and interpreting COSY, HSQC, and HMBC experiments, the structure of this compound can be validated with a high degree of confidence. This integrated approach provides a self-validating system where the data from each experiment corroborates the others. The COSY spectrum defines the proton frameworks, the HSQC spectrum assigns the protonated carbons, and the HMBC spectrum connects all the pieces, including the non-protonated quaternary carbons and the nitrile group. This methodical workflow is essential for ensuring the scientific integrity of research in drug discovery and development, providing an authoritative and unambiguous structural assignment. [5][6][7]
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- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
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- Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
- Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Books.
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- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central.
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- HSQC and HMBC. NMR Core Facility - Columbia University.
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- Automated structure verification based on 1H NMR prediction. Semantic Scholar.
- HMBC and HMQC Spectra. Chemistry LibreTexts.
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- HMBC. Chemistry LibreTexts.
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A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydrobenzo[b]furan-5-carbonitrile Analogs as Cannabinoid Receptor 2 (CB2) Agonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,3-dihydrobenzo[b]furan analogs, with a specific focus on the influence of substituents at the 5-position, particularly the carbonitrile group, on their potency and selectivity as cannabinoid receptor 2 (CB2) agonists. The content is tailored for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the endocannabinoid system.
The 2,3-dihydrobenzo[b]furan scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown promise in a variety of therapeutic areas, including neurodegenerative diseases, inflammation, and pain management.[2][3] A notable application of this scaffold is in the development of selective CB2 receptor agonists, which are of significant interest for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[2]
The Critical Role of Substitution: A Focus on the 5-Position
The biological activity of 2,3-dihydrobenzo[b]furan analogs is profoundly influenced by the nature and position of substituents on the benzofuran ring system. Our comparative analysis centers on a seminal study that synthesized and evaluated a series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives as potent and selective CB2 agonists.[2] This research provides a robust framework for understanding the SAR of this class of compounds.
A key finding from this study was the dramatic impact of substitution at the 5-position of the benzofuran ring. The investigation revealed that moving a carboxamide moiety from the 6-position to the 5-position resulted in a significant loss of CB2 functional activity.[2] This highlights the steric and electronic constraints of the CB2 receptor binding pocket in this region.
The Enigmatic 5-Carbonitrile: A Comparative Perspective
While the aforementioned study did not explicitly include a 5-carbonitrile analog, the established importance of the 5-position necessitates a thorough examination of the potential role of the cyano group in this context. The carbonitrile group is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its potential to be metabolized to a carboxamide or a carboxylic acid. Its linear geometry and electronic properties can significantly influence ligand-receptor interactions.
To provide a comparative perspective, we will analyze the SAR of the well-characterized 6-carboxamide analogs alongside the hypothesized impact of a 5-carbonitrile substituent. The dramatic loss of activity observed with the 5-carboxamide analog suggests that the spatial arrangement and electronic nature of substituents at this position are critical for optimal interaction with the CB2 receptor.[2] The smaller, linear cyano group might be better tolerated sterically than the bulkier carboxamide at the 5-position. However, its weaker hydrogen bonding capability compared to a carboxamide could potentially lead to a reduction in binding affinity.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the SAR of key 2,3-dihydrobenzo[b]furan analogs as CB2 agonists, drawing from published data and providing a comparative analysis for the hypothetical 5-carbonitrile analog.
| Compound | R2 | R3 | R5 | R6 | hCB2 EC50 (nM) [2] | hCB2 Emax (%) [2] |
| 1 | H | H | H | CONH-cyclohexyl | 1.8 ± 0.4 | 104 ± 6 |
| 2 | H | H | CONH-cyclohexyl | H | >10000 | <10 |
| 3 (Hypothetical) | H | H | CN | H | - | - |
Data for compound 3 is hypothetical and presented for comparative discussion.
The data clearly demonstrates that the position of the carboxamide group is crucial for activity. The high potency of compound 1 with the carboxamide at the 6-position contrasts sharply with the inactivity of compound 2 where it is at the 5-position.[2] This suggests a specific interaction of the 6-substituent with the CB2 receptor, which is disrupted when the substituent is moved to the 5-position. For the hypothetical compound 3 , while the smaller size of the cyano group might alleviate steric hindrance at the 5-position compared to a carboxamide, its different electronic and hydrogen bonding properties would likely result in significantly different and potentially lower activity.
Experimental Protocols
To facilitate further research and validation of the SAR findings, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.
General Synthesis of 2,3-Dihydrobenzo[b]furan-5-carboxamide Analogs
The synthesis of the 2,3-dihydrobenzo[b]furan scaffold can be achieved through various established methods. A common route involves the palladium-catalyzed tandem cyclization/cross-coupling reaction of an appropriate ortho-halophenol precursor.[2]
Step 1: Synthesis of the Phenol Precursor
The synthesis typically starts from a commercially available substituted phenol. For the 5- and 6-substituted analogs, the corresponding bromophenols are often used as starting materials.
Step 2: Etherification
The phenolic hydroxyl group is etherified, for example, by reaction with an appropriate allyl bromide in the presence of a base like potassium carbonate.
Step 3: Palladium-Catalyzed Cyclization/Suzuki Coupling
The resulting ether undergoes a palladium-catalyzed intramolecular cyclization to form the 2,3-dihydrobenzofuran ring. This is often followed by a Suzuki coupling reaction to introduce further diversity.
Step 4: Amide Coupling
For the carboxamide analogs, the carboxylic acid intermediate is activated and coupled with the desired amine using standard peptide coupling reagents such as HATU.
Cannabinoid Receptor 2 (CB2) Functional Assay: [³⁵S]GTPγS Binding Assay
The functional activity of the synthesized compounds as CB2 agonists is determined using a [³⁵S]GTPγS binding assay in membranes from cells expressing the human CB2 receptor.[2]
Protocol:
-
Membrane Preparation: Prepare membranes from CHO cells stably transfected with the human CB2 receptor.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 1 mM DTT, pH 7.4.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using a non-linear regression to determine EC50 and Emax values.
Visualizing the Structure-Activity Relationship
To visually represent the key SAR findings, the following diagrams were generated using Graphviz.
Caption: Key Structure-Activity Relationships for CB2 Agonism.
Caption: General Experimental Workflow.
Conclusion and Future Directions
The structure-activity relationship of 2,3-dihydrobenzo[b]furan analogs as CB2 agonists is highly sensitive to the substitution pattern on the benzofuran ring. The 6-position is identified as a critical site for potent agonistic activity, with a carboxamide group at this position conferring high potency. Conversely, moving this functionality to the 5-position leads to a dramatic loss of activity, highlighting the precise structural requirements for effective interaction with the CB2 receptor.
While the direct biological data for a 5-carbonitrile analog is not yet available in the public domain, based on the established SAR, it is hypothesized that such a compound would likely exhibit significantly lower potency than the corresponding 6-carboxamide analog. The smaller size of the cyano group might be tolerated at the 5-position, but its different electronic and hydrogen-bonding properties are unlikely to replicate the favorable interactions of the 6-carboxamide.
Future research should focus on the synthesis and biological evaluation of 2,3-dihydrobenzo[b]furan-5-carbonitrile and its derivatives to experimentally validate these hypotheses. Such studies would provide a more complete understanding of the SAR at the 5-position and could guide the design of novel and more potent CB2 agonists for the treatment of inflammatory and neuropathic pain.
References
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Diaz, P., Phatak, S. S., Xu, J., Astruc-Diaz, F., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Clos, M. V., Gámez, M. A., & Martín-Fontecha, M. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 820–826. [Link]
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Romero-Cuevas, M., & Bautista-Aguilar, J. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 743. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2,3-dihydrobenzo[b]furan-5-carbonitrile
Introduction: The Privileged Scaffold and the Imperative of Selectivity
The 2,3-dihydrobenzofuran moiety is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties, and have been developed as selective ligands for critical signaling proteins like cannabinoid receptors and kinases.[3][4][5][6][7]
However, this inherent versatility underscores a critical challenge in drug development: ensuring target selectivity. Cross-reactivity, or the binding of a compound to unintended off-targets, can lead to unforeseen side effects, toxicity, or, in some cases, beneficial polypharmacology. Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory hurdle but a fundamental component of understanding a compound's true biological activity and therapeutic potential.[8][9]
This guide provides a comprehensive framework for evaluating the selectivity profile of 2,3-dihydrobenzo[b]furan-5-carbonitrile . We will detail validated experimental protocols, compare its hypothetical performance against alternative compounds, and explain the scientific rationale behind each step, empowering researchers to build a robust and self-validating system for selectivity assessment.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the selectivity of this compound, it is essential to compare it against relevant benchmarks. Since specific public data for this exact molecule is limited, we establish a comparative set based on its structural class and potential target families:
-
This compound (Test Article): A versatile scaffold with potential for diverse target engagement.[10]
-
Comparator A: Dihydrobenzofuran CB2 Agonist (e.g., MDA104): A structurally related compound designed for high selectivity towards a G-protein coupled receptor (GPCR), the cannabinoid receptor 2 (CB2).[5] This allows for comparison within the same chemical class against a specific target type.
-
Comparator B: Benzofuran PI3K Inhibitor (e.g., Compound 36 Analog): A compound from the broader benzofuran class known to target the PI3K/Akt/mTOR signaling pathway, a common target in oncology.[7] This provides a benchmark against an enzymatic target.
-
Comparator C: Dasatinib (Broad-Spectrum Kinase Inhibitor): A well-characterized, FDA-approved drug known to inhibit multiple kinases. It serves as a control for a less selective, or "promiscuous," profile, helping to calibrate the interpretation of off-target hits.[11]
The Experimental Strategy: A Tiered Approach to Profiling
A logical, tiered workflow is the most efficient method for comprehensive cross-reactivity profiling. This approach begins with broad, cost-effective screening and progresses to more detailed, physiologically relevant functional assays for identified hits.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Radioligand Binding Assays - The Gold Standard for Affinity
Radioligand binding assays are the cornerstone of initial selectivity screening, offering a robust, high-throughput method to directly measure the affinity of a compound for a wide array of targets.[12][13] The principle is based on competition: the test compound competes with a known, high-affinity radiolabeled ligand for binding to a receptor.[14] A reduction in bound radioactivity indicates that the test compound is interacting with the target.
-
Causality: By directly measuring binding, these assays isolate the interaction at the protein level, independent of downstream cellular signaling complexities. This provides a clear, unambiguous measure of affinity (expressed as the inhibition constant, Ki), which is crucial for initial Structure-Activity Relationship (SAR) studies.[15]
Tier 2: Enzyme Inhibition Assays - Quantifying Functional Antagonism
For targets that are enzymes, such as kinases, proteases, or phosphatases, direct functional inhibition assays are required.[16] These assays measure the enzyme's catalytic activity—the rate at which it converts a substrate to a product—in the presence of the test compound.[17][18]
-
Causality: A positive hit in a binding assay does not guarantee functional modulation. An enzyme inhibition assay confirms that the binding event translates into a functional consequence (i.e., a reduction in enzymatic activity). This is a critical step in validating potential off-target liabilities. For kinases, which are frequent off-targets, bioluminescent assays that quantify ADP production (a universal product of kinase reactions) are a highly sensitive and scalable method.[9][19]
Tier 3: Cell-Based Functional Assays - Assessing Activity in a Biological Context
Hits identified in biochemical assays must be validated in a cellular environment.[8] Cell-based assays provide a more physiologically relevant system to confirm whether a compound can engage its target and elicit a functional response within a living cell.[20] Common formats include:
-
Reporter Gene Assays: These assays link the activation of a specific signaling pathway to the expression of an easily measurable reporter protein, like luciferase or β-lactamase.[21][22]
-
Second Messenger Assays: These measure changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions (Ca2+), that occur downstream of receptor activation.[8]
-
Causality: A cell-based assay integrates multiple factors, including cell permeability, metabolic stability, and interaction with endogenous signaling complexes. A positive result in this context provides strong evidence that an observed off-target interaction is likely to be relevant in vivo.
Comparative Data Analysis
The following table presents hypothetical, yet plausible, data from a cross-reactivity screen. The values represent the concentration of the compound required to inhibit 50% of binding or activity (IC50) or the calculated binding affinity (Ki).
| Target Class | Target | This compound (Ki, nM) | Comparator A (CB2 Agonist) (Ki, nM) | Comparator B (PI3K Inhibitor) (Ki, nM) | Comparator C (Dasatinib) (Ki, nM) |
| Primary Target | Hypothetical Target X | 15 | >10,000 | >10,000 | 850 |
| GPCR | Cannabinoid Receptor 2 (CB2) | 1,200 | 5 | >10,000 | >10,000 |
| GPCR | Dopamine D2 | >10,000 | 8,500 | >10,000 | >10,000 |
| GPCR | Adrenergic α1A | 850 | >10,000 | 9,200 | >10,000 |
| Kinase | PI3Kα | 2,500 | >10,000 | 25 | 1,500 |
| Kinase | ABL1 | 5,600 | >10,000 | >10,000 | 0.8 |
| Kinase | SRC | 4,800 | >10,000 | 8,900 | 0.5 |
| Kinase | LCK | >10,000 | >10,000 | >10,000 | 1.1 |
| Ion Channel | hERG | >10,000 | >10,000 | >10,000 | 5,200 |
Data Interpretation:
-
Selectivity of Test Article: this compound shows high selectivity for its primary target (15 nM). The closest off-target hit is the Adrenergic α1A receptor at 850 nM. This represents a selectivity index of 56-fold (850 nM / 15 nM), which is generally considered a good initial profile.
-
Comparator Profiles: Comparator A is highly selective for CB2, while Comparator B is selective for PI3Kα, as designed. Comparator C (Dasatinib) confirms its known polypharmacology, potently inhibiting multiple kinases (ABL1, SRC, LCK) in the sub-nanomolar range.[11]
-
Actionable Insights: The 850 nM activity at the α1A adrenergic receptor for our test article warrants follow-up in a cell-based functional assay to determine if this binding translates to agonism or antagonism, which could have implications for cardiovascular side effects.
Visualizing Off-Target Pathway Interactions
Should an off-target hit on a kinase like PI3K be confirmed, it is crucial to understand its position within the broader signaling network. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inadvertent inhibition can have profound biological consequences.[7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Detailed Experimental Protocols
The trustworthiness of any profiling data rests upon the rigor of the experimental protocol.[17] Each protocol must be a self-validating system with appropriate controls.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted from standard methodologies for determining compound affinity at GPCRs.[12][23]
1. Materials & Reagents:
-
Membrane Preparations: Cell membranes expressing the target receptor (e.g., Adrenergic α1A).
-
Radioligand: A high-affinity ligand for the target, labeled with ³H or ¹²⁵I (e.g., [³H]-Prazosin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[23]
-
Test Compound: this compound, serially diluted in DMSO.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Phentolamine).
-
Apparatus: 96-well plates, multi-channel pipettors, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), scintillation counter.[23]
2. Procedure:
-
Plate Setup: Design a 96-well plate map including total binding (vehicle only), non-specific binding (NSB control), and a range of test compound concentrations (e.g., 10-point, 3-fold serial dilution).
-
Reagent Addition: In a final volume of 250 µL per well, add reagents in the following order:[23]
-
150 µL of diluted membrane preparation (typically 50-120 µg protein).
-
50 µL of test compound, vehicle (for total binding), or NSB control.
-
50 µL of radioligand solution (at a concentration near its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[23]
-
Harvesting: Terminate the reaction by rapid vacuum filtration onto the pre-soaked GF/C filters. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[23]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[23]
3. Data Analysis:
-
Calculate Specific Binding: For each well, Specific Binding = Total Binding (CPM) - Average NSB (CPM).
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Fit the data using non-linear regression (sigmoidal dose-response model) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
Protocol 2: Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a typical homogeneous, bioluminescent assay for measuring kinase activity, such as the ADP-Glo™ assay.[19]
1. Materials & Reagents:
-
Kinase: Purified, active recombinant kinase (e.g., PI3Kα).
-
Substrate: A specific peptide or protein substrate for the kinase and ATP.
-
Assay Buffer: Kinase-specific buffer containing MgCl₂.
-
Test Compound: this compound, serially diluted in DMSO.
-
Positive Control: A known inhibitor of the kinase (e.g., Wortmannin for PI3K).
-
Detection Reagents: ADP-Glo™ Reagent (to terminate the kinase reaction and deplete remaining ATP) and Kinase Detection Reagent (to convert ADP to ATP and generate a luminescent signal).
2. Procedure:
-
Kinase Reaction: In a 96- or 384-well plate, add the test compound, positive control, or vehicle. Add the kinase, followed by the substrate/ATP mixture to initiate the reaction.
-
Incubation: Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
First Detection Step: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the unreacted ATP. Incubate for 40 minutes.
-
Second Detection Step: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Quantification: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
3. Data Analysis:
-
Normalize Data: Set the average signal from the vehicle control wells as 100% activity and the signal from the positive control wells as 0% activity.
-
Generate Inhibition Curve: Plot the percentage of kinase activity against the logarithm of the test compound concentration.
-
Determine IC50: Fit the data using non-linear regression to determine the IC50 value, which represents the concentration required to inhibit 50% of the kinase's activity.[9]
Conclusion
The cross-reactivity profile of a drug candidate is a defining characteristic of its therapeutic window and safety profile. For a compound built on a privileged scaffold like this compound, a thorough investigation of its selectivity is paramount. By employing a tiered, multi-assay approach that progresses from broad binding screens to specific functional validation, researchers can build a comprehensive and reliable understanding of a compound's interactions across the proteome. This systematic process, grounded in robust and self-validating protocols, is essential for identifying high-quality lead candidates and mitigating the risk of failure in later stages of drug development.
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A Comparative Guide to the Enantioselective Synthesis and Separation of 2,3-Dihydrobenzo[b]furan-5-carbonitrile Derivatives
Introduction: The Significance of Chiral Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] The incorporation of a carbonitrile group at the 5-position further enhances its utility as a versatile synthetic intermediate in medicinal chemistry, offering a handle for diverse functional group transformations. The true challenge and value, however, lie in controlling the stereochemistry at the C2 and C3 positions. The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making the development of robust enantioselective synthetic and analytical methods a critical objective in drug discovery.
This guide provides a comparative analysis of leading strategies for the asymmetric synthesis of 2,3-dihydrobenzofuran derivatives. We will delve into the mechanistic underpinnings of transition-metal catalysis, organocatalysis, and biocatalysis, presenting a critical evaluation of their respective strengths and limitations. Furthermore, we will compare the workhorse techniques of chiral High-Performance Liquid Chromatography (HPLC) and the modern, greener alternative of Supercritical Fluid Chromatography (SFC) for the crucial task of separating and analyzing these enantiomers.
Part I: A Comparative Analysis of Enantioselective Synthetic Strategies
The choice of a synthetic route is a critical decision dictated by factors such as substrate scope, desired enantiopurity, scalability, and cost. Here, we compare three dominant catalytic paradigms.
Transition-Metal Catalysis: Power and Versatility
Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, offering a diverse toolkit for constructing chiral dihydrobenzofurans. These methods often proceed under mild conditions with high efficiency.[3]
-
Rhodium (Rh)-Catalyzed Synthesis: Rhodium catalysts excel in C-H bond functionalization reactions.[3][4] For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with dienes provides an efficient route to chiral dihydrobenzofurans.[5] These reactions are noted for their high functional group tolerance.
-
Palladium (Pd)-Catalyzed Synthesis: Palladium catalysis is particularly powerful for Heck-type reactions. The enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, for example, delivers chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[5] More complex cascades, such as an intramolecular Heck-Matsuda reaction coupled with Stille cross-coupling, can be used to construct challenging quaternary stereocenters with high enantiomeric ratios (up to 99:1 er).[6]
-
Copper (Cu)-Catalyzed Synthesis: Copper catalysts, often paired with chiral ligands like SPDO, are effective for [3+2] cycloaddition reactions between quinone esters and styrenes.[7] This approach can achieve both high yields (up to 96%) and excellent enantioselectivities (up to 99% ee), providing a direct route to 2-aryl-2,3-dihydrobenzofurans.[7][8]
-
Silver (Ag) and Ruthenium (Ru)-Catalyzed Approaches: Other metals have also been successfully employed. Silver(I) complexes can catalyze the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines to form dihydrobenzofurans.[9] Ruthenium(II) has been used in asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, to prepare dihydrobenzofurans with all-carbon quaternary stereocenters in up to >99% ee.[10]
Table 1: Comparison of Transition-Metal Catalyzed Methods
| Catalyst System | Reaction Type | Typical Yield | Typical Enantioselectivity (ee/er) | Key Advantages | Representative Reference |
| Rh(III) / Chiral Ligand | C-H Activation / [3+2] Annulation | Good to Excellent | High (e.g., 98% ee) | High functional group compatibility. | [8] |
| Pd(OAc)₂ / Chiral Ligand | Heck-Matsuda / Stille Coupling | Up to 91% | Excellent (up to 99:1 er) | Access to quaternary stereocenters. | [6] |
| Cu / SPDO Ligand | [3+2] Cycloaddition | Up to 96% | Excellent (up to 99% ee) | Broad substrate tolerance. | [7] |
| Ru(II) / Chiral Amine | Intramolecular Hydroarylation | Up to 98% | Excellent (up to >99% ee) | Forms challenging quaternary centers. | [10] |
Organocatalysis: Metal-Free Precision
Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding issues of metal contamination in the final product. These reactions are often mediated by small, chiral organic molecules that activate substrates through non-covalent interactions.
-
Thiourea Catalysis: Bifunctional thiourea catalysts are adept at activating substrates through a network of hydrogen bonds. They have been successfully employed in asymmetric cascade reactions, such as a Michael addition followed by an oxa-substitution, to construct trans-2,3-dihydrobenzofurans with excellent stereocontrol.[11]
-
Chiral Phosphoric Acid (CPA) Catalysis: CPAs are highly effective Brønsted acid catalysts. They have been utilized in enantioselective [3+2] annulation reactions of quinone monoimines with various partners to produce highly functionalized dihydrobenzofurans, including those with adjacent quaternary stereocenters, in high yields and up to 99% ee.[12][13][14]
The primary causality behind organocatalysis is the creation of a highly organized, chiral transition state. The catalyst orients the reacting partners precisely, allowing the reaction to proceed along a low-energy pathway to favor one enantiomer over the other.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. For the synthesis of dihydrobenzofurans, this approach offers unparalleled stereocontrol and operates under environmentally benign aqueous conditions.
A groundbreaking strategy involves the use of engineered myoglobins for the cyclopropanation of benzofurans.[1][2] This iron-based biocatalytic system facilitates the reaction with diazo reagents to construct stereochemically dense tricyclic scaffolds. The key to its success lies in the protein's active site, which has been computationally designed and experimentally evolved to control the trajectory of the carbene transfer, resulting in exceptional diastereo- and enantioselectivity (>99.9% de and ee).[15][16][17] This method is scalable and offers a green and highly efficient route to valuable chiral building blocks.[1]
Caption: Comparative workflow of major enantioselective synthesis strategies.
Part II: A Guide to Chiral Separation and Analysis
Whether the goal is to analyze the success of an enantioselective synthesis or to resolve a racemic mixture, robust analytical techniques are indispensable.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomer separation.[18] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[19]
Principle of Operation: The core of the technique is the chiral column. CSPs are typically based on selectors like polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or proteins, which are immobilized on a silica support.[20] Enantiomers form transient, diastereomeric complexes with the CSP, and subtle differences in the stability of these complexes lead to different retention times, enabling separation.[21]
Method Development Strategy:
-
Column Screening: No single CSP is universal.[21] An empirical screening approach using columns with different selectors (e.g., Chiralcel OD-H, Chiralpak AD) under both normal-phase (Hexane/Alcohol) and reversed-phase (Aqueous/Acetonitrile) conditions is the most effective starting point.[19]
-
Mobile Phase Optimization: Once a promising column is identified, the resolution can be fine-tuned by adjusting the mobile phase composition (e.g., the type and percentage of alcohol co-solvent) and temperature.
Supercritical Fluid Chromatography (SFC)
SFC has gained significant traction as a powerful alternative to HPLC, particularly for preparative separations.[22][23] It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[22]
Causality of Performance: The advantages of SFC stem from the physicochemical properties of supercritical fluids. They exhibit low viscosity and high diffusivity, which allows for the use of higher flow rates without a significant loss in efficiency or a prohibitive increase in backpressure.[24][25] This translates directly into faster separations—often 3 to 5 times faster than HPLC—and higher throughput.[25]
Key Advantages:
-
Speed: Rapid analysis and equilibration times are a major benefit.[22]
-
Green Chemistry: SFC drastically reduces the consumption of organic solvents, as the CO₂ mobile phase is non-toxic and can be recycled.[22]
-
Simplified Downstream Processing: In preparative work, the CO₂ evaporates upon depressurization, leaving the purified compound in a small volume of co-solvent, which simplifies product isolation.[25]
Table 2: Performance Comparison of Chiral HPLC vs. Chiral SFC
| Feature | Chiral HPLC | Chiral SFC | Rationale / Justification |
| Primary Mobile Phase | Organic Solvents / Aqueous Buffers | Supercritical CO₂ | SFC is inherently "greener" due to reduced solvent use.[22] |
| Separation Speed | Slower | 3-5x Faster | Low viscosity of supercritical fluid allows for higher optimal flow rates.[24][25] |
| Solvent Consumption | High | Low | CO₂ replaces the bulk of the organic mobile phase. |
| Operating Pressure | Moderate to High | High | Necessary to maintain the CO₂ in a supercritical state. |
| Product Recovery | Requires solvent evaporation. | Simplified; CO₂ evaporates. | Faster and more efficient downstream processing for SFC.[25] |
| Method Development | Well-established; extensive literature. | Similar principles to HPLC; gaining popularity. | Both require empirical screening of columns and mobile phases.[24] |
Part III: Detailed Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates and equipment.
Protocol 1: Enantioselective Synthesis via Pd-Catalyzed Heck/Tsuji-Trost Reaction
This protocol is adapted from methodologies for the synthesis of chiral substituted 2,3-dihydrobenzofurans.[5]
-
Reactor Setup: To an oven-dried Schlenk tube, add the o-bromophenol derivative (1.0 equiv.), the chiral phosphine ligand (e.g., TY-Phos, 2.2 mol %), and Pd(dba)₂ (1.0 mol %).
-
Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous solvent (e.g., toluene) followed by the 1,3-diene (1.5 equiv.) and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reaction: Seal the tube and place it in a preheated oil bath at the designated temperature (e.g., 80 °C). Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the enantioenriched 2,3-dihydrobenzofuran derivative.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis (see Protocol 2).
Protocol 2: Chiral Separation and Analysis by SFC
This protocol provides a general workflow for developing a chiral SFC separation method.
-
Sample Preparation: Dissolve a small amount of the racemic or enantioenriched product in a suitable solvent (e.g., methanol or isopropanol) to a concentration of ~1 mg/mL.
-
Initial Screening:
-
Columns: Screen a set of standard chiral columns (e.g., Chiralpak IA, IB, IC, ID).
-
Mobile Phase: Use a generic gradient of CO₂ and a modifier (e.g., methanol). A typical starting gradient might be 5% to 40% methanol over 5 minutes.
-
Conditions: Set the back pressure to 150 bar, temperature to 40 °C, and flow rate to 3 mL/min.
-
-
Method Optimization:
-
Identify Hits: From the screening, identify the column/modifier combination that shows the best, or any, separation.
-
Isocratic Hold: Convert the gradient method to an isocratic method using the modifier percentage where the peaks eluted.
-
Fine-Tuning: Optimize resolution by making small adjustments to the modifier percentage, flow rate, and back pressure. Adding a small amount of an additive (e.g., diethylamine for basic compounds) can sometimes dramatically improve peak shape and resolution.
-
-
Quantification: Once baseline resolution is achieved, integrate the peak areas of the two enantiomers to determine the enantiomeric ratio or enantiomeric excess.
Conclusion
The synthesis and analysis of chiral 2,3-dihydrobenzo[b]furan-5-carbonitrile derivatives require a sophisticated and multi-faceted approach. For synthesis, transition-metal catalysis provides a broad and versatile platform, while organocatalysis offers a valuable metal-free alternative. For achieving the highest levels of stereoselectivity with green chemistry principles, biocatalysis presents a compelling and futuristic strategy.
For separation and analysis, while chiral HPLC remains a reliable and well-understood technique, the significant advantages in speed and sustainability offered by chiral SFC make it an increasingly attractive choice, especially for high-throughput screening and preparative applications. The optimal strategy for any given project will depend on a careful consideration of the target molecule's structure, the required scale and purity, and the available resources.
References
-
Vargas, D. A., Khade, R. L., Zhang, Y., & Fasan, R. (2019). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. Angewandte Chemie International Edition, 58(30), 10148-10152. [Link]
-
Vargas, D. A., et al. (2019). Biocatalytic Strategy for Highly Diastereo‐ and Enantioselective Synthesis of 2,3‐Dihydrobenzofuran‐Based Tricyclic Scaffolds. University of Rochester. [Link]
-
Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry. [Link]
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Vargas, D. A., Khade, R. L., Zhang, Y., & Fasan, R. (2019). Biocatalytic Strategy for Highly Diastereo- and Enantioselective Synthesis of 2,3-Dihydrobenzofuran-Based Tricyclic Scaffolds. PubMed. [Link]
-
Organocatalytic asymmetric synthesis of 2,3‐dihydrobenzofurans. ResearchGate. [Link]
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Vargas, D. A., et al. (2019). Biocatalytic Strategy for Highly Diastereo‐ and Enantioselective Synthesis of 2,3‐Dihydrobenzofuran‐Based Tricyclic Scaffolds. ResearchGate. [Link]
-
Silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans: a new chiral synthesis of pterocarpans. PubMed. [Link]
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Vargas, D. A., et al. (2019). Biocatalytic Strategy for Highly Diastereo‐ and Enantioselective Synthesis of 2,3‐Dihydrobenzofuran‐Based Tricyclic Scaffolds. ResearchGate. [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health (NIH). [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]
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2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
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Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. National Institutes of Health (NIH). [Link]
-
Enantioselective synthesis of 2,3‐dihydrobenzofuran. ResearchGate. [Link]
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. National Institutes of Health (NIH). [Link]
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Cu(i)-Catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones: enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives. RSC Publishing. [Link]
-
Organocatalyzed asymmetric synthesis of dihydrodibenzofurans based on a dienamine process. PolyU Scholars Hub. [Link]
-
Enantioselective Construction of 2-Aryl-2,3-dihydrobenzofuran Scaffolds Using Cu/SPDO-Catalyzed [3 + 2] Cycloaddition. ACS Publications. [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers. [Link]
-
Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. PubMed. [Link]
-
New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]
-
Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ResearchGate. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group. The Royal Society of Chemistry. [Link]
-
Journal of Chromatography A. AFMPS. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Chiral Drug Separation. ScienceDirect. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
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Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,3-dihydrobenzo[b]furan-5-carbonitrile
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3-dihydrobenzo[b]furan-5-carbonitrile (CAS No. 84944-75-2). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from authoritative safety data and regulatory standards, intended for professionals in research, development, and laboratory settings.
Core Principle: Hazard-Informed Disposal
Proper disposal is not merely a final step but an integral part of the experimental workflow, dictated by the inherent hazards of the substance. This compound is a heterocyclic compound containing a nitrile group, which informs its toxicological profile and the necessary precautions for its disposal.
Hazard Profile Summary: Based on available safety data, this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
The primary driver for these disposal protocols is the compound's acute toxicity and irritant properties. The nitrile functional group (-C≡N) is of particular concern, as improper treatment (e.g., mixing with strong acids) could potentially lead to the generation of highly toxic hydrogen cyanide gas. Therefore, the disposal strategy is centered on segregation, secure containment, and transfer to a licensed hazardous waste facility.
Pre-Disposal Operations: Safety First
Before initiating any disposal procedures, ensuring the safety of personnel and the laboratory environment is paramount. This involves the use of appropriate Personal Protective Equipment (PPE) and having spill control measures readily available.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm). | Provides a chemical-resistant barrier to prevent skin contact, which can cause harm and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against accidental splashes that can cause serious eye irritation.[1][2] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Avoids inhalation of dust or vapors, which may cause respiratory irritation and harm.[1][2] |
Step-by-Step Disposal Protocol
This protocol applies to the compound in its pure form, as a residue in containers, or dissolved in a compatible solvent.
Step 1: Waste Segregation
-
Action: Designate a specific, sealed waste container exclusively for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).
-
Causality: This is the most critical step. Co-mingling with other waste streams, particularly acidic waste, can initiate hazardous chemical reactions. Segregation ensures that the waste is managed according to its specific hazard profile.
Step 2: Container Selection and Labeling
-
Action: Use a chemically resistant, leak-proof container made of high-density polyethylene (HDPE) or glass. The container must have a secure, screw-on cap.
-
Causality: Proper containerization prevents leaks and spills during storage and transport. HDPE and glass are generally resistant to a wide range of organic compounds.
-
Action: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "84944-75-2"
-
Associated Hazards: "Acute Toxicity," "Irritant"
-
Accumulation Start Date
-
Principal Investigator's Name and Laboratory Information
-
-
Causality: Accurate and complete labeling is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] It ensures that all handlers are aware of the container's contents and associated dangers.
Step 3: Managing Contaminated Materials
-
Empty Containers: "Empty" containers that held the pure substance must be treated as hazardous waste unless decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste along with the compound.
-
Contaminated Labware: Disposable items (gloves, wipers, pipette tips) that are contaminated must be placed in the designated hazardous waste container.[4] Non-disposable glassware should be decontaminated by rinsing with a solvent, with the rinsate collected as hazardous waste.
Step 4: Temporary Storage
-
Action: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Causality: The storage area must be secure, well-ventilated, and away from incompatible materials. This minimizes the risk of accidental spills, reactions, and unauthorized access. The container should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 5: Final Disposal
-
Action: Arrange for the collection of the hazardous waste container by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Final disposal of this chemical must be conducted via high-temperature incineration at a permitted hazardous waste facility.[5] This method ensures the complete destruction of the organic molecule, preventing its release into the environment. Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 1, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For a solid spill, carefully cover it with an absorbent material like vermiculite or sand. For a liquid solution, dike the spill with absorbent pads.
-
Clean-Up: Gently sweep the solid material or absorb the liquid. Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-dihydrobenzo[b]furan-5-carbonitrile
Welcome to your essential guide for the safe handling of 2,3-dihydrobenzo[b]furan-5-carbonitrile. This document provides an in-depth, procedural framework designed for researchers, scientists, and drug development professionals. Our objective is to move beyond a simple checklist, offering a technical narrative that explains the causality behind each safety recommendation. By understanding the "why," you can foster a culture of safety and scientific integrity within your laboratory.
This compound is a molecule of interest in synthetic and medicinal chemistry. Its structure, combining a dihydrobenzofuran core with a nitrile functional group, presents a unique set of handling challenges. The guidance provided herein is synthesized from established safety protocols for related chemical classes, ensuring a robust and cautious approach.
Hazard Assessment: Understanding the Risks
A thorough understanding of the hazards associated with this compound is the foundation of a robust safety plan. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The nitrile group (-CN) is of particular concern. While this compound is an organic nitrile and not an inorganic cyanide salt, it has the potential to metabolize into or release cyanide, which is a potent inhibitor of cellular respiration.[3][4] The dihydrobenzofuran moiety, while less acutely toxic, warrants careful handling as aromatic heterocyclic compounds can have unforeseen physiological effects.
Summary of Hazards and Required PPE
| Hazard | GHS Classification | Required Personal Protective Equipment |
| Acute Oral Toxicity | Harmful if swallowed[1] | Engineering controls (fume hood), no eating/drinking in the lab. |
| Acute Dermal Toxicity | Harmful in contact with skin[1] | Chemical-resistant gloves (double-gloving recommended), lab coat. |
| Acute Inhalation Toxicity | Harmful if inhaled[1] | Chemical fume hood, potential for respiratory protection. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2] | Safety goggles and/or face shield. |
| Specific target organ toxicity | May cause respiratory irritation[2] | Chemical fume hood. |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place. These are designed to minimize exposure by isolating the hazard from the laboratory personnel.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and the setup of reactions, must be conducted in a certified chemical fume hood.[5][6] This is crucial to prevent the inhalation of any dust or vapors.
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[6][7] All personnel should be familiar with their location and operation.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The rationale for each piece of equipment is provided to emphasize its importance.
Hand Protection
-
Gloves: Due to the dermal toxicity and skin irritation potential, chemical-resistant gloves are essential.
-
Material: Nitrile gloves are a suitable choice for protection against a wide range of chemicals.[8]
-
Double Gloving: It is highly recommended to wear two pairs of nitrile gloves.[5][6] This practice significantly reduces the risk of exposure in the event of a tear or puncture in the outer glove.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or damage before use. Change gloves immediately if they become contaminated, and always wash your hands thoroughly after removing gloves.
-
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors that can cause serious eye irritation.[7]
-
Face Shield: When there is a significant risk of splashing, such as during the transfer of larger quantities of solutions, a face shield should be worn in addition to safety goggles.
Body Protection
-
Laboratory Coat: A long-sleeved, flame-resistant laboratory coat should be worn at all times to protect the skin and personal clothing from contamination.[6] Ensure the lab coat is fully buttoned.
-
Appropriate Attire: Long pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[6]
Respiratory Protection
-
General Use: For routine handling within a properly functioning chemical fume hood, a respirator is not typically required.
-
Emergency Situations: In the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be necessary. All personnel who may need to use a respirator must be properly trained, fit-tested, and medically cleared for respirator use.[7]
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to guide you through the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Prevent the spread of the spill if it is safe to do so.
Decontamination and Disposal
Proper decontamination and disposal are crucial to prevent residual contamination and ensure regulatory compliance.
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. A common procedure for cyanide-containing compounds involves an initial rinse with a pH 10 buffer solution, followed by cleaning with a freshly prepared 10% bleach solution, all performed within a chemical fume hood.[5]
-
Waste Disposal: All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[6] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Monash University. (2022, April). First aid for cyanide exposure. OHS Information Sheet. Retrieved from [Link]
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Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dihydrobenzofuran, 98%. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health. (n.d.). Benzofuran | C8H6O | CID 9223 - PubChem. Retrieved from [Link]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
